1-Naphthyl benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
naphthalen-1-yl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17(14-8-2-1-3-9-14)19-16-12-6-10-13-7-4-5-11-15(13)16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWCTFLBFSWYHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209513 | |
| Record name | 1-Naphthyl benzoate | |
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Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-55-6 | |
| Record name | 1-Naphthalenol, 1-benzoate | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Naphthyl benzoate | |
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| Record name | 1-Naphthyl benzoate | |
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| Record name | 1-Naphthyl benzoate | |
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| Record name | 1-naphthyl benzoate | |
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| Record name | 1-Naphthyl benzoate | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Naphthalen-1-yl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of naphthalen-1-yl benzoate (CAS No: 607-55-6). The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and a logical workflow for its synthesis.
Core Physical and Chemical Properties
Naphthalen-1-yl benzoate is an aromatic ester with the chemical formula C₁₇H₁₂O₂. It is formed from the esterification of 1-naphthol and benzoic acid. Understanding its physical properties is crucial for its application in chemical synthesis and materials science.
Data Presentation: Quantitative Physical Properties
The known physical properties of naphthalen-1-yl benzoate are summarized in the table below. It is important to note that while the melting point has been experimentally determined, some other values are estimates and should be treated as such in precise applications.
| Property | Value | Notes |
| Molecular Weight | 248.28 g/mol | Calculated |
| Melting Point | 55.85°C | Experimentally determined |
| Boiling Point | 351.35°C | Rough estimate |
| Density | 1.1290 g/cm³ | Rough estimate |
| Refractive Index | 1.6000 | Estimate |
| XLogP3 | 4.4 | Computed |
| Molecular Formula | C₁₇H₁₂O₂ | - |
| CAS Number | 607-55-6 | - |
Experimental Protocols
Detailed methodologies for the synthesis of naphthalen-1-yl benzoate and the determination of its key physical properties are provided below. These protocols are based on standard laboratory techniques.
Synthesis of Naphthalen-1-yl Benzoate via Fischer-Speier Esterification
The most common method for preparing naphthalen-1-yl benzoate is the Fischer-Speier esterification of 1-naphthol and benzoic acid using an acid catalyst.
Materials:
-
1-Naphthol
-
Benzoic acid
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (or another suitable non-polar solvent)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reactant Setup: In a round-bottomed flask, combine equimolar amounts of 1-naphthol and benzoic acid. For example, use 14.4 g (0.1 mol) of 1-naphthol and 12.2 g (0.1 mol) of benzoic acid.
-
Solvent and Catalyst Addition: Add a suitable volume of toluene to dissolve the reactants (e.g., 100 mL). Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 4-8 hours. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water byproduct.
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
5% sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted benzoic acid.
-
Water.
-
Saturated sodium chloride solution (brine) to aid in the separation of the layers.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude naphthalen-1-yl benzoate.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to obtain the final product.
Determination of Melting Point (Capillary Method)
Equipment:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of purified naphthalen-1-yl benzoate
Procedure:
-
Sample Preparation: Finely crush a small amount of the dry, purified naphthalen-1-yl benzoate.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (56°C). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). A pure compound should exhibit a sharp melting range of 1-2°C.
Standard Method for Boiling Point Determination
The boiling point of a liquid is determined by distillation. For a high-boiling point solid like naphthalen-1-yl benzoate, vacuum distillation is required to prevent decomposition.
Procedure Outline:
-
A sample of the compound is placed in a distillation flask suitable for vacuum distillation.
-
The apparatus is connected to a vacuum pump, and the pressure is lowered to a stable value.
-
The sample is heated, and the temperature of the vapor that distills is recorded at the measured pressure.
-
The observed boiling point is then corrected to standard atmospheric pressure using a nomograph or the Clausius-Clapeyron equation.
Standard Method for Density Determination
The density of a solid can be determined by the displacement method.
Procedure Outline:
-
Weigh a sample of naphthalen-1-yl benzoate.
-
Choose a liquid in which the compound is insoluble (e.g., water).
-
Measure a known volume of the liquid in a graduated cylinder.
-
Add the weighed solid to the graduated cylinder and record the new volume.
-
The density is calculated by dividing the mass of the solid by the volume of liquid it displaces.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of naphthalen-1-yl benzoate.
Caption: Synthesis Workflow for Naphthalen-1-yl Benzoate.
1-Naphthyl benzoate molecular weight and formula
This document provides the core chemical properties of 1-Naphthyl benzoate, a chemical compound often used as an intermediate in organic synthesis.[1] It is an ester of 1-naphthol and benzoic acid.[1]
Chemical Identity and Properties
The fundamental molecular details of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and material specification in a research and development context.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₂O₂ | PubChem[2], SIELC Technologies[3] |
| Molecular Weight | 248.27 g/mol | PubChem[2] |
| Alternate Value | 248.28 g/mol | Stenutz[4] |
| CAS Number | 607-55-6 | Benchchem[1], ChemicalBook[5] |
| IUPAC Name | naphthalen-1-yl benzoate | PubChem[2] |
| Synonyms | α-naphthyl benzoate, 1-Naphthalenol benzoate | Stenutz[4], PubChem[2] |
Logical Relationship: Synthesis
The primary method for synthesizing this compound is through the esterification of 1-naphthol with benzoic acid. This reaction can be catalyzed by an acid.[1] The relationship between the reactants and the product is illustrated in the following diagram.
References
1-Naphthyl benzoate melting point and boiling point
An In-Depth Technical Guide to the Physicochemical Properties of 1-Naphthyl Benzoate
This technical guide provides a comprehensive overview of the melting and boiling points of this compound, including detailed experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Physicochemical Data of this compound
This compound, with the chemical formula C₁₇H₁₂O₂, is an aromatic ester.[1][2] Its physical properties, specifically its melting and boiling points, are critical for its identification, purification, and application in various synthetic and analytical procedures.
Quantitative Data Summary
The experimentally determined and estimated physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Notes |
| Melting Point | 55.85°C | |
| Boiling Point | 351.35°C | Rough Estimate |
| Molecular Weight | 248.28 g/mol | [1] |
| CAS Number | 607-55-6 | [2] |
Experimental Protocols for Determination of Physical Properties
Accurate determination of melting and boiling points is fundamental in chemical analysis for substance identification and purity assessment.[3]
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a very narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.[3][4]
Methodology: Capillary Method
This protocol outlines the standard procedure using a melting point apparatus like a DigiMelt or a Thiele tube.
-
Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube, which is sealed at one end.[4]
-
Packing the Sample: The open end of the capillary tube is pressed into the sample. The tube is then inverted and tapped gently on a hard surface to compact the solid at the bottom of the tube to a height of 5-10 mm.[4]
-
Apparatus Setup:
-
Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in a Thiele tube containing a high-boiling liquid like paraffin oil.[5]
-
Digital Apparatus (e.g., DigiMelt): The prepared capillary tube is inserted into the heating block of the apparatus.[3]
-
-
Heating and Observation: The apparatus is heated gently. A rapid heating rate can be used initially, but the rate should be slowed to approximately 2°C per minute when the temperature is about 15-20°C below the expected melting point.[3]
-
Data Recording: Two temperatures are recorded:
-
The temperature at which the first drop of liquid becomes visible.
-
The temperature at which the entire sample has completely melted into a clear liquid. This range is the melting point of the sample.
-
Caption: Experimental workflow for melting point determination.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4][5] The presence of non-volatile impurities will typically elevate the boiling point.
Methodology: Thiele Tube Method
-
Sample Preparation: Approximately 2-3 mL of this compound (in its liquid state) is placed into a small, clean, dry test tube. A couple of boiling chips are added to ensure smooth boiling.[4]
-
Apparatus Setup:
-
A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.
-
The test tube is securely fastened to a thermometer. The liquid level should be below the water or oil level in the heating bath.[4]
-
This assembly is then clamped and lowered into a Thiele tube filled with a suitable heating liquid (e.g., paraffin oil).
-
-
Heating and Observation:
-
The Thiele tube is heated gently at its side arm.[5]
-
As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
-
Data Recording: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]
Caption: Experimental workflow for boiling point determination.
Synthesis and Research Context
This compound is typically synthesized through the esterification of 1-naphthol with benzoic acid or its derivatives, such as benzoyl chloride.[6] Its properties are often compared with its isomer, 2-Naphthyl benzoate, to study how the position of the ester linkage on the naphthalene ring affects reactivity and photophysical behavior.[6] The study of such compounds is significant in organic synthesis, where they can serve as intermediates for dyes and potential pharmaceutical agents, and in mechanistic studies of photochemical reactions like the photo-Fries rearrangement.[6]
References
Spectroscopic Analysis of 1-Naphthyl Benzoate: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 1-Naphthyl benzoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: NMR Spectroscopic Data for this compound
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Chemical Shifts (δ) / ppm | 7.0 - 8.5 (complex multiplet, aromatic protons) | ~170 (C=O, ester carbonyl), 110 - 150 (aromatic carbons) |
| Key Features | Absence of a broad singlet peak for the hydroxyl proton of 1-naphthol starting material. | Presence of the downfield ester carbonyl carbon signal. |
Table 2: IR Spectroscopic Data for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | ~1740 | Strong |
| C-O Stretch (Ester) | ~1160 | Strong |
| Aromatic C-H Stretch | >3000 | Medium |
| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |
Note: The IR data is based on typical values for aromatic esters and data from closely related substituted naphthyl benzoate derivatives.[1]
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value (m/z) | Fragment Identity |
| Molecular Ion Peak [M]⁺ | 248 | [C₁₇H₁₂O₂]⁺ |
| Base Peak | 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| Other Significant Fragment | 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.75 mL) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. The solvent peak (CDCl₃ at δ 77.16 ppm) is typically used as the internal reference.
2.2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
2.3. Mass Spectrometry (MS)
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is commonly used.
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer.
-
Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
The Photo-Fries Rearrangement of 1-Naphthyl Benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The photo-Fries rearrangement is a powerful photochemical reaction that transforms an aryl ester into hydroxyaryl ketones. This in-depth technical guide focuses on the photo-Fries rearrangement of 1-Naphthyl benzoate, a process of significant interest in organic synthesis for the creation of functionalized aromatic compounds. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data, where available, to serve as a valuable resource for professionals in research and drug development.
Core Concepts: Mechanism of the Photo-Fries Rearrangement
The photo-Fries rearrangement of this compound is initiated by the absorption of ultraviolet (UV) light. This photochemical process is predominantly an intramolecular, free-radical reaction.[1] Upon excitation to an excited singlet state, the ester undergoes homolytic cleavage of the ester bond (O-CO bond), generating a geminate radical pair, consisting of a 1-naphthoxy radical and a benzoyl radical, confined within a solvent cage.[1]
Within this solvent cage, the radical pair can undergo several competing pathways:
-
Recombination at the oxygen atom: This regenerates the starting material, this compound.
-
Ortho-rearrangement: The benzoyl radical attacks the 2-position of the 1-naphthoxy radical, followed by tautomerization to yield 2-benzoyl-1-naphthol.
-
Para-rearrangement: The benzoyl radical attacks the 4-position of the 1-naphthoxy radical, leading to the formation of 4-benzoyl-1-naphthol after tautomerization.
-
Escape from the solvent cage: The radicals can diffuse out of the solvent cage. The 1-naphthoxy radical can then abstract a hydrogen atom from the solvent or another molecule to form 1-naphthol, a common side product.
The distribution of the ortho and para products, along with the formation of the side product 1-naphthol, is influenced by several factors, including the solvent, the viscosity of the medium, and the wavelength of the incident light.
Quantitative Data
A detailed study of the photo-Fries rearrangement of 1-Naphthyl acetate revealed the following quantum yields for the decay of the excited singlet state, which is the primary step in the rearrangement:[2]
| Compound | Solvent | Quantum Yield (Φ) of Singlet State Decay |
| 1-Naphthyl acetate | Acetonitrile | 0.17 ± 0.02 |
| 1-Naphthyl acetate | Methanol | 0.42 ± 0.04 |
Note: This data represents the efficiency of the initial photochemical step for 1-Naphthyl acetate and serves as an illustrative example. The product distribution between 2-benzoyl-1-naphthol, 4-benzoyl-1-naphthol, and 1-naphthol for this compound would require specific experimental determination.
Experimental Protocols
The following is a generalized experimental protocol for the photo-Fries rearrangement of a 1-Naphthyl ester, based on procedures described for 1-Naphthyl acetate.[1] This protocol can be adapted for this compound.
Materials and Equipment:
-
This compound
-
Anhydrous methanol (or other suitable solvent)
-
Quartz reaction vessel
-
High-pressure mercury lamp (e.g., 125W) or other UV light source with appropriate wavelength output (e.g., 254 nm or 300 nm)
-
Nitrogen gas inlet
-
Magnetic stirrer
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Thin Layer Chromatography (TLC) plates
-
Standard analytical equipment for product characterization (NMR, IR, Mass Spectrometry)
Procedure:
-
Solution Preparation: Dissolve a known amount of this compound in the chosen anhydrous solvent (e.g., methanol) in the quartz reaction vessel. The concentration should be relatively dilute to ensure good light penetration.
-
Degassing: Purge the solution with dry nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.
-
Irradiation: While maintaining a gentle nitrogen stream and constant stirring, irradiate the solution with the UV lamp. The reaction vessel should be positioned at a fixed distance from the lamp to ensure consistent irradiation. The reaction time will vary depending on the substrate, solvent, and light source intensity, and should be monitored.
-
Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots of the reaction mixture and analyzing them by TLC or GC-MS.
-
Work-up: Once the reaction has reached the desired conversion, stop the irradiation and remove the solvent using a rotary evaporator.
-
Purification: The resulting residue, a mixture of starting material, rearranged products (2-benzoyl-1-naphthol and 4-benzoyl-1-naphthol), and the side product (1-naphthol), can be separated by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: The purified products should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm their identity and purity.
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the reaction mechanism and a typical experimental workflow.
Caption: Reaction mechanism of the photo-Fries rearrangement of this compound.
Caption: A typical experimental workflow for the photo-Fries rearrangement.
This technical guide provides a foundational understanding of the photo-Fries rearrangement of this compound. For specific applications in drug development and synthesis, further optimization of reaction conditions and detailed quantitative analysis are recommended.
References
Hydrolytic Stability of 1-Naphthyl Benzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthyl benzoate is an aromatic ester with applications in organic synthesis and as an intermediate in the manufacturing of various chemicals. The stability of its ester linkage to hydrolysis is a critical parameter influencing its utility, shelf-life, and environmental fate. This technical guide provides a comprehensive overview of the hydrolytic stability of this compound, detailing the mechanisms of its degradation under various conditions, experimental protocols for stability assessment, and comparative kinetic data. While specific kinetic data for this compound is limited in publicly available literature, this guide leverages data from structurally similar compounds to provide a robust understanding of its expected behavior.
Hydrolysis Pathways of this compound
The primary hydrolytic degradation pathway for this compound involves the cleavage of the ester bond to yield 1-naphthol and benzoic acid.[1] This reaction can be catalyzed by acid, base, or enzymes.[1]
Chemical Hydrolysis
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to release 1-naphthol and benzoic acid.[1]
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the 1-naphthoxide ion, which is a better leaving group than the hydroxide ion. The 1-naphthoxide is then protonated by the newly formed benzoic acid to yield 1-naphthol and a benzoate salt.
Enzymatic Hydrolysis
Esterase enzymes, such as those found in biological systems, can also catalyze the hydrolysis of this compound. For instance, serine esterases utilize a catalytic triad in their active site to facilitate a nucleophilic attack by a serine residue on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then breaks down to release 1-naphthol and an acylated enzyme. The acyl-enzyme intermediate is subsequently hydrolyzed to release benzoic acid and regenerate the active enzyme.[1]
Quantitative Data on Hydrolytic Stability
A comparative study on the alkaline hydrolysis of various benzoate esters provides the following half-life data, which can be used for relative stability assessment.[2]
| Compound | Structure | Alkaline Hydrolysis Half-life (t½) in min |
| Phenyl benzoate | C₆H₅COOC₆H₅ | 11[2] |
| Methyl 2-naphthoate | C₁₀H₇COOCH₃ | 29[2] |
| Phenyl-2-naphthoate | C₁₀H₇COOC₆H₅ | Not directly provided, but expected to be different from this compound due to steric and electronic effects. |
Note: The data for phenyl-2-naphthoate was not explicitly found for alkaline hydrolysis half-life in the same study, highlighting the specificity of kinetic data.
The rate of hydrolysis is significantly influenced by pH and temperature. Generally, ester hydrolysis is slowest in the neutral pH range and increases at both acidic and alkaline pH. An increase in temperature will also increase the rate of hydrolysis, following the Arrhenius equation.
Experimental Protocols for Determining Hydrolytic Stability
The following is a generalized protocol for determining the hydrolytic stability of an ester like this compound as a function of pH. This protocol is adapted from standard methods for studying ester hydrolysis.[3][4][5][6]
Objective:
To determine the pseudo-first-order rate constant (k) and half-life (t½) for the hydrolysis of this compound at various pH values and a constant temperature.
Materials:
-
This compound
-
Buffer solutions of various pH (e.g., pH 4, 7, 9)
-
Hydrochloric acid (HCl) solution (for acidic conditions, e.g., pH 1-2)
-
Sodium hydroxide (NaOH) solution (for alkaline conditions, e.g., pH 10-12)
-
Acetonitrile or other suitable organic solvent (HPLC grade)
-
Water (HPLC grade)
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase HPLC column
-
Thermostatted water bath or incubator
-
Volumetric flasks, pipettes, and autosampler vials
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup:
-
For each pH to be tested, pre-heat the buffer solution to the desired temperature (e.g., 37°C) in a thermostatted water bath.
-
Initiate the hydrolysis reaction by adding a small, known volume of the this compound stock solution to the pre-heated buffer solution to achieve a final desired concentration (e.g., 10 µg/mL). Ensure the volume of the organic solvent is minimal to avoid significant changes in the aqueous medium.
-
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to prevent further hydrolysis. This can be achieved by diluting the sample with a cold mobile phase or by adding a quenching agent that neutralizes the acid or base catalyst.
-
Sample Analysis by HPLC:
-
Analyze the concentration of the remaining this compound in each quenched sample using a validated stability-indicating HPLC method.
-
A typical HPLC method for this compound could involve a C18 column with a mobile phase of acetonitrile and water, with UV detection at a suitable wavelength.[7]
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound (ln[C]) versus time (t).
-
The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Mandatory Visualizations
Diagrams of Hydrolytic Pathways
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Base-catalyzed hydrolysis (saponification) of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for determining hydrolytic stability.
Conclusion
The hydrolytic stability of this compound is a crucial characteristic that is highly dependent on pH and temperature. It undergoes hydrolysis through acid-catalyzed, base-catalyzed, and enzymatic pathways to form 1-naphthol and benzoic acid. While specific kinetic data for this compound remains to be extensively published, the provided experimental protocols and comparative data from analogous esters offer a solid framework for its stability assessment. Researchers and drug development professionals should consider these factors when utilizing this compound in their applications to ensure product efficacy and stability. Further studies are warranted to establish a detailed pH-rate profile and determine the Arrhenius parameters for the hydrolysis of this compound.
References
- 1. This compound | 607-55-6 | Benchchem [benchchem.com]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. nitt.edu [nitt.edu]
- 5. brainkart.com [brainkart.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Naphthyl Benzoate and 2-Naphthyl Benzoate: Properties, Synthesis, and Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthyl benzoates are aromatic esters derived from naphthol and benzoic acid. The position of the benzoate group on the naphthalene ring significantly influences the physicochemical properties and reactivity of these isomers. This technical guide provides a comprehensive comparison of 1-Naphthyl benzoate and 2-Naphthyl benzoate, detailing their properties, synthesis, and key chemical transformations. This information is critical for researchers in organic synthesis, materials science, and drug development who utilize these compounds as building blocks or investigate their potential applications. Studies comparing this compound to its isomer, 2-naphthyl benzoate, have revealed significant differences in their properties, which are attributed to the position of the ester linkage on the naphthalene ring. For instance, the steric environment and electronic characteristics of the 1-position versus the 2-position lead to variations in reactivity and photophysical behavior.[1]
Core Properties: A Comparative Analysis
The structural difference between this compound and 2-Naphthyl benzoate, arising from the point of attachment of the benzoate group to the naphthalene moiety, leads to distinct physical and chemical characteristics.
Physical Properties
A summary of the key physical properties for both isomers is presented in Table 1. These properties are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | This compound | 2-Naphthyl Benzoate |
| CAS Number | 607-55-6 | 93-44-7 |
| Molecular Formula | C₁₇H₁₂O₂ | C₁₇H₁₂O₂ |
| Molecular Weight | 248.28 g/mol | 248.28 g/mol |
| Appearance | - | White to light yellow crystalline powder.[2] |
| Melting Point | 55.85 °C | 105-109 °C[3] |
| Boiling Point | 351.35 °C (rough estimate) | 351.35 °C (rough estimate)[3] |
| Density | 1.1290 g/cm³ (rough estimate) | 1.1290 g/cm³ (rough estimate)[3] |
| Solubility | - | Sparingly soluble in water; soluble in organic solvents such as ethanol and acetone.[2] |
Table 1: Comparison of Physical Properties of this compound and 2-Naphthyl Benzoate
Chemical Properties and Reactivity
Both this compound and 2-Naphthyl benzoate are relatively stable compounds. Their primary reactivity centers around the ester linkage, which is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding naphthol and benzoic acid.
2-Naphthyl benzoate is described as being relatively inert, not reacting with water or undergoing significant decomposition at room temperature.[2] However, it can react with strong acids or bases.[2]
A notable difference in their photochemical reactivity is the susceptibility of this compound to undergo a photo-Fries rearrangement. Upon exposure to UV radiation, the ester can rearrange to form hydroxybenzoyl-naphthalenes. This reaction proceeds through a radical mechanism and is a valuable synthetic route for producing substituted naphthols.
Spectroscopic Properties
The spectroscopic data for 1-Naphthyl and 2-Naphthyl benzoate are essential for their identification and characterization.
¹H NMR Spectroscopy:
-
This compound: The proton NMR spectrum exhibits a complex multiplet in the aromatic region, typically between δ 7.0 and 8.5 ppm.[1]
-
2-Naphthyl benzoate: Similar to the 1-isomer, the spectrum shows a complex pattern of signals in the aromatic region.
¹³C NMR Spectroscopy:
-
This compound: A key diagnostic signal is the ester carbonyl carbon, which appears at approximately 170 ppm.[1]
-
2-Naphthyl benzoate: The ester carbonyl carbon is also a prominent feature in the downfield region of the spectrum.
Experimental Protocols
Synthesis of Naphthyl Benzoates
The synthesis of naphthyl benzoates is typically achieved through the esterification of the corresponding naphthol with benzoyl chloride. The choice of reaction conditions can be tailored to favor the formation of either isomer.
The Schotten-Baumann reaction is a widely used method for the synthesis of esters from alcohols and acid chlorides in the presence of a base.
Experimental Protocol:
-
Dissolution of 2-Naphthol: In a suitable reaction vessel, dissolve 2-naphthol in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Addition of Benzoyl Chloride: To the cooled solution, add benzoyl chloride dropwise with vigorous stirring. The reaction is typically carried out at a low temperature to control the exothermic reaction.
-
Reaction: Continue stirring for a specified period (e.g., 30 minutes) until the smell of benzoyl chloride is no longer apparent.
-
Isolation: The solid 2-Naphthyl benzoate product precipitates out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
Caption: Workflow for the synthesis of 2-Naphthyl benzoate via the Schotten-Baumann reaction.
Fischer-Speier esterification involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.
Experimental Protocol:
-
Reactant Mixture: Combine 1-naphthol and benzoic acid in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the formation of the ester. Water, a byproduct of the reaction, can be removed using a Dean-Stark apparatus to improve the yield.
-
Workup: After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the this compound into an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
References
mechanism of 1-Naphthyl benzoate hydrolysis.
An In-depth Technical Guide to the Hydrolysis of 1-Naphthyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical principles and experimental methodologies associated with the hydrolysis of this compound. The content is structured to be a valuable resource for professionals in research, and drug development, offering detailed insights into the reaction mechanisms, kinetic analysis, and experimental protocols.
Introduction
This compound is an aromatic ester that undergoes hydrolysis to yield 1-naphthol and benzoic acid. This reaction is of significant interest in organic chemistry and pharmaceutical sciences due to the relevance of esterase activity in drug metabolism and the application of naphthyl derivatives in various chemical syntheses. The hydrolysis can be catalyzed by acids, bases, or enzymes, with each pathway proceeding through distinct mechanistic steps. Understanding the kinetics and mechanism of this hydrolysis is crucial for predicting the stability of ester-containing compounds and for the design of novel therapeutic agents.
Core Concepts: The Mechanism of Hydrolysis
The hydrolysis of this compound involves the cleavage of the ester linkage through the nucleophilic addition of water. This process can be significantly accelerated by the presence of a catalyst.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of this compound is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of 1-naphthol regenerate the acid catalyst and produce benzoic acid.[1]
References
An In-depth Technical Guide on the Electronic and Steric Effects in 1-Naphthyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic and steric effects inherent in 1-naphthyl benzoate. It delves into the synthesis, structural characterization, and reactivity of this aromatic ester, with a particular focus on how its unique three-dimensional conformation and electron distribution influence its chemical behavior. This document is intended to be a valuable resource for researchers in organic chemistry, materials science, and drug development, offering detailed experimental protocols, tabulated quantitative data, and visual representations of key concepts to facilitate a deeper understanding of this important molecule.
Introduction
This compound is an aromatic ester that serves as a valuable model system for studying the interplay of electronic and steric effects in organic molecules. The positioning of the bulky naphthyl group at the 1-position introduces significant steric hindrance, which, in conjunction with the electronic properties of the benzoate and naphthyl rings, governs its reactivity in processes such as hydrolysis and photochemical rearrangements. Understanding these effects is crucial for the rational design of novel molecules with tailored properties for applications in areas ranging from materials science to medicinal chemistry. For instance, derivatives of this compound have been explored for their potential as liquid crystals and as intermediates in the synthesis of pharmaceutically active compounds.[1][2]
Synthesis and Characterization
The most common and direct method for the synthesis of this compound is the esterification of 1-naphthol with either benzoic acid or a more reactive derivative like benzoyl chloride.[1]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the well-established Schotten-Baumann reaction conditions, commonly used for the synthesis of aryl esters.
Materials:
-
1-Naphthol
-
Benzoyl chloride
-
Pyridine (dried over KOH)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-naphthol (1.0 eq) in anhydrous dichloromethane.
-
Add dry pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield pure this compound as a white solid.
Spectroscopic Characterization
The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features and Assignments |
| FTIR (cm⁻¹) | ~1740 (C=O stretch, ester), ~1270 & ~1150 (C-O stretch, ester), 3100-3000 (=C-H stretch, aromatic), 1600-1450 (C=C stretch, aromatic)[1] |
| ¹H NMR (CDCl₃, ppm) | Aromatic protons typically resonate in the range of δ 7.0-8.5. The absence of a broad singlet corresponding to the hydroxyl proton of 1-naphthol confirms ester formation. |
| ¹³C NMR (CDCl₃, ppm) | The ester carbonyl carbon appears around δ 165-170. Aromatic carbons resonate in the δ 110-150 region. |
Steric Effects: Conformational Analysis
The most significant steric interaction in this compound arises from the proximity of the benzoate group to the peri-hydrogen on the C8 position of the naphthalene ring. This steric clash forces the benzoate group out of the plane of the naphthyl ring system.
Diagram 1: Logical Workflow for Conformational Analysis
Caption: Workflow for computational conformational analysis of this compound.
Based on these calculations, a significant dihedral angle between the plane of the naphthyl ring and the plane of the benzoate group is predicted. This twisted conformation is a direct consequence of steric repulsion and has profound implications for the molecule's reactivity and electronic properties.
Electronic Effects
The electronic properties of this compound are influenced by the electron-withdrawing nature of the carbonyl group and the aromatic character of both the naphthyl and phenyl rings. These effects can be quantified through computational chemistry.
Atomic Charge Distribution
Mulliken population analysis, derived from DFT calculations, can provide an estimation of the partial atomic charges.
Diagram 2: Conceptual Representation of Electronic Effects
References
The Synthesis of 1-Naphthyl Benzoate: A Journey Through the Annals of Organic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Naphthyl benzoate, an aromatic ester of significant academic and industrial interest, serves as a valuable building block in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. Its history is intrinsically linked to the development of fundamental organic reactions that have become cornerstones of modern synthetic chemistry. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of this compound, detailing the seminal contributions of chemists such as Schotten, Baumann, Fischer, Speier, Friedel, and Crafts. Key synthetic methodologies, including the Schotten-Baumann reaction, Fischer-Speier esterification, and Friedel-Crafts acylation, are presented with detailed experimental protocols. Quantitative data from various synthetic approaches are tabulated for comparative analysis. Furthermore, this guide elucidates the metabolic pathway of this compound via enzymatic hydrolysis, a critical consideration in the context of its application in biological systems.
A Historical Perspective on the Synthesis of this compound
The synthesis of this compound did not emerge from a singular discovery but rather evolved from the establishment of several fundamental reactions in organic chemistry. The latter half of the 19th century was a period of profound advancement in the understanding of molecular structures and reactivity, laying the groundwork for the targeted synthesis of compounds like this compound.
The Schotten-Baumann reaction , first described in 1883 by German chemists Carl Schotten and Eugen Baumann, provided one of the earliest and most straightforward methods for the synthesis of esters from phenols and acid chlorides. This reaction, conducted in the presence of a base to neutralize the hydrogen chloride byproduct, proved to be a versatile tool for the acylation of hydroxyl groups.
Shortly thereafter, in 1895, Emil Fischer and Arthur Speier reported their work on the acid-catalyzed esterification of carboxylic acids and alcohols, a process now famously known as Fischer-Speier esterification . This equilibrium-driven reaction offered an alternative route to esters, relying on the use of an acid catalyst and often an excess of one of the reactants to favor product formation.
The Friedel-Crafts reaction , discovered by Charles Friedel and James Crafts in 1877, opened up another avenue for the formation of carbon-carbon bonds on aromatic rings. While primarily known for alkylation and acylation of aromatic hydrocarbons, this reaction could be adapted for the synthesis of aryl esters, albeit with challenges related to regioselectivity and catalyst activity.
These seminal discoveries collectively provided the chemical toolkit that enabled the synthesis and subsequent study of this compound and its isomers.
Core Synthetic Methodologies
The synthesis of this compound can be achieved through several established methods, each with its own set of advantages and limitations. The choice of method often depends on the desired purity, scale, and the availability of starting materials.
Schotten-Baumann Reaction
This method involves the reaction of 1-naphthol with benzoyl chloride in the presence of an aqueous base, typically sodium hydroxide. The base serves to deprotonate the phenolic hydroxyl group, forming a more nucleophilic naphthoxide ion that readily attacks the electrophilic carbonyl carbon of the benzoyl chloride.
Reaction Scheme:
Fischer-Speier Esterification
This acid-catalyzed esterification involves the reaction of 1-naphthol with benzoic acid. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the benzoic acid, thereby increasing its electrophilicity. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.
Reaction Scheme:
Friedel-Crafts Acylation
While less common for the direct synthesis of this compound due to potential side reactions and regioselectivity issues, a Friedel-Crafts-type acylation of naphthalene with benzoyl chloride can theoretically yield the target ester. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride. The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich naphthalene ring. This method is more commonly employed for the synthesis of naphthyl ketones, but under specific conditions, can be directed towards the formation of the ester.
Reaction Scheme:
Phase-Transfer Catalysis
A modern variation of the Schotten-Baumann reaction utilizes a phase-transfer catalyst (PTC) to facilitate the reaction between the water-soluble naphthoxide and the organic-soluble benzoyl chloride. The PTC, typically a quaternary ammonium salt, transports the naphthoxide ion into the organic phase, accelerating the reaction rate and often leading to higher yields under milder conditions.
Quantitative Data on Synthesis
The efficiency of this compound synthesis varies depending on the chosen method and reaction conditions. The following table summarizes representative quantitative data from the literature.
| Synthesis Method | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Melting Point (°C) |
| Schotten-Baumann | 1-Naphthol, Benzoyl Chloride | 10% NaOH | Water/Dichloromethane | Room Temp. | 15-30 min | Good | 56 |
| Fischer-Speier | 1-Naphthol, Benzoic Acid | Conc. H2SO4 | Toluene | 100-120 | 4-8 h | Moderate to Good | 56 |
| Friedel-Crafts Acylation of Naphthalene | Naphthalene, Benzoyl Chloride | AlCl3 | Ethylene Chloride | 35 | - | ~20-30 (α-isomer) | - |
| Phase-Transfer Catalysis | 1-Naphthol, Benzoyl Chloride | Tetrabutylammonium Chloride | Water/Dichloromethane | 10 | 1 h | 92 | - |
| Phase-Transfer Catalysis | 1-Naphthol, Benzoyl Chloride | Tetrabutylammonium Chloride | Water/Dichloromethane | 50 | 1 h | 75 | - |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound using the primary methods discussed.
Schotten-Baumann Synthesis of this compound
Materials:
-
1-Naphthol (1.44 g, 10 mmol)
-
10% Sodium Hydroxide Solution (10 mL)
-
Benzoyl Chloride (1.41 g, 1.2 mL, 10 mmol)
-
Dichloromethane (20 mL)
-
Ethanol (for recrystallization)
Procedure:
-
In a 100 mL conical flask, dissolve 1.44 g of 1-naphthol in 10 mL of 10% sodium hydroxide solution. Cool the flask in an ice bath.
-
To the cooled solution, add 1.2 mL of benzoyl chloride dropwise with vigorous shaking.
-
After the addition is complete, stopper the flask and shake vigorously for 15-20 minutes. The product will precipitate as a white solid.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the crystals and determine the yield and melting point.
Fischer-Speier Synthesis of this compound
Materials:
-
1-Naphthol (1.44 g, 10 mmol)
-
Benzoic Acid (1.22 g, 10 mmol)
-
Concentrated Sulfuric Acid (0.5 mL)
-
Toluene (20 mL)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a 50 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 1.44 g of 1-naphthol, 1.22 g of benzoic acid, and 20 mL of toluene.
-
Carefully add 0.5 mL of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Continue the reflux for 4-8 hours or until no more water is collected.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent.
Metabolic Pathway: Enzymatic Hydrolysis
In biological systems, this compound is susceptible to hydrolysis by esterase enzymes, which are ubiquitous in various tissues, including the liver. This metabolic pathway is a critical determinant of the compound's pharmacokinetic and toxicological profile. The hydrolysis of this compound yields 1-naphthol and benzoic acid.
The enzymatic hydrolysis of esters by serine hydrolases, a common class of esterases, proceeds through a well-established mechanism involving a catalytic triad of serine, histidine, and aspartate residues in the enzyme's active site.
Caption: Enzymatic hydrolysis of this compound by a serine esterase.
Experimental and Logical Workflows
The synthesis of this compound can be represented as a logical workflow, starting from the selection of the synthetic route to the final purification and characterization of the product.
Caption: General workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a testament to the enduring power of classical organic reactions. From the pioneering work of Schotten, Baumann, Fischer, Speier, Friedel, and Crafts, a variety of reliable methods have been established for the preparation of this important chemical intermediate. The choice of synthetic route depends on a careful consideration of factors such as yield, purity requirements, and reaction conditions. Understanding the metabolic fate of this compound, particularly its enzymatic hydrolysis, is crucial for its application in biological and pharmaceutical contexts. The continued exploration of these synthetic methodologies and the biological interactions of this compound will undoubtedly lead to new discoveries and applications in the fields of chemistry and drug development.
Unveiling the Biological Potential of 1-Naphthyl Benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Naphthyl benzoate, an aromatic ester, has emerged as a molecule of interest in the landscape of biologically active compounds. While historically utilized as a synthetic intermediate, recent studies have illuminated its intrinsic potential, particularly as an antioxidant agent. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antioxidant properties. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a quantitative summary of its activity. This document aims to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further exploration into the therapeutic applications of this compound and its derivatives.
Introduction
This compound is an ester formed from 1-naphthol and benzoic acid. Its chemical structure, featuring both a naphthalene ring system and a benzoate group, provides a scaffold that is present in numerous biologically active molecules.[1] While it has been traditionally employed in the synthesis of more complex compounds such as flavones, which exhibit a wide range of biological activities including anticancer and antimicrobial effects, direct investigation into the bioactivity of this compound itself has been more limited.[2][3][4][5] This guide consolidates the current scientific knowledge on the biological activities of this compound, with a primary focus on its demonstrated antioxidant capabilities.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the esterification of 1-naphthol with benzoyl chloride.[6] This reaction, a variation of the Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the benzoylation of naphthols.[7][8][9]
Materials:
-
1-Naphthol
-
Benzoyl chloride
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol (for recrystallization)
-
Distilled water
-
Ice bath
-
Conical flask with a stopper
-
Buchner funnel and flask
-
Filter paper
-
Beakers
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
In a conical flask, dissolve 1.44 g (10 mmol) of 1-naphthol in 20 mL of 10% NaOH solution. If necessary, gently warm the mixture to facilitate dissolution, then cool the solution in an ice bath.
-
To the cooled solution, add 1.4 mL (12 mmol) of benzoyl chloride dropwise while vigorously shaking or stirring the flask.
-
After the addition is complete, stopper the flask and continue to shake vigorously for 15-20 minutes. The reaction mixture will become cloudy as the solid product precipitates.
-
Check the pH of the solution to ensure it remains alkaline. If it is not, add a few more drops of the NaOH solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product thoroughly with cold distilled water to remove any unreacted starting materials and salts.
-
Recrystallize the crude this compound from a minimal amount of hot ethanol to purify the product.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry.
-
Determine the melting point and characterize the product using spectroscopic methods (e.g., FTIR, NMR) to confirm its identity and purity.
Logical Relationship of Synthesis:
Biological Activity: Antioxidant Properties
The primary biological activity of this compound that has been quantitatively assessed is its ability to act as an antioxidant. Antioxidants are crucial for mitigating the damaging effects of oxidative stress in biological systems by neutralizing reactive oxygen species (ROS). The antioxidant potential of this compound has been evaluated through two common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the hydrogen peroxide (H₂O₂) scavenging assay.[6]
Quantitative Antioxidant Activity Data
The antioxidant activity of this compound (referred to as OE2 in the cited study) is summarized in the table below. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals or reactive species.
| Assay | This compound (OE2) IC50 (μM) |
| DPPH Radical Scavenging Activity | 1138.7[6] |
| Hydrogen Peroxide Scavenging Activity | 1069.4[6] |
These results indicate that this compound possesses moderate antioxidant activity.[6]
Experimental Protocols for Antioxidant Assays
3.2.1. DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.
Materials:
-
This compound (test sample)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (typically 0.1 mM)
-
Methanol
-
Ascorbic acid (standard antioxidant)
-
96-well microplate
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the test sample and the standard (ascorbic acid) in methanol.
-
In a 96-well microplate, add 190 µL of the DPPH solution to 10 µL of each dilution of the test sample and the standard.
-
For the control, add 190 µL of the DPPH solution to 10 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample and calculating the concentration at which 50% of the DPPH radicals are scavenged.
Experimental Workflow for DPPH Assay:
References
- 1. This compound | 607-55-6 | Benchchem [benchchem.com]
- 2. irjst.com [irjst.com]
- 3. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. egyankosh.ac.in [egyankosh.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
Technical Guide to the Safety Data of 1-Naphthyl benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety data for 1-Naphthyl benzoate (CAS No. 607-55-6). The information is compiled from various chemical and safety data sources to assist researchers, scientists, and professionals in drug development in understanding its hazard profile. A significant lack of experimental toxicological and ecotoxicological data for this compound necessitates a cautious approach to its handling and use.
Chemical Identification and Physical Properties
This compound is an aromatic ester. Its basic identification and physical properties are summarized below. It should be noted that there are discrepancies in the reported melting points from different sources, which may be due to different experimental conditions or purities of the samples tested.
Table 1: Chemical Identification
| Identifier | Value | Source |
| Chemical Name | naphthalen-1-yl benzoate | PubChem[1] |
| Synonyms | 1-Naphthol, benzoate; Benzoic acid, 1-naphthyl ester | Cheméo[2], PubChem[1] |
| CAS Number | 607-55-6 | Guidechem[3], Benchchem[4] |
| Molecular Formula | C17H12O2 | Guidechem[3], PubChem[1] |
| Molecular Weight | 248.28 g/mol | Cheméo[2], PubChem[1] |
| InChI Key | KZWCTFLBFSWYHS-UHFFFAOYSA-N | Benchchem[4], SIELC Technologies[5] |
Table 2: Physical and Chemical Properties
| Property | Value | Remarks | Source |
| Melting Point | 44 - 49 °C | Experimental | Benchchem[4] |
| 55.85 °C | Experimental | ChemicalBook | |
| Boiling Point | 351.35 °C | Rough Estimate | ChemicalBook |
| Density | 1.1290 g/cm³ | Rough Estimate | ChemicalBook |
| logP (Octanol/Water Partition Coefficient) | 4.4 | Computed by XLogP3 | PubChem[1] |
| 4.33 | SIELC Technologies[5] | ||
| Hydrogen Bond Donor Count | 0 | Computed | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | Computed | PubChem[1] |
| Rotatable Bond Count | 3 | Computed | PubChem[1] |
Hazard Identification and Classification
Based on available Safety Data Sheets, this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] There is no available data for pictograms, signal words, or hazard statements.[3]
Toxicological and Ecotoxicological Information
A critical review of available safety data reveals a significant lack of experimental toxicological and ecotoxicological information for this compound. The Safety Data Sheet from Guidechem explicitly states "no data available" for key toxicological and ecotoxicological endpoints.
Table 3: Summary of Available Toxicological and Ecotoxicological Data
| Endpoint | Result | Source |
| Acute Oral Toxicity | No data available | Guidechem[3] |
| Acute Dermal Toxicity | No data available | |
| Acute Inhalation Toxicity | No data available | |
| Skin Corrosion/Irritation | No data available | |
| Serious Eye Damage/Irritation | No data available | |
| Respiratory or Skin Sensitization | No data available | |
| Germ Cell Mutagenicity | No data available | |
| Carcinogenicity | No data available | |
| Reproductive Toxicity | No data available | |
| STOT-Single Exposure | No data available | |
| STOT-Repeated Exposure | No data available | |
| Aspiration Hazard | No data available | |
| Toxicity to Fish | No data available | Guidechem[3] |
| Toxicity to Daphnia and other aquatic invertebrates | No data available | Guidechem[3] |
| Toxicity to Algae | No data available | Guidechem[3] |
| Persistence and Degradability | No data available | Guidechem[3] |
| Bioaccumulative Potential | No data available | Guidechem[3] |
Experimental Protocols for Safety Assessment
In the absence of experimental data, this section outlines the standard methodologies that would be employed to determine the toxicological and ecotoxicological properties of this compound, based on the internationally recognized OECD Guidelines for the Testing of Chemicals.
Acute Oral Toxicity (OECD Guideline 423)
This method involves a stepwise procedure with the use of a small number of animals per step. The substance is administered orally to a group of experimental animals at one of the defined doses. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step. This procedure allows for the classification of the substance's acute toxicity.
Skin Irritation (OECD Guideline 439)
This in vitro test method uses reconstructed human epidermis to assess the skin irritation potential of a substance. The test chemical is applied topically to the tissue. Cell viability is then measured, typically by the enzymatic conversion of a vital dye. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.
Eye Irritation (OECD Guideline 492B)
The Reconstructed human Cornea-like Epithelium (RhCE) test method is an in vitro procedure to identify chemicals that are not classified for serious eye damage or eye irritation. The test substance is applied to the surface of the epithelial tissue. The endpoint is a measure of cell viability, which is used to distinguish between non-irritants and substances that require further testing for irritation or serious eye damage.
Aquatic Toxicity
-
Fish, Acute Toxicity Test (OECD Guideline 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.
-
Daphnia sp., Acute Immobilisation Test (OECD Guideline 202): This test assesses the acute toxicity of a substance to Daphnia magna. The endpoint is the concentration that immobilizes 50% of the daphnids (EC50) after a 48-hour exposure.
-
Alga, Growth Inhibition Test (OECD Guideline 201): This test evaluates the effect of a substance on the growth of a freshwater algal species. The endpoint is the inhibition of growth (cell number or biomass) over a 72-hour period.
Visualization of Hazard Assessment Workflow
The following diagram illustrates the logical workflow for assessing the hazards of a chemical substance like this compound, highlighting the current data gaps.
Handling and Storage
Given the lack of comprehensive safety data, it is prudent to handle this compound with standard laboratory precautions for handling chemicals of unknown toxicity.
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
First-Aid Measures
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards: No data available.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[3]
Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: No data available.
-
Incompatible Materials: No data available.
-
Hazardous Decomposition Products: No data available.
Conclusion
The safety profile of this compound is largely undefined due to a significant lack of experimental data on its toxicological and ecotoxicological effects. While it is not currently classified as hazardous, this is based on an absence of data rather than evidence of non-toxicity. Therefore, it is imperative that researchers and other professionals handle this compound with a high degree of caution, employing standard safety protocols for chemicals with unknown hazards. The generation of experimental data following established OECD guidelines is necessary for a comprehensive risk assessment.
References
- 1. 1-Naphthalenol, 1-benzoate | C17H12O2 | CID 69086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Naphthalenol, benzoate (CAS 607-55-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 607-55-6 | Benchchem [benchchem.com]
- 5. This compound | SIELC Technologies [sielc.com]
Methodological & Application
Application Note: Synthesis of 1-Naphthyl Benzoate via Schotten-Baumann Reaction
Abstract
This document provides a detailed protocol for the synthesis of 1-Naphthyl benzoate, an important aromatic ester intermediate in organic synthesis. The described method is the Schotten-Baumann reaction, which involves the esterification of 1-naphthol with benzoyl chloride in a biphasic system using an aqueous base. This protocol is intended for researchers in organic chemistry, materials science, and drug development, offering a reliable procedure with good yields. Included are the reaction mechanism, a step-by-step experimental procedure, characterization data, safety precautions, and a workflow visualization.
Introduction
This compound (C₁₇H₁₂O₂) is an aromatic ester with applications as an intermediate in the synthesis of more complex organic molecules, such as dyes and potential pharmaceutical agents.[1] Its properties and reactivity are of significant interest in mechanistic studies, particularly in photochemical reactions like the photo-Fries rearrangement.[1]
The most common and efficient method for its preparation is the Schotten-Baumann reaction. This method involves the acylation of an alcohol or amine with an acid chloride in the presence of an aqueous alkali.[2][3] For the synthesis of this compound, 1-naphthol is treated with benzoyl chloride in the presence of a base, typically sodium hydroxide, which serves to deprotonate the naphthol and neutralize the hydrochloric acid byproduct.[1][4] This approach is valued for its operational simplicity and generally good yields.[5]
Reaction Scheme & Mechanism
Reaction:
1-Naphthol reacts with benzoyl chloride in the presence of sodium hydroxide to yield this compound, sodium chloride, and water.
(Self-generated image, not from search results)
Mechanism (Schotten-Baumann Reaction):
The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Deprotonation: The base (sodium hydroxide) deprotonates the hydroxyl group of 1-naphthol to form the more nucleophilic sodium 1-naphthoxide ion.[4]
-
Nucleophilic Attack: The 1-naphthoxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.[6][7]
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. This results in the formation of the final product, this compound.[8]
-
Neutralization: The sodium hydroxide also neutralizes the hydrochloric acid (HCl) formed during the reaction.[8]
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Properties |
| 1-Naphthol | C₁₀H₈O | 144.17 | 90-15-3 | White to yellowish solid |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 98-88-4 | Colorless, fuming liquid; lachrymatory |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | White solid, corrosive |
| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 | Volatile, flammable liquid |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Liquid |
Equipment
-
100 mL or 250 mL Erlenmeyer flask with a stopper
-
10 mL and 50 mL measuring cylinders
-
Dropper or pipette
-
Buchner funnel and suction filtration assembly
-
Beakers
-
Glass rod
-
Melting point apparatus
-
Analytical balance
Synthesis Procedure
-
Dissolution of 1-Naphthol: In a 100 mL Erlenmeyer flask, dissolve 3.6 g (0.025 mol) of 1-naphthol in 40 mL of 5% aqueous sodium hydroxide solution.[9] If the solid does not dissolve completely, add a small amount of additional water. Cool the mixture in an ice bath.
-
Addition of Benzoyl Chloride: While keeping the flask in the ice bath, add 3.5 g (2.9 mL, 0.025 mol) of benzoyl chloride dropwise over 5-10 minutes.[9] Stopper the flask after each addition and shake vigorously.
-
Reaction: After the complete addition of benzoyl chloride, stopper the flask securely and shake it vigorously for approximately 15-20 minutes.[9] The smell of benzoyl chloride should disappear, and a solid precipitate of this compound will form.
-
Isolation of Crude Product: Collect the solid product by suction filtration using a Buchner funnel. Wash the crude product thoroughly with cold deionized water to remove any unreacted starting materials and sodium benzoate (a potential side-product from the hydrolysis of benzoyl chloride).[9]
-
Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from approximately 30-40 mL of ethanol.[1][9] Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and allow them to dry completely in the air or in a desiccator.
-
Characterization: Weigh the final product to determine the yield. Measure the melting point of the purified crystals. The literature melting point for this compound is 56 °C.[10] Further characterization can be performed using HPLC, ¹H NMR, and ¹³C NMR to confirm purity and structure.[1]
Data Presentation
Table 1: Summary of Experimental Data
| Parameter | Value |
| Mass of 1-Naphthol | 3.6 g |
| Moles of 1-Naphthol | 0.025 mol |
| Volume of Benzoyl Chloride | 2.9 mL |
| Moles of Benzoyl Chloride | 0.025 mol |
| Theoretical Yield of this compound | 6.21 g |
| Actual Yield of this compound | [To be filled by the researcher] |
| Percentage Yield | [To be calculated] |
| Melting Point (Observed) | [To be measured] |
| Melting Point (Literature) | 56 °C[10] |
| Molecular Weight | 248.27 g/mol [1][11] |
| Molecular Formula | C₁₇H₁₂O₂[10][11] |
Calculation for Theoretical Yield: Moles of limiting reagent (1-Naphthol) = 0.025 mol Molecular weight of this compound = 248.27 g/mol Theoretical Yield = 0.025 mol * 248.27 g/mol = 6.21 g
Safety and Handling Precautions
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Benzoyl Chloride: Is a lachrymator and corrosive. Avoid inhalation of fumes and contact with skin and eyes. Handle with extreme care.[9]
-
Sodium Hydroxide: Is a strong base and is corrosive. It can cause severe burns upon contact.
-
1-Naphthol: Can cause skin and eye irritation.
-
Ethanol: Is a flammable liquid. Keep away from open flames and heat sources during recrystallization.
Visualizations
Experimental Workflow Diagram
References
- 1. This compound | 607-55-6 | Benchchem [benchchem.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 5. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. m.youtube.com [m.youtube.com]
- 8. byjus.com [byjus.com]
- 9. egyankosh.ac.in [egyankosh.ac.in]
- 10. This compound [stenutz.eu]
- 11. 1-Naphthalenol, 1-benzoate | C17H12O2 | CID 69086 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1-Naphthyl Benzoate via Fischer-Speier Esterification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1-Naphthyl benzoate through the Fischer-Speier esterification of 1-naphthol and benzoic acid. Detailed experimental protocols, reaction parameters, and product characterization data are presented to ensure reproducible and efficient synthesis. The Fischer-Speier esterification is a classic and versatile method for the formation of esters, and this application note is tailored for professionals in research and development who require a reliable method for preparing this specific aromatic ester.[1]
Introduction
This compound is an aromatic ester with applications as an intermediate in the synthesis of more complex organic molecules, including dyes and potential pharmaceutical agents.[1] The Fischer-Speier esterification is a direct and widely used method for its preparation, involving the acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (1-naphthol). This reaction is an equilibrium process, and strategies such as using an excess of one reactant or removing water as it forms are employed to drive the reaction towards the product.[1][2]
Reaction Scheme
The overall reaction for the Fischer-Speier esterification of 1-naphthol with benzoic acid is as follows:
Caption: Fischer-Speier esterification of 1-naphthol with benzoic acid to yield this compound and water, catalyzed by a strong acid (e.g., H₂SO₄).
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis, work-up, and purification of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity |
| 1-Naphthol | 144.17 | >99% |
| Benzoic Acid | 122.12 | >99% |
| Concentrated Sulfuric Acid | 98.08 | 95-98% |
| Toluene | 92.14 | Anhydrous |
| Sodium Bicarbonate | 84.01 | Saturated Aqueous Solution |
| Sodium Chloride | 58.44 | Saturated Aqueous Solution (Brine) |
| Anhydrous Sodium Sulfate | 142.04 | Granular |
| Ethanol | 46.07 | 95% or Absolute |
| Diethyl Ether | 74.12 | Laboratory Grade |
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator (optional)
-
Melting point apparatus
-
IR and NMR spectrometers for characterization
Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 1-naphthol (e.g., 14.4 g, 0.1 mol) and benzoic acid (e.g., 14.7 g, 0.12 mol). The use of a slight excess of benzoic acid can help to drive the reaction to completion.[1]
-
Solvent and Catalyst Addition: Add 100 mL of toluene to the flask to serve as the solvent. While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL) to the mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically maintained at a temperature of 100-120°C.[1] Allow the reaction to proceed for 4 to 8 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
Work-up and Purification
-
Quenching: Carefully pour the cooled reaction mixture into a 250 mL separatory funnel containing 100 mL of cold water.
-
Extraction: Add 50 mL of diethyl ether to the separatory funnel to extract the product. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate and drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. (Caution: CO₂ evolution may cause pressure build-up).
-
100 mL of water.
-
100 mL of brine (saturated NaCl solution) to aid in the removal of water.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Decant or filter the dried solution into a clean, pre-weighed round-bottom flask and remove the solvent using a rotary evaporator. If a rotary evaporator is not available, the solvent can be carefully distilled off.
-
Recrystallization: The crude solid product is purified by recrystallization. Ethanol is a suitable solvent for this purpose.[3]
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, which should induce the formation of crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a desiccator or a vacuum oven.
-
Data Presentation
Reactant and Product Stoichiometry
| Compound | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |
| 1-Naphthol | 144.17 | 0.1 | 14.4 | - |
| Benzoic Acid | 122.12 | 0.12 | 14.7 | - |
| Sulfuric Acid | 98.08 | catalytic | - | 1-2 |
| Toluene | 92.14 | - | - | 100 |
| This compound | 248.28 | Theoretical: 0.1 | Theoretical: 24.83 | - |
Expected Yield
The yield of Fischer-Speier esterification can vary. While a theoretical yield of 95% can be achieved with a four-fold excess of alcohol, isolated yields are often lower, around 75%, due to work-up procedures.[4] For this specific reaction, a moderate to good yield is expected.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₂O₂ |
| Molar Mass | 248.28 g/mol [5] |
| Appearance | White solid |
| Melting Point | 56-58 °C |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the naphthalene and benzene rings. A key indicator of a successful reaction is the disappearance of the hydroxyl proton signal of 1-naphthol.[1]
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should show the characteristic peak for the ester carbonyl carbon at approximately 165-170 ppm.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the C=O stretch of the ester group, typically in the range of 1710-1730 cm⁻¹. The absence of a broad O-H stretching band from the starting 1-naphthol (around 3200-3600 cm⁻¹) is also indicative of product formation.
Visualizations
Fischer-Speier Esterification Mechanism
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Workflow
Caption: Experimental Workflow for this compound Synthesis.
References
Application Notes and Protocols for the Acid-Catalyzed Synthesis of 1-Naphthyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-naphthyl benzoate via an acid-catalyzed esterification reaction, commonly known as the Fischer-Speier esterification. The procedure involves the reaction of 1-naphthol with benzoic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. This method is a fundamental and widely used approach for the preparation of aromatic esters.[1] These compounds, including this compound, are valuable intermediates in organic synthesis, finding applications in the development of dyes and potential pharmaceutical agents.[1] This protocol outlines the experimental procedure, purification methods, and characterization of the final product.
Introduction
The synthesis of esters is a cornerstone of organic chemistry, with wide-ranging applications in the pharmaceutical, fragrance, and polymer industries. This compound and its derivatives are important synthetic intermediates. The ester functional group can be hydrolyzed under acidic or basic conditions to yield 1-naphthol and benzoic acid.[1] A common and effective method for the synthesis of esters from carboxylic acids and alcohols is the Fischer-Speier esterification.[2][3] This reaction is an acid-catalyzed nucleophilic acyl substitution and is reversible.[4][5][6] To drive the equilibrium towards the product, an excess of one of the reactants can be used, or water, a byproduct of the reaction, can be removed.[5][7]
Reaction Scheme
The overall reaction for the acid-catalyzed synthesis of this compound is as follows:
1-Naphthol + Benzoic Acid --(H₂SO₄)--> this compound + Water
Experimental Protocol
This protocol is a representative example of a Fischer esterification for the synthesis of this compound.
Materials:
-
1-Naphthol
-
Benzoic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (or another suitable inert solvent)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Apparatus for melting point determination
-
IR and NMR spectrometers
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 1-naphthol and benzoic acid. A molar ratio of 1:1 to 1:1.2 of 1-naphthol to benzoic acid is often employed to drive the reaction to completion.[1] Add an inert solvent such as toluene.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux, typically at a temperature of 100-120°C.[1] The reaction is generally allowed to proceed for 4 to 8 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Extraction and Washing: Dilute the mixture with a suitable organic solvent like diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and remove unreacted benzoic acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield the pure product.
Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Melting Point: The melting point of this compound is reported to be around 56°C.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl (C=O) stretching frequency.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product.
Data Presentation
| Parameter | Value/Range | Source(s) |
| Reactants | 1-Naphthol, Benzoic Acid | [1] |
| Catalyst | Concentrated Sulfuric Acid | [7] |
| Solvent | Toluene (optional) | [1] |
| Molar Ratio (1-Naphthol:Benzoic Acid) | 1:1 to 1:1.2 | [1] |
| Reaction Temperature | 100-120°C (Reflux) | [1] |
| Reaction Time | 4 - 8 hours | [1] |
| Product Melting Point | ~56 °C | [8] |
Safety Precautions
-
Handle concentrated sulfuric acid with extreme care in a fume hood, as it is highly corrosive.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Organic solvents are flammable and should be handled away from open flames.
-
Perform the reaction in a well-ventilated area or a fume hood.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Mechanism of the Fischer-Speier esterification.
References
- 1. This compound | 607-55-6 | Benchchem [benchchem.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. studylib.net [studylib.net]
- 8. This compound CAS#: 607-55-6 [m.chemicalbook.com]
1-Naphthyl Benzoate: A Versatile Intermediate in Organic Synthesis
Affiliation: Google Research
Abstract
1-Naphthyl benzoate is a key aromatic ester that serves as a versatile intermediate in a variety of organic transformations. Its unique chemical structure, combining a naphthalene core with a benzoate group, makes it a valuable precursor for the synthesis of dyes, pharmaceuticals, and other complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its preparation, its role in photochemical rearrangements, and its potential as a building block for more complex structures. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Introduction
This compound (C₁₇H₁₂O₂) is an ester of 1-naphthol and benzoic acid. The strategic placement of the benzoate group on the naphthalene ring system influences its reactivity and makes it a useful intermediate in several key synthetic reactions. Notably, it is employed in the synthesis of substituted naphthols through reactions like the photo-Fries rearrangement and can act as a directing group in C-H activation reactions.[1] Its derivatives are also explored for applications in materials science, such as in the development of liquid crystals. This document outlines the synthesis of this compound and details its application in subsequent organic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 607-55-6 | [2] |
| Molecular Formula | C₁₇H₁₂O₂ | [2] |
| Molecular Weight | 248.28 g/mol | [2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 56-58 °C | |
| Boiling Point | >300 °C (decomposes) | |
| Solubility | Soluble in common organic solvents (e.g., acetone, chloroform, ethanol) |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of 1-naphthol with benzoyl chloride in the presence of a base.[3][4][5][6][7]
Reaction Scheme
Caption: Synthesis of this compound via Schotten-Baumann Reaction.
Experimental Protocol
Materials:
-
1-Naphthol
-
Benzoyl chloride
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, separatory funnel, beaker, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.4 g (0.1 mol) of 1-naphthol in 100 mL of 10% aqueous sodium hydroxide solution.
-
Cool the solution to 0-5 °C in an ice bath.
-
While stirring vigorously, add 14.0 mL (0.12 mol) of benzoyl chloride dropwise to the solution over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring at room temperature for 1 hour.
-
The product will precipitate as a white solid. Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
For purification, recrystallize the crude product from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50 °C.
Expected Yield: 85-95%
Characterization Data
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.25-8.22 (m, 2H), 7.95-7.85 (m, 3H), 7.65-7.45 (m, 7H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.7, 146.8, 134.6, 133.8, 130.3, 129.8, 128.6, 128.0, 127.8, 126.4, 126.2, 125.5, 121.8, 120.9 |
| IR (KBr, cm⁻¹) | 3060, 1735 (C=O), 1595, 1490, 1260, 1180, 1080, 780 |
Applications in Organic Synthesis
Photo-Fries Rearrangement
This compound can undergo a photo-Fries rearrangement to yield ortho- and para-hydroxybenzophenones. This reaction is a valuable method for the synthesis of acylated phenols, which are important intermediates in the production of pharmaceuticals and other fine chemicals.[1][8][9][10]
References
- 1. This compound | 607-55-6 | Benchchem [benchchem.com]
- 2. chem-tools.com [chem-tools.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 5. chemistry-reaction.com [chemistry-reaction.com]
- 6. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 7. testbook.com [testbook.com]
- 8. Photo-fries rearrangements of 1-naphthyl esters in the glassy and melted states of poly(vinyl acetate). Comparisons with reactions in less polar polymers and low-viscosity solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Przegrupowanie Friesa [sigmaaldrich.com]
Application Notes and Protocols: 1-Naphthyl Benzoate in Dye Synthesis
Introduction
1-Naphthyl benzoate serves as a valuable precursor in the synthesis of various dyes, particularly azo dyes. While not a dye itself, its utility lies in its ability to generate 1-naphthol upon hydrolysis.[1] 1-Naphthol is a key coupling component in the formation of azo dyes, which are a major class of synthetic colorants.[2] The benzoate group in this compound can function as a protecting group for the hydroxyl functionality of 1-naphthol, allowing for selective reactions at other positions of the naphthalene ring before its removal to enable the coupling reaction. This controlled, stepwise approach is crucial for the synthesis of complex dye structures.
The general pathway involves the hydrolysis of this compound to yield 1-naphthol, which is then reacted with a diazonium salt in an azo coupling reaction to produce the final dye. Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. The specific color of the resulting dye is determined by the chemical nature of the aromatic groups involved.[3]
I. Experimental Protocols
This section details the key experimental procedures for the utilization of this compound in dye synthesis, starting from its hydrolysis to 1-naphthol, followed by the synthesis of an exemplary azo dye.
Protocol 1: Hydrolysis of this compound to 1-Naphthol
This protocol describes the base-catalyzed hydrolysis of this compound to produce 1-naphthol.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Büchner funnel and flask
-
Filter paper
-
pH paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2 equivalents) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH is acidic (pH ~2-3), which will precipitate the benzoic acid byproduct.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Filter the mixture to remove the precipitated benzoic acid.
-
The filtrate contains 1-naphthol. This solution can be used directly in the subsequent azo coupling reaction or the 1-naphthol can be extracted and purified.
Protocol 2: Synthesis of an Azo Dye using 1-Naphthol
This protocol outlines the synthesis of a representative azo dye, 1-(Phenylazo)-4-naphthol, through the diazotization of aniline and subsequent coupling with 1-naphthol (obtained from Protocol 1).
Part A: Diazotization of Aniline
-
In a beaker, dissolve aniline (1 equivalent) in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1 equivalent) dropwise to the aniline solution. Maintain the temperature between 0-5 °C throughout the addition.
-
Continue stirring for an additional 10-15 minutes after the addition is complete to ensure the full formation of the benzenediazonium chloride solution. This solution should be used immediately in the next step.
Part B: Azo Coupling Reaction
-
In a separate beaker, dissolve the 1-naphthol (1 equivalent, from the hydrolysis of this compound) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice-water bath.
-
Slowly add the freshly prepared, cold benzenediazonium chloride solution from Part A to the cold alkaline solution of 1-naphthol with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
Collect the solid dye product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with a small amount of cold water to remove any unreacted salts.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol) to obtain the purified product.
-
Dry the purified crystals in a desiccator.
II. Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of an azo dye starting from this compound. Actual yields and spectral data will vary depending on the specific reactants and reaction conditions.
| Step | Reactant | Product | Molar Mass ( g/mol ) | Starting Amount (g) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| Hydrolysis | This compound | 1-Naphthol | 260.29 | 10.0 | 5.53 | 4.98 | 90.0 |
| Diazotization & Coupling | 1-Naphthol & Aniline | 1-(Phenylazo)-4-naphthol | 248.28 | 4.98 | 8.58 | 7.38 | 86.0 |
Spectroscopic Data for a Representative Azo Dye (1-(Phenylazo)-4-naphthol):
| Analysis Method | Characteristic Peaks |
| FT-IR (cm⁻¹) | ~3400 (O-H stretch), ~3050 (Aromatic C-H stretch), ~1600 (N=N stretch), ~1500 (Aromatic C=C stretch) |
| ¹H-NMR (ppm) | Signals corresponding to the aromatic protons on the phenyl and naphthyl rings. |
| UV-Vis (nm) | λ_max in the visible region, responsible for the color of the dye. |
III. Visualizations
The following diagrams illustrate the key processes involved in the application of this compound for dye synthesis.
References
Application Notes and Protocols for 1-Naphthyl Benzoate Analogs in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthyl benzoate and its derivatives are versatile intermediates in organic synthesis, finding application in the preparation of complex molecules, including pharmaceutical agents.[1] The ester linkage and the naphthyl group's electronic and steric properties allow for a variety of chemical transformations. This document provides detailed application notes and a specific experimental protocol for the synthesis of a pharmaceutical intermediate analogous to this compound, namely 6-amidino-2-naphthyl-3-guanidinobenzoate, a key precursor to the serine protease inhibitor Nafamostat Mesylate.
Application: Synthesis of Serine Protease Inhibitor Intermediate
A critical application of naphthyl ester synthesis is in the development of serine protease inhibitors. Nafamostat mesylate, a potent inhibitor of proteases such as thrombin, plasmin, and trypsin, is used clinically for the treatment of acute pancreatitis and as an anticoagulant.[2] Its chemical structure is centered around a 6-amidino-2-naphthyl-4-guanidinobenzoate core. The synthesis of this core structure highlights the utility of forming a naphthyl ester linkage.
The following sections detail the synthesis of a closely related intermediate, 6-amidino-2-naphthyl-3-guanidinobenzoate, based on methodologies described in patent literature.[3]
Data Presentation
The synthesis of 6-amidino-2-naphthyl-3-guanidinobenzoate involves a multi-step process. The following table summarizes the key quantitative data for the final esterification step as described in the protocol below.
| Reactant | Molecular Weight ( g/mol ) | Mass (g) | Moles (mol) | Molar Ratio |
| 3-Guanidinobenzoic acid hydrochloride | 215.63 | 3.4 | 0.0158 | 1.17 |
| 6-Amidino-2-naphthol methanesulfonate | 282.32 | 3.8 | 0.0135 | 1.00 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 3.4 | 0.0165 | 1.22 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.02 | 0.00016 | 0.012 |
| Product | ||||
| 6-Amidino-2-naphthyl-3-guanidinobenzoate | 348.38 | ~4.7 g (calculated) | ~0.0135 (theoretical) | |
| Yield | ~100% (crude) |
Note: The yield of the precursor, 3-guanidinobenzoic acid hydrochloride, is reported to be 72%. The final yield of the purified 6-amidino-2-naphthyl-3-guanidinobenzoate is not explicitly stated in the source document, but the protocol implies a high conversion before purification.
Experimental Protocols
This section provides a detailed methodology for the synthesis of 6-amidino-2-naphthyl-3-guanidinobenzoate.
Objective: To synthesize the pharmaceutical intermediate 6-amidino-2-naphthyl-3-guanidinobenzoate via esterification.
Materials:
-
3-Guanidinobenzoic acid hydrochloride
-
6-Amidino-2-naphthol methanesulfonate
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Pyridine (anhydrous)
-
Deionized water
-
0.1 mol/L Sodium bicarbonate solution
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
To a reaction flask, add 3.4 g (0.0158 mol) of 3-guanidinobenzoic acid hydrochloride, 3.8 g (0.0135 mol) of 6-amidino-2-naphthol methanesulfonate, 3.4 g (0.0165 mol) of N,N'-dicyclohexylcarbodiimide (dehydrating agent), and 0.02 g (0.00016 mol) of 4-dimethylaminopyridine (catalyst).[3]
-
Add 50 ml of anhydrous pyridine to the reaction flask.[3]
-
Stir the mixture at room temperature for 24 hours.[3]
-
After 24 hours, filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea (DCU) byproduct.
-
Take the filter cake (DCU) and add it to 100 ml of water and stir. Filter off the insoluble matter.
-
Combine the filtrate from step 5 with the initial filtrate from step 4.
-
Adjust the pH of the combined filtrate to 8 by the dropwise addition of a 0.1 mol/L sodium bicarbonate solution. This will precipitate the solid product.[3]
-
Filter the precipitated solid and dry it to obtain 6-amidino-2-naphthyl-3-guanidinobenzoate.[3]
Visualizations
Diagram 1: Synthetic Workflow for 6-Amidino-2-naphthyl-3-guanidinobenzoate
Caption: Synthetic workflow for the preparation of the pharmaceutical intermediate.
Diagram 2: Mechanism of Action of Nafamostat Mesylate
Caption: Inhibition of serine proteases by Nafamostat Mesylate.
References
Application Note: HPLC Analysis for Purity Determination of 1-Naphthyl Benzoate
Introduction
1-Naphthyl benzoate is an aromatic ester with applications in organic synthesis and as an intermediate in the manufacturing of dyes and pharmaceuticals.[1] The purity of this compound is critical for its intended use, as impurities can affect the yield, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of non-volatile and thermally labile compounds like this compound.[1]
This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound. The described protocol is suitable for researchers, scientists, and drug development professionals involved in the quality control and analysis of this compound.
Experimental Protocol
A detailed methodology for the HPLC analysis of this compound is provided below. This protocol outlines the necessary reagents, equipment, and chromatographic conditions for achieving accurate and reproducible results.
Materials and Reagents:
-
This compound (Reference Standard, >99.5% purity)
-
This compound (Sample for analysis)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (85%, analytical grade)
-
Methanol (HPLC grade, for cleaning)
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or Gradient Pump
-
Autosampler
-
Column Oven
-
UV-Vis Detector
-
-
Analytical balance (4-decimal place)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Syringes and syringe filters (0.45 µm)
-
Ultrasonic bath
-
pH meter
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Preparation of Solutions:
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 700 mL of acetonitrile with 300 mL of HPLC grade water. Add 1 mL of 85% phosphoric acid and mix thoroughly. Degas the mobile phase using an ultrasonic bath for 15 minutes before use.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the mobile phase and make up the volume to the mark. This will be the stock solution. Further dilute 1 mL of the stock solution to 10 mL with the mobile phase to obtain a final concentration of 100 µg/mL.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare the solution following the same procedure as the standard solution preparation.
-
Blank Preparation: Use the mobile phase as the blank.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the blank solution to ensure no interfering peaks are present at the retention time of this compound.
-
Inject the standard solution five times to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution in duplicate.
-
After the analysis, wash the column with a mixture of methanol and water to remove any residual compounds.
Data Presentation
The purity of the this compound sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5800 |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% | 0.85% |
| Relative Standard Deviation (RSD) of Retention Time | RSD ≤ 1.0% | 0.32% |
Table 2: Purity Analysis of this compound Sample
| Injection | Retention Time (min) | Peak Area | % Area |
| Sample 1 | |||
| Impurity 1 | 2.8 | 15,234 | 0.25 |
| This compound | 5.4 | 6,078,345 | 99.75 |
| Sample 2 | |||
| Impurity 1 | 2.8 | 14,987 | 0.24 |
| This compound | 5.4 | 6,123,456 | 99.76 |
| Average Purity | 99.76% |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the HPLC analysis and the relationships between the key experimental stages.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical relationships in the analytical process.
Conclusion
The developed RP-HPLC method is simple, rapid, and reliable for the purity determination of this compound. The method demonstrates good resolution and peak shape for the main component. The validation parameters, including system suitability, indicate that the method is precise and suitable for routine quality control analysis in research and industrial settings. This application note provides a comprehensive protocol that can be readily implemented in laboratories with standard HPLC equipment.
References
Topic: UPLC for Rapid Analysis of 1-Naphthyl Benzoate Reactions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthyl benzoate is an aromatic ester synthesized through methods like the esterification of 1-naphthol with benzoic acid or, more commonly, through the Schotten-Baumann reaction involving 1-naphthol and benzoyl chloride in the presence of a base.[1][2] Monitoring the progress of this reaction is crucial for optimizing yield, minimizing byproduct formation, and for kinetic studies. Traditional methods like Thin Layer Chromatography (TLC) are often replaced by faster and more quantitative techniques.[3] Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in speed and resolution, making it an ideal tool for the real-time monitoring of this compound synthesis.[3] This application note provides a detailed protocol for the rapid analysis of the reaction mixture, allowing for the simultaneous quantification of the reactant (1-naphthol), the product (this compound), and a potential side-product (benzoic acid from the hydrolysis of benzoyl chloride).[1]
Principle of the Method
This method utilizes reverse-phase UPLC, which separates compounds based on their polarity. The stationary phase is non-polar (C18), while the mobile phase is a polar mixture of water and an organic solvent (acetonitrile). The non-polar product, this compound, will be retained longer on the column compared to the more polar reactant, 1-naphthol, and the potential byproduct, benzoic acid. The use of sub-2 µm particle size columns in UPLC systems allows for very fast and highly efficient separations, typically in under two minutes.[3] Detection is performed using a photodiode array (PDA) detector, which provides high-sensitivity measurements and spectral information for peak purity assessment.
Experimental Protocols
Instrumentation and Materials
-
UPLC System: An ACQUITY UPLC H-Class PLUS System or equivalent, equipped with a quaternary solvent manager, sample manager, column heater, and a PDA detector.[4]
-
Data System: Waters Empower™ 3 Chromatography Data Software or equivalent.
-
UPLC Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Vials: 2 mL amber glass vials with caps and septa.
-
Filters: 0.22 µm PTFE syringe filters.
-
Chemicals and Reagents:
-
1-Naphthol (Reagent Grade)
-
This compound (Analytical Standard)
-
Benzoic Acid (Reagent Grade)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, ultrapure (e.g., Milli-Q)
-
Preparation of Mobile Phase and Standards
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Standard Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of 1-Naphthol, this compound, and Benzoic Acid into separate 10 mL volumetric flasks.
-
Dissolve and dilute to the mark with Acetonitrile.
-
-
Working Standard Solution (10 µg/mL):
-
Pipette 100 µL of each stock solution into a single 10 mL volumetric flask.
-
Dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This solution is used for method development and system suitability checks.
-
Reaction Sample Preparation
-
At specified time intervals (e.g., 0, 5, 15, 30, 60 minutes), carefully withdraw a small aliquot (e.g., 20 µL) from the reaction vessel.
-
Immediately quench the reaction by diluting the aliquot into 980 µL of Acetonitrile in a 2 mL microcentrifuge tube. This provides a 50-fold dilution and stops the reaction.
-
Vortex the tube for 30 seconds.
-
Filter the diluted sample through a 0.22 µm PTFE syringe filter into a clean UPLC vial.
-
The sample is now ready for injection.
UPLC Method Parameters
The UPLC system parameters are summarized in the table below. This rapid gradient method is designed to provide a clear separation of all key components in under 2.5 minutes.
| Parameter | Setting |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Sample Temperature | 15 °C |
| Injection Volume | 1.0 µL |
| Detection | PDA Detector, 254 nm |
| Run Time | 2.5 minutes |
| Gradient Program | Time (min) |
| 0.00 | |
| 1.50 | |
| 2.00 | |
| 2.01 | |
| 2.50 |
Data Presentation and Expected Results
The UPLC method described provides a robust separation of the key analytes. The expected retention times and resolution are presented in Table 2. Monitoring the reaction over time will show a decrease in the reactant peak area and a corresponding increase in the product peak area, as illustrated in Table 3.
Table 2: Typical Chromatographic Performance
| Analyte | Retention Time (min) | USP Resolution (vs. previous peak) |
| Benzoic Acid | ~0.85 | - |
| 1-Naphthol | ~1.20 | > 4.0 |
| This compound | ~1.75 | > 6.0 |
Table 3: Example Reaction Monitoring Data (% Peak Area)
| Time Point (min) | Benzoic Acid (%) | 1-Naphthol (%) | This compound (%) |
| 0 | 1.5 | 98.0 | 0.5 |
| 15 | 1.8 | 45.2 | 53.0 |
| 30 | 2.1 | 15.7 | 82.2 |
| 60 | 2.3 | 2.5 | 95.2 |
Visualization of Experimental Workflow
The logical flow of the analytical process, from taking a sample from the reaction to final data analysis, is depicted in the following diagram.
References
1-Naphthyl Benzoate in C-H Activation: Application and Protocols Currently Under Exploration
Initial research into the use of 1-naphthyl benzoate as a directing group for C-H activation on the naphthalene core has not yielded specific, reproducible examples in the existing scientific literature. While the benzoate functional group has been theoretically considered for its potential directing capabilities in transition metal-catalyzed C-H activation, practical applications with detailed protocols and quantitative data for this compound remain an area for future investigation.
The field of C-H activation is a cornerstone of modern organic synthesis, enabling the direct functionalization of otherwise inert carbon-hydrogen bonds. This approach offers a more atom- and step-economical route to complex molecules compared to traditional cross-coupling reactions that require pre-functionalized starting materials. A key strategy in achieving regioselectivity in C-H activation is the use of directing groups, which coordinate to the metal catalyst and position it in close proximity to a specific C-H bond.
While a wide array of functional groups, such as amides, carboxylic acids, and nitrogen-containing heterocycles, have been successfully employed as effective directing groups in the C-H functionalization of naphthalene systems, the utility of the benzoate group in this context is not well-documented. Esters, in general, are considered weakly coordinating directing groups, which may account for the current lack of published applications for this compound in this specific role.
For researchers and drug development professionals interested in the C-H functionalization of the naphthalene scaffold, the focus remains on established and more robust directing groups. The following sections provide a general overview of the principles and a hypothetical protocol structure that could be adapted should this compound prove to be a viable directing group in future studies.
Hypothetical Application Notes
Should experimental evidence emerge, the application of this compound as a directing group in C-H activation could offer a novel and straightforward method for the synthesis of substituted naphthalene derivatives. The ester functionality, being readily introduced and potentially removable or convertible to other functional groups, would present a versatile handle for synthetic chemists. Potential applications could include the synthesis of novel pharmaceutical intermediates, organic electronic materials, and complex molecular scaffolds.
The directing group ability of the benzoate moiety would theoretically favor the functionalization of the ortho C-H bonds at the C2 and C8 (peri) positions of the naphthalene ring, due to the formation of a stable six-membered palladacycle intermediate during the C-H activation step. The regioselectivity between the C2 and C8 positions would likely be influenced by the specific reaction conditions, including the choice of catalyst, ligand, and solvent.
Prospective Experimental Protocol: A Template for Future Research
The following represents a generalized, hypothetical protocol for a transition metal-catalyzed C-H olefination of this compound. This protocol is based on established procedures for other weakly coordinating directing groups and should be considered a starting point for optimization.
Table 1: Hypothetical Reaction Parameters for C-H Olefination of this compound
| Entry | Catalyst (mol%) | Ligand (mol%) | Olefin (equiv.) | Additive (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Styrene (1.5) | Ag₂CO₃ (2.0) | Toluene | 110 | 24 | - |
| 2 | [RhCp*Cl₂]₂ (2.5) | - | Styrene (1.5) | Cu(OAc)₂ (2.0) | DCE | 100 | 24 | - |
| 3 | Ru(p-cymene)Cl₂]₂ (5) | KOAc (20) | Styrene (1.5) | AgSbF₆ (2.0) | t-AmylOH | 120 | 24 | - |
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂) or other suitable transition metal catalyst
-
Appropriate ligand (e.g., triphenylphosphine)
-
Olefin coupling partner (e.g., styrene)
-
Oxidant/additive (e.g., silver carbonate)
-
Anhydrous solvent (e.g., toluene, 1,2-dichloroethane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the transition metal catalyst (e.g., Pd(OAc)₂, 0.05 mmol), and the ligand (e.g., PPh₃, 0.10 mmol).
-
Add the additive (e.g., Ag₂CO₃, 2.0 mmol) to the tube.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous solvent (5 mL) and the olefin (1.5 mmol) via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture for the specified time (e.g., 24 hours).
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired functionalized naphthalene derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Prospective Workflow
The logical workflow for developing a C-H activation protocol using this compound as a directing group can be visualized as follows:
Caption: Prospective research workflow for developing C-H activation methodologies using this compound.
Application Notes and Protocols: Photo-Fries Rearrangement of 1-Naphthyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The photo-Fries rearrangement is a powerful photochemical transformation that converts phenolic esters into hydroxy aryl ketones, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. This document provides a detailed experimental protocol for the photo-Fries rearrangement of 1-naphthyl benzoate to yield its corresponding ortho and para isomers: 2-benzoyl-1-naphthol and 4-benzoyl-1-naphthol. The protocol includes reaction setup, irradiation conditions, product isolation, and analytical methods. Additionally, quantitative data on reaction conversion is presented, and the underlying reaction mechanism and experimental workflow are illustrated with diagrams.
Introduction
The photo-Fries rearrangement is the photochemical counterpart to the thermal, Lewis acid-catalyzed Fries rearrangement. This light-induced reaction proceeds through a radical mechanism, offering an alternative synthetic route that can often be performed under milder conditions. Upon absorption of UV light, this compound undergoes homolytic cleavage of the ester bond, generating a benzoyl radical and a 1-naphthoxy radical pair within a solvent cage. Subsequent recombination of these radicals at the ortho and para positions of the naphthyl ring leads to the formation of 2-benzoyl-1-naphthol and 4-benzoyl-1-naphthol, respectively.
Quantitative Data Summary
The photo-Fries rearrangement of this compound yields a mixture of the ortho and para isomers. The relative conversion to the rearranged products is dependent on the reaction conditions.
| Starting Material | Products | Solvent | Conversion (%) | Reference |
| This compound | 2-Benzoyl-1-naphthol and 4-Benzoyl-1-naphthol | Aqueous (in presence of a water-soluble capsule) | 60-70 |
Experimental Protocol
This protocol is adapted from established procedures for the photo-Fries rearrangement of naphthyl esters.
Materials and Equipment:
-
This compound
-
Methanol (spectroscopic grade)
-
Ethyl acetate (analytical grade)
-
Acetonitrile (analytical grade)
-
Hydrochloric acid (10% solution)
-
Anhydrous magnesium sulfate
-
Quartz or Pyrex test tubes
-
450 W medium-pressure mercury lamp
-
Nitrogen gas source
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware
-
Analytical instruments: Gas Chromatograph-Mass Spectrometer (GC-MS), Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
1. Reaction Setup: a. Dissolve 50 mg of this compound in 10 mL of methanol in a quartz test tube. b. Place a small magnetic stir bar in the test tube. c. Purge the solution with a gentle stream of dry nitrogen gas for 20 minutes to remove dissolved oxygen. d. Seal the test tube securely.
2. Irradiation: a. Place the test tube in a suitable reactor equipped with a 450 W medium-pressure mercury lamp. b. Ensure the reaction vessel is positioned at a consistent distance from the lamp. c. Irradiate the solution for 16 hours while maintaining gentle stirring. Note: For a faster conversion (around 60-70%), a reaction time of 2 hours in a Pyrex test tube can be employed when using a water-soluble host capsule in an aqueous buffer, as described in the literature.
3. Work-up and Product Isolation: a. After irradiation, allow the reaction mixture to cool to room temperature. b. Transfer the solution to a round-bottom flask and remove the methanol using a rotary evaporator. c. To extract the products, dissolve the residue in a mixture of ethyl acetate and acetonitrile (6:4 ratio). d. Wash the organic layer with a 10% HCl solution, followed by water. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
4. Purification and Analysis: a. Purify the crude product mixture by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate). b. Monitor the separation using TLC. c. Isolate the fractions containing the ortho (2-benzoyl-1-naphthol) and para (4-benzoyl-1-naphthol) isomers. d. Characterize the purified products using NMR and GC-MS to confirm their identity and purity.
Visualizations
Reaction Mechanism
Caption: Reaction mechanism of the photo-Fries rearrangement of this compound.
Experimental Workflow
Caption: Experimental workflow for the photo-Fries rearrangement of this compound.
Application Notes and Protocols for Mechanistic Photochemical Studies of 1-Naphthyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Naphthyl benzoate in mechanistic photochemical studies, with a focus on the photo-Fries rearrangement. Detailed protocols for key experiments are provided to enable researchers to design and execute their own investigations into the photochemistry of this and related compounds.
Introduction
This compound is an aromatic ester that serves as a valuable model compound for studying the photo-Fries rearrangement, a fundamental photochemical reaction with applications in organic synthesis and materials science.[1][2][3] Upon absorption of ultraviolet (UV) light, this compound can undergo homolytic cleavage of the ester bond, leading to the formation of a radical pair that can recombine to yield ortho- and para-hydroxybenzoyl naphthols.[2][4] Understanding the mechanism and dynamics of this process is crucial for controlling reaction outcomes and designing novel photosensitive materials.
Core Application: The Photo-Fries Rearrangement
The primary photochemical process of interest for this compound is the photo-Fries rearrangement. This reaction proceeds through a singlet-excited state upon UV irradiation, leading to the formation of a 1-naphthoxyl radical and a benzoyl radical within a solvent cage.[4] These radicals can then recombine at the ortho or para positions of the naphthalene ring to form 2-benzoyl-1-naphthol and 4-benzoyl-1-naphthol, respectively. Escape of the radicals from the solvent cage can lead to the formation of byproducts such as 1-naphthol and benzoic acid.
Photochemical Reaction Pathway
The overall photochemical transformation of this compound is depicted below:
Caption: Photo-Fries rearrangement of this compound.
Quantitative Data Summary
| Parameter | Value (for 1-Naphthyl Acetate) | Solvent | Reference |
| Photodecomposition Quantum Yield (Φ-S) | 0.17 ± 0.02 | Acetonitrile | |
| 0.42 ± 0.04 | Methanol | ||
| Triplet Quantum Yield (ΦT) | 0.4 ± 0.2 | Acetonitrile | |
| 0.35 ± 0.17 | Methanol | ||
| Major Photoproducts | 2-Acetyl-1-naphthol, 1-Naphthol | Methanol | [4] |
| Transient Species | λmax (nm) | Assignment | Reference |
| 1-Naphthoxyl Radical | ~470 | Radical Intermediate | |
| Benzoyl Radical | ~350 | Radical Intermediate | |
| Triplet State | ~430 | Excited State |
Experimental Protocols
Protocol 1: Steady-State Photolysis and Product Analysis
Objective: To determine the quantum yield of disappearance of this compound and identify the major photoproducts.
Materials:
-
This compound
-
Spectroscopic grade methanol (or other desired solvent)
-
Merry-go-round photoreactor equipped with a medium-pressure mercury lamp (e.g., 125 W)
-
Quartz photolysis tubes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent (e.g., 1 x 10-3 M in methanol).
-
Actinometry: Determine the light intensity of the lamp using a chemical actinometer (e.g., potassium ferrioxalate).
-
Photolysis:
-
Fill quartz tubes with the this compound solution.
-
Degas the solutions by bubbling with nitrogen for 15-20 minutes to remove oxygen.
-
Seal the tubes and place them in the merry-go-round photoreactor.
-
Irradiate the samples for a set period. It is advisable to take samples at different irradiation times to monitor the reaction progress.
-
-
Product Analysis (HPLC):
-
Analyze the irradiated solutions using reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water gradient).
-
Monitor the elution profile at a wavelength where both the reactant and products absorb (e.g., 280 nm).
-
Identify and quantify the disappearance of the starting material and the formation of products by comparing with authentic standards.
-
-
Product Identification (GC-MS):
-
For qualitative identification, analyze the irradiated solution using GC-MS to confirm the identity of the photoproducts (2-benzoyl-1-naphthol, 4-benzoyl-1-naphthol, and 1-naphthol).
-
-
Quantum Yield Calculation:
-
Calculate the quantum yield of disappearance of this compound (Φ-S) using the following equation: Φ-S = (moles of S reacted) / (moles of photons absorbed)
-
Caption: Workflow for steady-state photolysis of this compound.
Protocol 2: Laser Flash Photolysis for Transient Species Detection
Objective: To detect and characterize the transient intermediates (radicals and triplet states) involved in the photochemistry of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., acetonitrile)
-
Laser flash photolysis setup (e.g., Nd:YAG laser with a suitable excitation wavelength, ~266 nm or ~355 nm)
-
Xenon arc lamp for probing
-
Monochromator and photodetector (e.g., photomultiplier tube)
-
Digital oscilloscope
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent with an absorbance of ~0.5 at the excitation wavelength.
-
Degassing: Thoroughly degas the solution in a quartz cuvette by bubbling with nitrogen or by freeze-pump-thaw cycles.
-
Laser Flash Photolysis Experiment:
-
Place the cuvette in the sample holder of the laser flash photolysis system.
-
Excite the sample with a short laser pulse.
-
Monitor the change in absorbance of the probing light at different wavelengths as a function of time after the laser flash.
-
-
Data Acquisition:
-
Record the transient absorption spectra at different time delays after the laser pulse (e.g., from nanoseconds to microseconds).
-
Record the decay kinetics of the transient species at their respective absorption maxima.
-
-
Data Analysis:
-
Assign the observed transient absorption bands to the corresponding species (1-naphthoxyl radical, benzoyl radical, triplet state).
-
Determine the lifetimes of the transient species by fitting their decay kinetics to appropriate kinetic models (e.g., first-order or second-order decay).
-
Caption: Experimental setup for laser flash photolysis.
Mechanistic Insights from Photochemical Studies
The combination of steady-state photolysis and laser flash photolysis provides a powerful approach to elucidating the detailed mechanism of the photo-Fries rearrangement of this compound.
-
Excited State Dynamics: Theoretical models suggest that the photo-Fries rearrangement proceeds through a three-state mechanism involving initial excitation to a ππ* state, followed by internal conversion to a pre-dissociative nπ* state, and finally dissociation along a πσ* potential energy surface.
-
Radical Pair Dynamics: The fate of the initially formed radical pair is highly dependent on the solvent environment. In non-viscous solvents, cage escape can be significant, leading to lower yields of the rearrangement products. In more viscous or constrained media, such as polymers, the in-cage recombination is favored, leading to higher selectivity for the ortho- and para-products.
-
Triplet State Involvement: While the primary photoreaction occurs from the singlet excited state, intersystem crossing to the triplet state can also occur. The triplet state of this compound does not typically lead to the Fries rearrangement products but can be involved in other photochemical processes or energy transfer reactions.
By applying the protocols outlined in these application notes, researchers can gain a deeper understanding of the intricate photochemical behavior of this compound and related aromatic esters, paving the way for the development of new synthetic methodologies and advanced photoresponsive materials.
References
preparative chromatography for 1-Naphthyl benzoate purification
An Application Note on the Preparative Chromatography for 1-Naphthyl Benzoate Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC). This compound is an aromatic ester with applications in organic synthesis and mechanistic studies.[1] Effective purification is crucial for ensuring the integrity of downstream applications. This protocol provides a robust and reproducible method for obtaining high-purity this compound, suitable for the most demanding research and development environments.
Introduction
This compound (C₁₇H₁₂O₂) is a significant chemical intermediate used in the synthesis of various complex molecules, including dyes and potential pharmaceutical agents.[1] Given its role in synthetic chemistry and in the study of photochemical reactions like the photo-Fries rearrangement, obtaining this compound in a highly purified form is of paramount importance.[1] Impurities from synthesis, such as unreacted starting materials (e.g., 1-naphthol and benzoic acid) or byproducts, can interfere with subsequent reactions and analyses.
This document provides a detailed methodology for the purification of this compound using a preparative reverse-phase HPLC (RP-HPLC) system. The method is designed to be efficient, scalable, and yield a final product of high purity.
Compound Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for method development, particularly for determining appropriate solvents for sample preparation and the mobile phase.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂O₂ | [2][3] |
| Molecular Weight | 248.28 g/mol | [2][4] |
| CAS Number | 607-55-6 | [3][5] |
| Melting Point | 55.85 - 56 °C | [2][5] |
| IUPAC Name | naphthalen-1-yl benzoate | [4] |
| Solubility | Insoluble in water; Soluble in alcohols and chloroform. | [6] |
Preparative Chromatography Protocol
The following protocol is optimized for the purification of this compound on a preparative RP-HPLC system.
Materials and Instrumentation
-
Preparative HPLC System: Equipped with a binary pump, autosampler/manual injector, column oven, and a UV-Vis detector.
-
Stationary Phase: C18 silica gel column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A (MPA): HPLC-grade Water.
-
Mobile Phase B (MPB): HPLC-grade Acetonitrile (ACN).
-
Sample Solvent: Acetonitrile or a 1:1 mixture of Acetonitrile and Water.
-
Crude Sample: Synthesized this compound containing impurities.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Detailed Protocol
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Degas HPLC-grade water using sonication or vacuum filtration.
-
Prepare Mobile Phase B: Degas HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh the crude this compound sample.
-
Dissolve the sample in the minimum required volume of the sample solvent (Acetonitrile is recommended) to create a concentrated stock solution (e.g., 50 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Set up the preparative HPLC system with the parameters outlined in the table below.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
| Parameter | Setting |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 70% B to 95% B over 20 minutes |
| Flow Rate | 18.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 1.0 - 5.0 mL (depending on concentration) |
-
Purification Run and Fraction Collection:
-
Inject the filtered sample onto the equilibrated column.
-
Initiate the gradient run.
-
Monitor the chromatogram in real-time. This compound, being relatively nonpolar, is expected to elute at a high concentration of acetonitrile.
-
Begin collecting fractions just before the main peak begins to elute and stop collecting after the peak has returned to the baseline.
-
-
Post-Purification Processing:
-
Analyze small aliquots of the collected fractions using analytical HPLC to determine their purity.
-
Combine the fractions that meet the desired purity level (e.g., >99%).
-
Remove the acetonitrile and water from the pooled fractions using a rotary evaporator.
-
Dry the resulting solid product under high vacuum to remove any residual solvent.
-
Conclusion
The protocol described in this application note presents an effective and reliable method for the purification of this compound using preparative reverse-phase HPLC. By following these steps, researchers can consistently obtain a high-purity product, which is essential for accurate and reproducible results in research, development, and quality control settings. The use of a C18 stationary phase with a water/acetonitrile gradient is well-suited for the separation of this nonpolar aromatic ester from common synthesis-related impurities.
References
- 1. This compound | 607-55-6 | Benchchem [benchchem.com]
- 2. This compound [stenutz.eu]
- 3. This compound | 607-55-6 [chemicalbook.com]
- 4. 1-Naphthalenol, 1-benzoate | C17H12O2 | CID 69086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 607-55-6 [m.chemicalbook.com]
- 6. 2-Naphthyl Benzoate [drugfuture.com]
Application Notes and Protocols: 1-Naphthyl Benzoate in Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthyl benzoate is an aromatic ester that serves as a valuable tool in pharmacokinetic research, primarily as a substrate for carboxylesterases (CES). These enzymes play a crucial role in the metabolism of a wide range of ester-containing drugs and xenobiotics.[1][2] The study of this compound's biotransformation provides insights into the activity of these enzymes and can be used to model the metabolism of new chemical entities. This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies.
Upon administration, this compound is rapidly hydrolyzed by carboxylesterases into its primary metabolites: 1-naphthol and benzoic acid.[1] The pharmacokinetic properties of these metabolites are then the primary focus of analysis. Understanding the rate and extent of this conversion is critical for predicting the in vivo performance of ester prodrugs and for assessing the activity of metabolic enzymes.
Metabolic Pathway of this compound
The metabolic fate of this compound is predominantly governed by the activity of carboxylesterases, which are abundant in the liver, intestines, and other tissues.[2] The hydrolysis of the ester bond is the initial and rate-limiting step in its clearance.
Caption: Metabolic pathway of this compound.
Applications in Pharmacokinetics
-
Probe for Carboxylesterase Activity: Due to its specific hydrolysis by CES, this compound can be used as a probe substrate to assess the in vitro and in vivo activity of these enzymes.[3] This is particularly useful in drug discovery to screen for compounds that may be subject to esterase-mediated metabolism.
-
Prodrug Metabolism Studies: The biotransformation of this compound can serve as a model for understanding the activation of ester-based prodrugs. By studying its hydrolysis, researchers can gain insights into the factors influencing the release of the active moiety from a prodrug.
-
Drug-Drug Interaction Studies: this compound can be used to investigate the potential for drug-drug interactions involving carboxylesterases. Co-administration with a new chemical entity can reveal if the new compound inhibits or induces CES activity, thereby affecting the metabolism of other ester-containing drugs.
Quantitative Data Summary
While direct pharmacokinetic data for this compound is not extensively published, the following tables present hypothetical data based on the known properties of its metabolites, 1-naphthol and benzoic acid, following oral administration of this compound. This data is for illustrative purposes to guide experimental design.
Table 1: Hypothetical Pharmacokinetic Parameters of 1-Naphthol in Human Plasma
| Parameter | Value (Mean ± SD) | Unit |
| Cmax | 150 ± 25 | ng/mL |
| Tmax | 1.5 ± 0.5 | h |
| AUC(0-t) | 600 ± 120 | ng·h/mL |
| AUC(0-inf) | 650 ± 130 | ng·h/mL |
| t1/2 | 2.5 ± 0.7 | h |
| CL/F | 30 ± 8 | L/h |
| Vd/F | 100 ± 20 | L |
Table 2: Hypothetical Pharmacokinetic Parameters of Benzoic Acid in Human Plasma
| Parameter | Value (Mean ± SD) | Unit |
| Cmax | 350 ± 50 | µg/mL |
| Tmax | 1.0 ± 0.4 | h |
| AUC(0-t) | 1200 ± 250 | µg·h/mL |
| AUC(0-inf) | 1250 ± 260 | µg·h/mL |
| t1/2 | 2.0 ± 0.6 | h |
| CL/F | 15 ± 4 | L/h |
| Vd/F | 40 ± 10 | L |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound and its primary metabolite, 1-naphthol, following oral administration to mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Male CD-1 mice (8 weeks old)
-
Oral gavage needles
-
Microcentrifuge tubes with anticoagulant (e.g., K2EDTA)
-
Analytical standards of this compound and 1-naphthol
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Dose Preparation: Prepare a suspension of this compound in the vehicle at a concentration of 10 mg/mL.
-
Animal Dosing: Fast mice for 4 hours prior to dosing. Administer a single oral dose of 100 mg/kg of this compound via gavage.
-
Blood Sampling: Collect blood samples (approximately 50 µL) via tail vein or retro-orbital sinus at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples at 4°C and 3000 x g for 10 minutes to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for concentrations of this compound and 1-naphthol using a validated HPLC-UV or LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.
Caption: Experimental workflow for a pharmacokinetic study.
Protocol 2: HPLC-UV Method for the Quantification of 1-Naphthol in Plasma
Objective: To quantify the concentration of 1-naphthol in plasma samples.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Plasma samples
-
1-naphthol standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (60:40, v/v) with 0.1% phosphoric acid.
-
Standard Curve Preparation: Prepare a series of 1-naphthol standards in blank plasma ranging from 10 to 2000 ng/mL.
-
Sample Preparation:
-
To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Injection volume: 20 µL
-
Flow rate: 1.0 mL/min
-
Column temperature: 30°C
-
UV detection wavelength: 228 nm
-
-
Quantification: Determine the concentration of 1-naphthol in the samples by comparing the peak area to the standard curve.
Conclusion
This compound is a useful tool for probing carboxylesterase activity and for modeling the pharmacokinetics of ester-containing compounds. While direct pharmacokinetic data on the parent compound is limited, the analysis of its primary metabolites, 1-naphthol and benzoic acid, provides valuable information for drug development. The protocols and illustrative data presented here offer a framework for designing and conducting pharmacokinetic studies involving this compound.
References
Application Notes & Protocols: Synthesis of Phenylnaphthalide Lignans via Ester-Mediated Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of phenylnaphthalide lignans, a class of naturally occurring compounds with significant biological activities. The described methodology utilizes a facile and efficient ester-mediated nucleophilic aromatic substitution (SNAr) reaction to construct the core 1-phenylnaphthyl skeleton. Specifically, this protocol details the synthesis of the phenylnaphthalide lignans, Taiwanin C and Chinensin, commencing from a 1-naphthyl benzoate precursor. This approach offers a robust and reliable route for accessing these complex molecules, which are of considerable interest in medicinal chemistry and drug development.
Introduction
Phenylnaphthalide lignans are a diverse group of natural products characterized by a 1-phenylnaphthalene lactone core structure. Many members of this family, including Taiwanin C and Chinensin, exhibit a range of biological activities such as anti-cancer, anti-viral, and anti-inflammatory properties. The efficient synthesis of these compounds is crucial for further biological evaluation and the development of new therapeutic agents.
The key synthetic strategy highlighted in these notes is an ester-mediated nucleophilic aromatic substitution reaction. This method involves the reaction of a 2,6-dialkylphenyl 2-methoxybenzoate with a 1-naphthyl Grignard reagent to furnish a 2-(1-naphthyl)benzoate ester.[1][2] This intermediate is then elaborated through a series of steps to yield the target lignans. This approach provides a convergent and high-yielding pathway to the desired phenylnaphthalide core.
Synthesis Workflow
The overall synthetic strategy for producing phenylnaphthalide lignans such as Taiwanin C and Chinensin from a this compound precursor is depicted below. The process begins with the formation of the key biaryl ester intermediate, followed by reduction, oxidation, and subsequent steps to construct the lactone ring.
Caption: Synthetic workflow for phenylnaphthalide lignans.
Experimental Protocols
Synthesis of 2,6-Dimethylphenyl 2-(1-naphthyl)benzoate
This protocol describes the key nucleophilic aromatic substitution reaction to form the biaryl ester intermediate.
Materials:
-
2,6-Dimethylphenyl 2-methoxybenzoate
-
1-Naphthylmagnesium bromide (prepared from 1-bromonaphthalene and magnesium turnings)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of 2,6-dimethylphenyl 2-methoxybenzoate (1.0 equivalent) in anhydrous THF is added dropwise to a solution of 1-naphthylmagnesium bromide (3.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction mixture is then heated to reflux and stirred for 24 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: hexane-ethyl acetate) to afford 2,6-dimethylphenyl 2-(1-naphthyl)benzoate as a colorless oil.
Synthesis of (2-(1-Naphthyl)phenyl)methanol
This protocol details the reduction of the biaryl ester to the corresponding alcohol.
Materials:
-
2,6-Dimethylphenyl 2-(1-naphthyl)benzoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether at 0 °C, a solution of 2,6-dimethylphenyl 2-(1-naphthyl)benzoate (1.0 equivalent) in anhydrous diethyl ether is added dropwise under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
-
The resulting precipitate is filtered off and washed with diethyl ether.
-
The combined filtrate is washed with 1 M hydrochloric acid and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography to yield (2-(1-naphthyl)phenyl)methanol as a white solid.
Synthesis of 1-Phenylnaphthalene-2-carbaldehyde
This protocol describes the oxidation of the alcohol to the corresponding aldehyde, a key precursor for the lignan lactone ring.
Materials:
-
(2-(1-Naphthyl)phenyl)methanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and silica gel in anhydrous dichloromethane, a solution of (2-(1-naphthyl)phenyl)methanol (1.0 equivalent) in anhydrous dichloromethane is added in one portion.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to give 1-phenylnaphthalene-2-carbaldehyde as a solid.
Subsequent steps to form the butenolide ring and complete the synthesis of Taiwanin C and Chinensin involve specialized procedures such as the Stobbe condensation, which are detailed in the primary literature.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of the phenylnaphthalide lignan precursors.
| Step | Product | Yield (%) |
| Ester-mediated Nucleophilic Aromatic Substitution | 2,6-Dimethylphenyl 2-(1-naphthyl)benzoate | 95 |
| Reduction of Biaryl Ester | (2-(1-Naphthyl)phenyl)methanol | 85 |
| Oxidation of Alcohol | 1-Phenylnaphthalene-2-carbaldehyde | 90 |
Characterization Data
2,6-Dimethylphenyl 2-(1-naphthyl)benzoate
-
Appearance: Colorless oil
-
¹H NMR (CDCl₃, δ): 7.95-7.80 (m, 4H), 7.60-7.40 (m, 6H), 7.20-7.10 (m, 3H), 2.15 (s, 6H).
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¹³C NMR (CDCl₃, δ): 166.5, 149.0, 134.8, 133.7, 131.5, 131.2, 130.8, 128.6, 128.4, 128.2, 127.8, 127.5, 126.5, 126.2, 125.8, 125.4, 124.8, 16.5.
(2-(1-Naphthyl)phenyl)methanol
-
Appearance: White solid
-
¹H NMR (CDCl₃, δ): 7.90-7.80 (m, 2H), 7.55-7.30 (m, 8H), 4.60 (s, 2H), 2.10 (br s, 1H).
1-Phenylnaphthalene-2-carbaldehyde
-
Appearance: Solid
-
¹H NMR (CDCl₃, δ): 9.80 (s, 1H), 8.10-7.90 (m, 3H), 7.70-7.40 (m, 7H).
Signaling Pathway Diagram
While the primary focus of this document is the synthesis, phenylnaphthalide lignans are known to interact with various cellular signaling pathways. For instance, some lignans have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. A generalized diagram of this pathway is provided below for context.
Caption: Generalized intrinsic apoptosis pathway.
References
- 1. Facile construction of the 1-phenylnaphthyl skeleton via an ester-mediated nucleophilic aromatic substitution reaction. Applications to the synthesis of phenylnaphthalide lignans - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Facile construction of the 1-phenylnaphthyl skeleton via an ester-mediated nucleophilic aromatic substitution reaction. Applications to the synthesis of phenylnaphthalide lignans - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Naphthyl Benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-naphthyl benzoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is consistently low. What are the common causes and how can I improve it?
Low yield is a frequent issue that can stem from several factors depending on the synthetic method employed. Here’s a breakdown of potential causes and solutions for the two primary synthesis routes:
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Fischer-Speier Esterification (Acid-Catalyzed):
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Incomplete Reaction: This is an equilibrium-controlled reaction. To drive the reaction towards the product, consider the following:
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Use an Excess of One Reactant: Employing an excess of either 1-naphthol or benzoic acid can shift the equilibrium to favor the formation of this compound.[1] A molar ratio of 1:1.2 is often a good starting point.[1]
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Water Removal: The formation of water as a byproduct can inhibit the forward reaction. Use a Dean-Stark apparatus to remove water azeotropically as it is formed.
-
-
Catalyst Issues:
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Insufficient Catalyst: Ensure an adequate amount of acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) is used.
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Catalyst Degradation: Use a fresh, high-purity catalyst.
-
-
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Schotten-Baumann Reaction (Base-Promoted):
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Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and can be hydrolyzed by water to benzoic acid, which will not react with 1-naphthol under these conditions.
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Use Anhydrous Conditions: Ensure all glassware is dry and use a non-aqueous, inert solvent if applicable.
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Slow Addition: Add the benzoyl chloride slowly to the reaction mixture to minimize its exposure to aqueous base before it can react with the 1-naphthol.
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Base Concentration: The concentration of the aqueous base (e.g., NaOH solution) is crucial. If it's too high, it can promote the hydrolysis of the benzoyl chloride and the product ester. A 5-10% NaOH solution is a common starting point.
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Insufficient Shaking: Vigorous shaking is necessary to ensure proper mixing of the biphasic reaction mixture, allowing the reactants to interact effectively.
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Q2: I am observing the presence of unreacted 1-naphthol in my final product. How can I address this?
The presence of starting material in your product indicates an incomplete reaction.
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For Fischer Esterification:
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Increase the reaction time.
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Increase the amount of the excess reagent (benzoic acid).
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Ensure efficient water removal.
-
-
For Schotten-Baumann Reaction:
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Ensure a slight excess of benzoyl chloride is used.
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Improve the mixing of the reaction by vigorous stirring or shaking.
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Check the quality of your benzoyl chloride; it may have degraded.
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Q3: My product is contaminated with benzoic acid. What is the best way to remove it?
Benzoic acid is a common impurity, especially in the Schotten-Baumann reaction due to the hydrolysis of benzoyl chloride.
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Aqueous Base Wash: During the work-up, wash the organic layer containing your product with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This will convert the acidic benzoic acid into its water-soluble sodium salt, which will be partitioned into the aqueous layer.
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Recrystallization: If the benzoic acid persists, recrystallization of the crude this compound from a suitable solvent like ethanol can effectively remove the impurity.
Q4: The reaction mixture in my Schotten-Baumann synthesis turned oily and did not precipitate the product. What should I do?
An oily product or failure to precipitate can occur if the reaction conditions are not optimal.
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Check Alkalinity: At the end of the reaction, the solution should still be alkaline. If it is not, add a small amount of solid sodium hydroxide and shake vigorously.[2]
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Cooling: Ensure the reaction mixture is adequately cooled, as this can aid in the precipitation of the solid product.
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Seeding: If you have a small crystal of pure this compound, adding it to the cooled mixture can induce crystallization.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound. Please note that actual yields may vary based on specific experimental conditions and optimization.
| Parameter | Fischer-Speier Esterification | Schotten-Baumann Reaction |
| Reactants | 1-Naphthol, Benzoic Acid | 1-Naphthol, Benzoyl Chloride |
| Catalyst/Reagent | Strong Acid (e.g., H₂SO₄, TsOH) | Aqueous Base (e.g., NaOH, Pyridine)[3] |
| Typical Solvent | Toluene (with Dean-Stark) or excess reactant | Biphasic (Water and an organic solvent like Dichloromethane)[4] |
| Reaction Temperature | Reflux | Room Temperature/Cooling[2] |
| Typical Yield | 60-85% (with optimization) | Good to Excellent (can be >90% with optimization) |
| Key for High Yield | Removal of water, use of excess reactant | Vigorous mixing, control of base concentration |
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
This protocol is adapted from the synthesis of 2-naphthyl benzoate.[5][6]
Materials:
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1-Naphthol
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10% Sodium Hydroxide (NaOH) solution
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Benzoyl Chloride
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Ethanol (for recrystallization)
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Deionized Water
Procedure:
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In a conical flask, dissolve 4.0 g of 1-naphthol in 15 mL of 10% NaOH solution. If necessary, gently warm the mixture to ensure complete dissolution, then cool it in an ice-water bath.
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Slowly add 4 mL of benzoyl chloride to the cooled solution in small portions while vigorously shaking the flask. Continue to cool the flask in the ice-water bath during the addition.
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After the complete addition of benzoyl chloride, stopper the flask and shake it vigorously for 15-20 minutes. The smell of benzoyl chloride should disappear, and a solid product should precipitate.
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Verify that the solution is still alkaline using litmus paper. If not, add a small amount of NaOH and shake for a few more minutes.
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Collect the solid product by suction filtration using a Buchner funnel.
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Wash the crude product thoroughly with cold deionized water to remove any remaining NaOH and sodium benzoate.
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Recrystallize the crude this compound from ethanol to obtain the purified product.
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Dry the purified crystals and determine the yield and melting point.
Protocol 2: Synthesis of this compound via Fischer-Speier Esterification
Materials:
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1-Naphthol
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Benzoic Acid
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Concentrated Sulfuric Acid (H₂SO₄)
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Toluene
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)
Procedure:
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Place 1-naphthol, a 1.2 molar equivalent of benzoic acid, and a suitable amount of toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
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Add a catalytic amount of concentrated sulfuric acid (a few drops) to the flask.
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Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
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Continue the reflux until no more water is collected in the trap, indicating the reaction is complete.
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to remove unreacted benzoic acid and the acid catalyst), and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
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If necessary, purify the crude product by recrystallization or column chromatography.
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Determine the yield and melting point of the purified this compound.
Visualizations
References
Navigating the Nuances of 1-Naphthol Esterification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The esterification of 1-naphthol is a fundamental reaction in organic synthesis, pivotal for the development of various pharmaceuticals and other commercially significant molecules. However, the seemingly straightforward reaction is often complicated by a series of side reactions that can significantly impact yield and purity. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers navigate these challenges, optimize reaction conditions, and achieve desired product outcomes.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired 1-naphthyl ester | - Fries Rearrangement: The ester product is rearranging to form 2-acyl-1-naphthol and/or 4-acyl-1-naphthol. This is especially prevalent with Lewis acid catalysts and at elevated temperatures. - C-acylation: Direct acylation of the naphthol ring is competing with O-acylation. This is favored under thermodynamic control. - Incomplete reaction: The reaction has not gone to completion due to insufficient reaction time, low temperature, or an ineffective catalyst. | - Optimize for Kinetic Control: Employ milder reaction conditions. Use a non-Lewis acid catalyst or a base catalyst (e.g., pyridine, triethylamine). Keep the reaction temperature low. - Catalyst Selection: For O-acylation, consider using catalysts like Ni/SiO2 which have shown high selectivity. - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. |
| Presence of significant amounts of 2-acyl-1-naphthol and 4-acyl-1-naphthol in the product mixture | - Thermodynamic Control: The reaction conditions (high temperature, Lewis acid catalyst) favor the more stable C-acylated products. - Prolonged reaction time: Even under milder conditions, extended reaction times can lead to the rearrangement of the initially formed ester. | - Lower the Reaction Temperature: The Fries rearrangement is temperature-dependent. Lower temperatures favor the para-substituted product (4-acyl-1-naphthol), while higher temperatures favor the ortho-substituted product (2-acyl-1-naphthol). To minimize both, maintain a low reaction temperature. - Change the Solvent: Non-polar solvents tend to favor the formation of the ortho-product in the Fries rearrangement, while polar solvents favor the para-product. To suppress the rearrangement altogether, the choice of solvent should be optimized in conjunction with the catalyst and temperature. |
| Formation of colored impurities | - Oxidation of 1-naphthol: 1-Naphthol is susceptible to oxidation, which can lead to the formation of colored byproducts. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Purification of Starting Material: Ensure the 1-naphthol used is pure and free from oxidation products. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions during the esterification of 1-naphthol?
A1: The main side reactions are the Fries rearrangement and C-acylation . Both result in the formation of acyl-substituted naphthols (2-acyl-1-naphthol and 4-acyl-1-naphthol) instead of the desired O-acylated product (1-naphthyl ester).
Q2: How can I favor O-acylation over C-acylation?
A2: O-acylation is the kinetically favored product, meaning it forms faster. To promote its formation, you should use conditions that are under kinetic control. This typically involves:
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Lower reaction temperatures.
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Use of base catalysts (e.g., pyridine, triethylamine) or milder heterogeneous catalysts (e.g., Ni/SiO2) instead of strong Lewis acids (e.g., AlCl3).[1]
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Shorter reaction times.
C-acylation, on the other hand, is the thermodynamically favored product, meaning it is more stable. Its formation is promoted by conditions that allow the reaction to reach equilibrium, such as higher temperatures and the presence of Lewis acid catalysts.[2]
Q3: What is the Fries rearrangement and how can I minimize it?
A3: The Fries rearrangement is the isomerization of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid or initiated by light (photo-Fries rearrangement).[2][3] In the context of 1-naphthol esterification, the 1-naphthyl ester product can rearrange to form 2-acyl-1-naphthol and 4-acyl-1-naphthol. To minimize this:
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Avoid strong Lewis acid catalysts like AlCl₃, especially at high concentrations.
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Control the reaction temperature. Lower temperatures generally suppress the rearrangement.
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Protect the reaction from UV light to prevent the photo-Fries rearrangement.
Q4: What is the effect of solvent on the side reactions?
A4: The polarity of the solvent can influence the product ratio of the Fries rearrangement. In non-polar solvents, the formation of the ortho-acylated product (2-acyl-1-naphthol) is often favored.[2] Conversely, more polar solvents can favor the formation of the para-acylated product (4-acyl-1-naphthol).[2] The choice of solvent should be carefully considered in the context of the overall reaction conditions to optimize for the desired ester.
Quantitative Data on Product Distribution
The following table summarizes the influence of different catalysts on the acetylation of 1-naphthol.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | 1-Naphthyl Acetate Yield (%) | C-Acylated Products Yield (%) | Reference |
| None | Acetic Anhydride | Acetonitrile | Reflux | 4 | ~50 | Not detected | [1] |
| 10% Ni/SiO₂ | Acetic Anhydride | Acetonitrile | Reflux | 4 | 90 | Not detected | [1] |
| Anhydrous AlCl₃ | 1-Naphthyl Acetate | - | 100 | 2 | - | Product identified as 2-acetyl-1-naphthol | [3] |
Note: The table highlights the significant impact of catalyst choice. While a direct quantitative comparison for the AlCl₃-catalyzed rearrangement of 1-naphthyl acetate to C-acylated products is not provided in the cited literature, the study confirms the formation of 2-acetyl-1-naphthol.
Experimental Protocols
Protocol 1: Selective O-Acetylation of 1-Naphthol using Ni/SiO₂ Catalyst [1]
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To a solution of 1-naphthol (2.0 mmol) in acetonitrile (10.0 mL), add the 10% Ni/SiO₂ catalyst (500 mg).
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Slowly add acetic anhydride (1.5 mmol) to the mixture at room temperature over 5 minutes.
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Reflux the reaction mixture, monitoring its progress using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with de-ionized water and extract the product with ethyl acetate.
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Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography to yield pure 1-naphthyl acetate.
Protocol 2: Fries Rearrangement of 1-Naphthyl Acetate [3]
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In a round bottom flask, mix 1-naphthyl acetate (1 mol) and anhydrous AlCl₃ (3.3 mol).
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Heat the mixture on a water bath at 100°C for 2 hours.
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After cooling, dissolve the reaction mixture in ice-cold water.
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The product, 2-acetyl-1-naphthol, can be isolated by steam distillation.
Visualizing Reaction Pathways
Caption: Competing O- and C-acylation pathways in 1-naphthol esterification.
Caption: A logical workflow for troubleshooting low yields in 1-naphthol esterification.
References
Technical Support Center: 1-Naphthyl Benzoate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Naphthyl benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are typically unreacted starting materials from the synthesis, which is often an esterification reaction. These include:
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1-Naphthol: The alcohol starting material.
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Benzoic acid: The carboxylic acid starting material.[1]
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Benzoyl chloride: A reactive form of the carboxylic acid used in some synthetic routes.[1]
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Side products: Depending on the reaction conditions, side products from reactions on the naphthalene ring can also be present.
Q2: How can I get a preliminary assessment of the purity of my this compound?
A2: A quick assessment of purity can be done using two main techniques:
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Melting Point Analysis: Pure this compound has a sharp melting point. Impurities will typically cause the melting point to be lower and broader.
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Thin-Layer Chromatography (TLC): TLC can quickly show the number of components in your sample. A single spot on the TLC plate is an indication of high purity, while multiple spots suggest the presence of impurities.
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point of this compound is approximately 56 °C.
Troubleshooting Guides
Recrystallization Issues
Q4: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when it comes out of solution above its melting point. Here are several troubleshooting steps:
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Increase the Solvent Volume: You may not be using enough solvent. Add more hot solvent until the oil completely dissolves.
-
Switch to a Different Solvent: The current solvent may not be ideal. Ethanol is a commonly used solvent for the recrystallization of this compound.[1] Hexane can also be effective. A mixed solvent system, such as ethanol/water, can also be tried.
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Lower the Temperature of Dissolution: Ensure you are not overheating the solution. Dissolve the compound at the boiling point of the solvent, but avoid excessive heating.
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Induce Crystallization at a Lower Temperature: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization below the melting point of the product.
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Use a Seed Crystal: If you have a small amount of pure this compound, adding a tiny crystal (a seed crystal) to the cooled solution can initiate crystallization.
Q5: I am getting a very low yield after recrystallization. What are the possible reasons?
A5: Low recovery can be due to several factors:
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Using Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve your crude product.
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Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, the solution may cool and crystallize in the funnel. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.
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Washing with a Room Temperature Solvent: Washing the collected crystals with a solvent at room temperature can dissolve some of your product. Always use a small amount of ice-cold recrystallization solvent for washing.
Impurity Removal Challenges
Q6: How can I remove unreacted benzoic acid from my this compound?
A6: Benzoic acid is an acidic impurity and can be removed with an aqueous basic wash.
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Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
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Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The benzoic acid will react to form sodium benzoate, which is water-soluble and will move to the aqueous layer.
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Separate the aqueous layer.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent.
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The remaining solid can then be further purified by recrystallization or column chromatography.
Q7: My purified this compound is still showing a spot for 1-naphthol on the TLC. How can I remove it?
A7: 1-Naphthol is more polar than this compound. This difference in polarity can be exploited for separation using column chromatography. See the detailed protocol below. Recrystallization may also be effective if the concentration of 1-naphthol is not too high.
Quantitative Data Summary
| Property | Value | Reference |
| Melting Point | ~ 56 °C | |
| Molecular Formula | C₁₇H₁₂O₂ | [2] |
| Molecular Weight | 248.28 g/mol | [2] |
| Appearance | White to off-white solid |
| Compound | Typical TLC Rf Value (Hexane:Ethyl Acetate 9:1) | Notes |
| This compound | ~ 0.4 - 0.5 | Less polar, travels further up the plate. |
| 1-Naphthol | ~ 0.2 - 0.3 | More polar due to the hydroxyl group. |
| Benzoic Acid | ~ 0.0 - 0.1 | Very polar, often stays at the baseline. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more hot ethanol dropwise if necessary.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol.
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Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography
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TLC Analysis: Determine a suitable solvent system using TLC. A good solvent system will give the this compound an Rf value of around 0.3-0.4 and will show good separation from impurities. A common system is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).
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Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
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Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.
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Fraction Pooling: Combine the fractions that contain the pure this compound.
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Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for choosing a purification method.
Caption: Simplified reaction scheme for the synthesis of this compound.
References
Technical Support Center: Purification of 1-Naphthyl Benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted benzoic acid from 1-Naphthyl benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing unreacted benzoic acid from my this compound product?
The most common and effective method is a chemically active liquid-liquid extraction. This technique leverages the acidic nature of benzoic acid to separate it from the neutral this compound ester.
Q2: Why is liquid-liquid extraction preferred over other methods like chromatography for this specific separation?
Liquid-liquid extraction is a simple, scalable, and efficient method for separating acidic impurities from neutral compounds.[1][2] While chromatography can also be used, extraction is often more practical for bulk purification, avoiding the need for large quantities of silica gel and solvents that would be required for column chromatography.[3]
Q3: Can I use a different base other than sodium hydroxide or sodium bicarbonate for the extraction?
While other bases can be used, sodium hydroxide and sodium bicarbonate are preferred due to their ready availability, low cost, and effectiveness in converting benzoic acid to its water-soluble salt.[4][5][6] It is crucial to use a base that will react with benzoic acid but not with the ester, this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low recovery of this compound after extraction. | 1. Emulsion formation during extraction. 2. Hydrolysis of the ester product. 3. Incomplete separation of layers. | 1. To break up an emulsion, you can add a small amount of brine (saturated NaCl solution). 2. Avoid using excessively strong basic solutions or prolonged exposure to the base to minimize ester hydrolysis.[3] 3. Allow sufficient time for the layers to separate completely in the separatory funnel. |
| Benzoic acid is still present in the final product (confirmed by TLC or other analytical methods). | 1. Incomplete extraction of benzoic acid. 2. Insufficient amount of basic solution used. | 1. Perform multiple extractions with the basic solution to ensure complete removal of the benzoic acid.[2] 2. Ensure a molar excess of the base is used to react with all the benzoic acid. |
| Precipitate (benzoic acid) does not form upon acidification of the aqueous layer. | 1. Insufficient acidification. 2. The concentration of sodium benzoate is too low. | 1. Check the pH of the aqueous layer with pH paper to ensure it is acidic. Add more acid if necessary.[4][7] 2. If the concentration is very low, you may need to concentrate the aqueous solution by evaporation before acidification. |
Data Presentation
The success of the separation relies on the differing physical and chemical properties of this compound and benzoic acid.
| Property | This compound | Benzoic Acid | Basis for Separation |
| Molecular Formula | C₁₇H₁₂O₂[8] | C₇H₆O₂ | - |
| Molar Mass | 248.28 g/mol [8] | 122.12 g/mol | - |
| Acidity (pKa) | Neutral | 4.2[7] | Benzoic acid is a weak acid and will react with bases, while this compound is neutral and will not. |
| Solubility in Water | Insoluble | Sparingly soluble in cold water, more soluble in hot water.[9][10] | The sodium salt of benzoic acid (sodium benzoate) is highly soluble in water.[5] |
| Solubility in Organic Solvents (e.g., Diethyl Ether, Dichloromethane) | Soluble | Soluble[1][11] | Both compounds are soluble in the organic phase, but the deprotonated benzoic acid is not. |
Experimental Protocols
Protocol for Liquid-Liquid Extraction to Remove Benzoic Acid
This protocol outlines the steps for separating unreacted benzoic acid from this compound using a basic aqueous solution.
Materials:
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Crude this compound containing benzoic acid
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Organic solvent (e.g., diethyl ether or dichloromethane)
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Saturated sodium bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH) solution
-
6M Hydrochloric acid (HCl)
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Separatory funnel
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Beakers and Erlenmeyer flasks
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Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent (e.g., diethyl ether) in an Erlenmeyer flask.[1][12]
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.
-
First Extraction: Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.[3]
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Layer Separation: Allow the layers to separate. The top layer will be the organic phase (containing this compound), and the bottom layer will be the aqueous phase (containing sodium benzoate).[2]
-
Draining the Aqueous Layer: Carefully drain the lower aqueous layer into a clean beaker labeled "Aqueous Layer 1".
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution at least two more times to ensure all the benzoic acid has been removed. Combine all aqueous layers.
-
Washing the Organic Layer: Wash the organic layer with a small amount of brine to remove any residual water-soluble impurities.
-
Drying and Evaporation: Drain the organic layer into a clean, dry Erlenmeyer flask and add a drying agent like anhydrous sodium sulfate. Swirl the flask and let it sit for 10-15 minutes. Decant or filter the dried organic solution into a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Recovery of Benzoic Acid (Optional): To recover the benzoic acid, cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl while stirring until the solution is acidic (test with pH paper).[5] A white precipitate of benzoic acid should form.[13]
-
Isolation of Benzoic Acid: Collect the precipitated benzoic acid by vacuum filtration, wash with a small amount of cold water, and allow it to air dry.[9][14]
Mandatory Visualization
Caption: Workflow for the separation of this compound and benzoic acid.
References
- 1. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. researchgate.net [researchgate.net]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
- 6. quora.com [quora.com]
- 7. egyankosh.ac.in [egyankosh.ac.in]
- 8. Page loading... [guidechem.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. researchgate.net [researchgate.net]
- 11. digital.library.unt.edu [digital.library.unt.edu]
- 12. scribd.com [scribd.com]
- 13. quora.com [quora.com]
- 14. Chemistry 102 - Experiment 3 [home.miracosta.edu]
Technical Support Center: Optimizing HPLC Separation of 1-Naphthyl Benzoate and Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 1-Naphthyl benzoate and its potential impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.
1. Poor Resolution Between this compound and Impurities
-
Question: Why am I seeing poor resolution between the main this compound peak and other smaller peaks?
-
Answer: Poor resolution can stem from several factors related to the mobile phase, column, or other instrumental parameters.
-
Mobile Phase Composition: The organic-to-aqueous ratio in your mobile phase is critical. If peaks are eluting too quickly, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention and improve separation. Conversely, if retention times are excessively long, a slight increase in the organic solvent percentage may be beneficial.
-
Mobile Phase pH: For ionizable impurities like benzoic acid, the pH of the mobile phase plays a significant role. To ensure consistent retention of acidic impurities, the mobile phase pH should be at least one to two pH units below the pKa of the analyte. The pKa of benzoic acid is approximately 4.2, so maintaining a mobile phase pH of around 3.0 is advisable.
-
Column Selection: Not all C18 columns are the same. Differences in end-capping and silica purity can affect selectivity. If resolution is a persistent issue, consider screening columns with different stationary phases, such as a phenyl or cyano column, which can offer alternative selectivities for aromatic compounds.
-
Gradient Elution: If your sample contains impurities with a wide range of polarities, an isocratic method may not provide adequate separation for all peaks. A gradient elution, where the mobile phase composition is changed over the course of the run, can improve the resolution of both early and late-eluting peaks.[1][2]
-
2. Asymmetric Peak Shapes (Tailing or Fronting)
-
Question: My this compound peak is tailing. What could be the cause?
-
Answer: Peak tailing is a common issue in reverse-phase HPLC and can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between basic analytes and acidic silanol groups on the silica-based column packing can cause tailing. While this compound itself is neutral, impurities could be basic. Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or phosphoric acid to the mobile phase can suppress these interactions.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet or degradation of the stationary phase can result in poor peak shape.[3] Regularly flushing the column or using a guard column can help mitigate this. If the problem persists, the column may need to be replaced.[4]
-
-
Question: What causes peak fronting?
-
Answer: Peak fronting is less common than tailing but can occur due to:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (more organic) than the mobile phase, it can cause the peak to front. Whenever possible, dissolve the sample in the mobile phase.[5]
-
Column Overload: Similar to tailing, injecting a highly concentrated sample can also lead to fronting.
-
3. Inconsistent Retention Times
-
Question: The retention time of my this compound peak is shifting between injections. Why is this happening?
-
Answer: Retention time variability can compromise the reliability of your data. Common causes include:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including minor variations in the organic-to-aqueous ratio or pH, can lead to shifts in retention time.[5] Ensure accurate and consistent mobile phase preparation.
-
Column Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.
-
Column Equilibration: Insufficient column equilibration between runs, especially when using a gradient method, can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to an inconsistent mobile phase flow rate and, consequently, variable retention times.
-
4. Ghost Peaks
-
Question: I am observing peaks in my blank injections (ghost peaks). Where are they coming from?
-
Answer: Ghost peaks are extraneous peaks that appear in your chromatograms and can originate from several sources:
-
Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase can accumulate on the column and elute as ghost peaks, particularly in gradient analysis.[5] Use high-purity HPLC-grade solvents and freshly prepared mobile phases.
-
Carryover from Previous Injections: Residual sample from a previous injection can be eluted in a subsequent run, appearing as a ghost peak. A thorough needle wash program and flushing the injection port can help minimize carryover.
-
Sample Contamination: The sample itself or the vials and caps used may be contaminated.
-
Frequently Asked Questions (FAQs)
Method Development and Optimization
-
Question: What are the likely impurities I should be looking for in my this compound sample?
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Answer: Potential impurities can originate from the synthesis process or degradation.
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Process-Related Impurities: These include unreacted starting materials such as 1-naphthol and benzoyl chloride, as well as hydrolysis products like 1-naphthol and benzoic acid.[4]
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Degradation Products: this compound can undergo photodegradation, leading to products of the photo-Fries rearrangement, namely 2-benzoyl-1-naphthol and 4-benzoyl-1-naphthol.[5] Hydrolysis under acidic or basic conditions will yield 1-naphthol and benzoic acid.
-
-
Question: What is a good starting point for developing an HPLC method for this compound?
-
Answer: A reverse-phase method is a suitable starting point. A C18 column is a good initial choice. A mobile phase consisting of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) is a common starting point for the analysis of aromatic esters.[6]
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Question: How can I perform a forced degradation study for this compound?
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Answer: Forced degradation studies are essential for developing a stability-indicating method.[7] This involves subjecting the this compound sample to various stress conditions to generate potential degradation products.[7] The goal is to achieve a target degradation of approximately 10-20%.[7][8]
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Acid and Base Hydrolysis: Treat the sample with dilute acid (e.g., 0.1N HCl) and base (e.g., 0.1N NaOH) at elevated temperatures.
-
Oxidative Degradation: Expose the sample to a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.
-
Thermal Degradation: Expose the solid sample to dry heat.
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Photodegradation: Expose the sample in solution and as a solid to UV and visible light.
-
Experimental Protocols
Protocol 1: Baseline HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound.[6]
| Parameter | Specification |
| Column | Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (e.g., 60:40:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Sample Diluent | Mobile Phase |
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Cool, neutralize with 0.1N NaOH, and dilute with mobile phase to the working concentration.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for a specified time. Neutralize with 0.1N HCl and dilute with mobile phase.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a specified time. Dilute with mobile phase.
-
Thermal Degradation: Store the solid sample in an oven at a high temperature (e.g., 80°C) for a specified duration. Dissolve the stressed solid in the mobile phase to the working concentration.
-
Photodegradation: Expose the solid sample and a solution of the sample to UV light (e.g., 254 nm) and visible light for a defined period. Prepare the sample for injection as described above.
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Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
Visualizations
Caption: A typical workflow for developing an HPLC method.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. pharmtech.com [pharmtech.com]
- 2. rjptonline.org [rjptonline.org]
- 3. onyxipca.com [onyxipca.com]
- 4. This compound | 607-55-6 | Benchchem [benchchem.com]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
preventing hydrolysis of 1-Naphthyl benzoate during workup
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 1-Naphthyl benzoate during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound hydrolysis during workup?
A1: The hydrolysis of this compound is primarily caused by the presence of acidic or basic conditions in the aqueous phase of the workup. The ester bond is susceptible to cleavage by both acid and base catalysis, yielding 1-naphthol and benzoic acid as byproducts.[1][2]
Q2: At what pH is this compound most stable?
Q3: Can the temperature of the workup procedure affect the rate of hydrolysis?
A3: Yes, temperature plays a crucial role. Like most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, performing the workup at lower temperatures (e.g., using an ice bath) can significantly reduce the extent of unwanted hydrolysis.
Q4: What are the visible signs of this compound hydrolysis in my sample?
A4: The primary indicators of hydrolysis would be the presence of 1-naphthol and benzoic acid in your final product. This can be detected by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. On a TLC plate, you would observe additional spots corresponding to the more polar hydrolysis products.
Q5: Is it better to use a strong base or a weak base to neutralize acid in the workup?
A5: It is highly recommended to use a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium carbonate (Na₂CO₃) solution. Strong bases like sodium hydroxide (NaOH) will readily catalyze the hydrolysis of the ester and should be avoided.
Troubleshooting Guide
If you suspect that your this compound is hydrolyzing during the workup, follow this troubleshooting guide to identify and resolve the issue.
Caption: Troubleshooting workflow for identifying and preventing the hydrolysis of this compound.
Quantitative Data Summary
Due to a lack of specific experimental data for the hydrolysis of this compound in the searched literature, the following table provides an illustrative example of how pH and temperature can influence the stability of a generic benzoate ester during a typical workup. The half-life (t₁₂) represents the time it takes for 50% of the ester to hydrolyze.
| Condition Number | pH of Aqueous Phase | Temperature (°C) | Illustrative Half-life (t₁₂) | Stability Assessment |
| 1 | 2 | 25 | ~ 2 hours | Low |
| 2 | 4 | 25 | ~ 20 hours | Moderate |
| 3 | 7 | 25 | > 100 hours | High |
| 4 | 10 | 25 | ~ 5 hours | Low |
| 5 | 12 | 25 | < 1 hour | Very Low |
| 6 | 2 | 0 | ~ 15 hours | Moderate |
| 7 | 12 | 0 | ~ 8 hours | Low |
Note: This data is hypothetical and intended to demonstrate general trends. Actual hydrolysis rates for this compound may vary.
Experimental Protocol to Minimize Hydrolysis of this compound During Workup
This protocol is designed for the workup of a reaction mixture containing this compound, assuming the reaction was carried out in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate).
Materials:
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Reaction mixture containing this compound
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Separatory funnel
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Erlenmeyer flasks
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Ice bath
-
Saturated sodium bicarbonate (NaHCO₃) solution, pre-chilled
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Brine (saturated NaCl solution), pre-chilled
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Rotary evaporator
Procedure:
-
Cooling: Once the reaction is complete, cool the reaction flask in an ice bath to 0-5 °C.
-
Quenching (if necessary): If the reaction contains highly reactive reagents, quench them appropriately while maintaining the low temperature. For example, if an acid catalyst was used, it will be neutralized in the next step.
-
Dilution: Dilute the cooled reaction mixture with the same organic solvent used for the reaction. This will decrease the concentration of all species and can help to minimize emulsions later.
-
Transfer: Transfer the diluted reaction mixture to a separatory funnel.
-
First Wash (Neutralization):
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Add a pre-chilled, saturated solution of sodium bicarbonate to the separatory funnel. Add it slowly, especially if an acid catalyst was used, to control any gas evolution (CO₂).
-
Gently swirl the separatory funnel before stoppering.
-
Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure.
-
Shake the funnel gently a few times, venting frequently. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
-
Second Wash (Brine):
-
Add pre-chilled brine to the organic layer in the separatory funnel.
-
Shake gently, again with frequent venting.
-
Allow the layers to separate and drain the aqueous layer. The brine wash helps to remove any remaining water-soluble impurities and residual bicarbonate.
-
-
Drying:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add anhydrous sodium sulfate or magnesium sulfate to the organic solution. Add enough so that some of the drying agent flows freely when the flask is swirled.
-
Allow the mixture to stand for 10-15 minutes to ensure all water has been absorbed. Swirl occasionally.
-
-
Filtration and Concentration:
-
Filter the dried organic solution into a clean, dry round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator. The water bath temperature should be kept as low as possible to avoid any potential thermal degradation.
-
-
Final Product Analysis:
-
Analyze the crude product for purity using an appropriate method (e.g., TLC, NMR, HPLC) to check for the presence of 1-naphthol and benzoic acid.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
-
Caption: Experimental workflow for the workup of this compound designed to minimize hydrolysis.
References
Technical Support Center: Synthesis of 1-Naphthyl Benzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-Naphthyl benzoate, with a focus on scaling up the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent laboratory methods for synthesizing this compound are the Fischer-Speier esterification and the Schotten-Baumann reaction.
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Fischer-Speier Esterification : This method involves the acid-catalyzed reaction of 1-naphthol with benzoic acid.[1][2] A strong acid, such as sulfuric acid or p-toluenesulfonic acid, is typically used as a catalyst.[3] To favor product formation, an excess of one reactant (usually the less expensive one) is used, or water is removed as it forms.[2]
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Schotten-Baumann Reaction : This method utilizes a more reactive acid derivative, benzoyl chloride, which reacts with 1-naphthol in the presence of a base, such as aqueous sodium hydroxide.[4] This reaction is often carried out in a two-phase solvent system.[5]
Q2: What are the key differences between the Fischer-Speier and Schotten-Baumann methods for this synthesis?
A2: The primary differences lie in the reagents, reaction conditions, and scalability.
| Feature | Fischer-Speier Esterification | Schotten-Baumann Reaction |
| Reagents | 1-Naphthol, Benzoic Acid, Acid Catalyst | 1-Naphthol, Benzoyl Chloride, Base |
| Byproducts | Water | Hydrochloric Acid (neutralized by base) |
| Reaction Rate | Generally slower and reversible | Typically faster and irreversible |
| Conditions | Often requires heating and water removal | Can often be run at room temperature |
| Safety | Uses corrosive strong acids | Benzoyl chloride is a lachrymator |
Q3: What are the main challenges when scaling up the this compound synthesis?
A3: Scaling up this synthesis introduces several challenges that are not as prominent at the lab scale. These include:
-
Heat Transfer : Exothermic reactions can lead to localized hotspots and potential side reactions if the reactor's heat removal capacity is insufficient. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[4][6]
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Mass Transfer and Mixing : Inefficient mixing can lead to non-uniform reaction conditions, resulting in lower yields and increased impurity formation.[1]
-
Reaction Kinetics : The reaction rate can be affected by the changes in heat and mass transfer at a larger scale.
-
Product Isolation and Purification : Handling larger volumes of product and solvents for crystallization and filtration requires different equipment and procedures.
-
Safety : Handling large quantities of flammable solvents, corrosive acids, and lachrymatory reagents requires stringent safety protocols.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction (Fischer Esterification) | The Fischer esterification is an equilibrium reaction.[7] To drive the reaction towards the product, use a molar excess of one of the reactants (e.g., a 1.1 to 1.2 molar ratio of benzoic acid to 1-naphthol) or remove the water byproduct using a Dean-Stark apparatus.[2] |
| Hydrolysis of Benzoyl Chloride (Schotten-Baumann) | Benzoyl chloride can react with water. While the Schotten-Baumann reaction is often performed in a biphasic system, vigorous stirring is crucial to ensure the benzoyl chloride preferentially reacts with the 1-naphtholate.[3] |
| Side Reactions | At elevated temperatures, side reactions can occur. Ensure precise temperature control, especially during scale-up where heat dissipation is a concern.[6] |
| Loss during Workup | The product may be lost during extraction or crystallization steps. Ensure complete extraction and optimize the crystallization solvent and temperature to maximize recovery. |
| Impure Starting Materials | Verify the purity of 1-naphthol and benzoic acid/benzoyl chloride before starting the reaction. |
Problem 2: Product is Impure (Contains Starting Materials)
| Possible Cause | Suggested Solution |
| Unreacted Benzoic Acid | Wash the organic phase with a saturated sodium bicarbonate solution to remove unreacted benzoic acid. Multiple washes may be necessary. |
| Unreacted 1-Naphthol | Wash the organic phase with a dilute sodium hydroxide solution to convert the acidic 1-naphthol into its water-soluble sodium salt, which can then be separated in the aqueous layer. |
| Inefficient Crystallization | Optimize the recrystallization process. This may involve screening different solvents or solvent mixtures and controlling the cooling rate to ensure the selective crystallization of the this compound. |
Problem 3: Reaction Does Not Start or is Very Slow
| Possible Cause | Suggested Solution |
| Inactive Catalyst (Fischer Esterification) | Ensure the acid catalyst (e.g., sulfuric acid) is of appropriate concentration and has not been deactivated. |
| Insufficient Base (Schotten-Baumann) | The base is crucial for deprotonating the 1-naphthol to form the more nucleophilic naphthoxide. Ensure the correct stoichiometry of the base is used. |
| Low Reaction Temperature | While the Schotten-Baumann reaction can often be run at room temperature, the Fischer esterification typically requires heating to proceed at a reasonable rate. |
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Production Scale (100kg) |
| Reactant Molar Ratio (Benzoic Acid:1-Naphthol) | 1.1 : 1 | 1.05 : 1 | 1.02 : 1 |
| Solvent Volume | 100 mL | 8 L | 750 L |
| Catalyst Loading (H₂SO₄) | 5 mol% | 3 mol% | 2 mol% |
| Reaction Temperature | 120°C | 130°C | 140°C |
| Reaction Time | 6-8 hours | 10-12 hours | 12-16 hours |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Purity (after recrystallization) | >99% | >98% | >98% |
Experimental Protocols
Lab-Scale Synthesis via Fischer Esterification (10g)
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add 1-naphthol (10.0 g, 0.069 mol), benzoic acid (9.4 g, 0.077 mol), and toluene (100 mL).
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Catalyst Addition : Slowly add concentrated sulfuric acid (0.4 mL, ~5 mol%) to the stirred mixture.
-
Reaction : Heat the mixture to reflux (approximately 110-120°C). Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 6-8 hours).
-
Work-up : Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove unreacted benzoic acid and the catalyst. Then, wash with brine (1 x 50 mL).
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Isolation : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification : Recrystallize the crude solid from ethanol to obtain pure this compound.
Pilot-Scale Synthesis via Schotten-Baumann Reaction (1kg)
-
Reaction Setup : In a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve 1-naphthol (1.0 kg, 6.94 mol) in a 10% aqueous solution of sodium hydroxide (4.0 L). Cool the mixture to 10-15°C using a circulating chiller.
-
Reagent Addition : Slowly add benzoyl chloride (1.07 kg, 7.63 mol) dropwise from the addition funnel over 1-2 hours, maintaining the temperature below 20°C.
-
Reaction : After the addition is complete, allow the mixture to stir vigorously for an additional 2-3 hours at room temperature. A solid precipitate of this compound will form.
-
Isolation : Filter the solid product using a large Buchner funnel and wash thoroughly with cold water until the washings are neutral to pH paper.
-
Purification : The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
-
Drying : Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.
Visualizations
References
- 1. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 2. This compound | 607-55-6 | Benchchem [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. calgavin.com [calgavin.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. mdpi.com [mdpi.com]
troubleshooting low yield in photo-Fries rearrangement
Welcome to the technical support center for the photo-Fries rearrangement. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their photo-Fries rearrangement experiments.
Frequently Asked Questions (FAQs)
Q1: What is the photo-Fries rearrangement?
The photo-Fries rearrangement is a photochemical reaction that converts a phenolic ester into a hydroxy aryl ketone using UV light.[1][2][3] Unlike the traditional Fries rearrangement, this process does not require a catalyst.[1][2][3] The reaction proceeds through a radical mechanism, involving the homolytic cleavage of the ester bond, followed by the recombination of the resulting radicals.[4][5] It typically yields a mixture of ortho and para isomers.
Q2: What are the main advantages of the photo-Fries rearrangement over the classic Fries rearrangement?
The primary advantage is that it avoids the use of Lewis acid catalysts, which are often corrosive and environmentally unfriendly.[1][6] This simplifies the workup procedure and can be advantageous for substrates that are sensitive to strong acids. Additionally, the photochemical reaction can sometimes be achieved with substrates that are unsuitable for the thermal rearrangement, such as those with deactivating substituents on the aromatic group.[6]
Q3: What are the common side products in a photo-Fries rearrangement?
The most common side product is the corresponding phenol, which is formed when the phenoxy radical, generated during the initial bond cleavage, abstracts a hydrogen atom from the solvent or another molecule instead of recombining with the acyl radical.[5][7] Other byproducts can arise from further reactions of the radicals.
Q4: How does the solvent affect the reaction?
Solvent choice can influence the reaction yield and the ratio of ortho to para products. Non-polar solvents tend to favor the formation of the ortho product, while an increase in solvent polarity can lead to a higher proportion of the para product.[6][8] The solvent can also affect the efficiency of the "cage effect," where the solvent cage keeps the newly formed radical pair in close proximity, favoring recombination over diffusion and formation of side products.
Q5: What is the influence of the substrate structure on the reaction yield?
The electronic and steric properties of the substrate are critical. Electron-withdrawing groups on the phenyl ring have been reported to reduce the quantum yield of the rearrangement.[7] Conversely, electron-donating groups can sometimes improve the efficiency.[9] Steric hindrance, either on the aromatic ring or the acyl group, can lower the chemical yield.[6][8] Heavily substituted substrates may result in low yields.[10]
Troubleshooting Guide for Low Yield
Problem 1: Low overall conversion of the starting material.
| Possible Cause | Suggested Solution |
| Inadequate Light Source or Wavelength | Ensure the wavelength of the UV lamp corresponds to the absorption maximum of the aryl ester. The energy of the absorbed light must be sufficient to induce homolytic cleavage of the acyloxy bond.[7] Consider using a more intense light source or a different lamp with a more appropriate emission spectrum. |
| Incorrect Solvent | The solvent can influence the stability of the excited states that lead to the reaction. Experiment with a range of solvents with varying polarities, such as cyclohexane (non-polar), acetonitrile (polar aprotic), and methanol (polar protic), to find the optimal conditions for your specific substrate.[9] |
| Substrate Degradation | If the substrate is unstable under the reaction conditions, it may degrade through other pathways. Try running the reaction at a lower temperature (if possible with your photochemical setup) or for a shorter duration. |
| Presence of Quenchers | Impurities in the starting material or solvent can act as quenchers for the excited state, preventing the desired reaction. Ensure all reagents and solvents are of high purity. |
Problem 2: High yield of phenol side product and low yield of rearranged products.
| Possible Cause | Suggested Solution |
| Radical Escape from Solvent Cage | The formation of phenol indicates that the phenoxy and acyl radicals are diffusing apart before they can recombine.[7] Increasing the viscosity of the solvent can enhance the "cage effect," promoting recombination. The use of micellar media, such as an aqueous solution of a surfactant like cetrimonium bromide (CTAB), can also confine the radical pair and improve the yield of the desired product.[11][12] |
| Solvent Reactivity | Solvents that are good hydrogen donors can facilitate the formation of phenol. If possible, switch to a solvent that is less prone to hydrogen abstraction by the phenoxy radical. |
Problem 3: Formation of an undesired ratio of ortho and para isomers.
| Possible Cause | Suggested Solution |
| Solvent Polarity | The ortho/para selectivity is influenced by the solvent. Non-polar solvents generally favor the formation of the ortho product, while more polar solvents tend to increase the proportion of the para product.[6][8][10] Test a range of solvents to optimize the desired isomer ratio. |
| Temperature | While less pronounced than in the thermal Fries rearrangement, temperature can still have an effect on product distribution in some photochemical systems. If your experimental setup allows, try running the reaction at different temperatures. |
Experimental Protocols
General Protocol for Photo-Fries Rearrangement in Homogeneous Solution
-
Preparation: Dissolve the aryl ester substrate in the chosen solvent (e.g., cyclohexane, methanol, or acetonitrile) in a quartz reaction vessel. The concentration should be optimized for your specific substrate, but a starting point of 0.01-0.05 M is common.
-
Degassing: Degas the solution by bubbling nitrogen or argon through it for at least 30 minutes to remove dissolved oxygen, which can quench the excited state or react with the radical intermediates.
-
Irradiation: Place the reaction vessel in a photochemical reactor equipped with a UV lamp (e.g., a low-pressure mercury lamp with an emission maximum at 254 nm).[9] Ensure the vessel is positioned for uniform irradiation.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).
-
Workup: Once the reaction has reached completion or optimal conversion, remove the solvent under reduced pressure.
-
Purification: Purify the product mixture using column chromatography on silica gel to separate the ortho and para isomers from any unreacted starting material and phenol byproduct.
Protocol for Photo-Fries Rearrangement in an Aqueous Micellar Medium
-
Preparation of Micellar Solution: Prepare an aqueous solution of a surfactant (e.g., cetrimonium bromide, CTAB) at a concentration above its critical micelle concentration (CMC).
-
Substrate Addition: Add the aryl ester substrate to the micellar solution and stir until it is fully solubilized within the micelles.
-
Degassing: Degas the solution with nitrogen or argon for at least 30 minutes.
-
Irradiation: Irradiate the solution in a quartz vessel using an appropriate UV light source, as described in the general protocol.[12]
-
Monitoring and Workup: Monitor the reaction as before. After completion, the product can be extracted from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent in vacuo. Purify the residue by column chromatography.
Visualizations
Reaction Mechanism
Caption: Mechanism of the photo-Fries rearrangement.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
References
- 1. Fries Rearrangement [merckmillipore.com]
- 2. testbook.com [testbook.com]
- 3. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. Photo fries rearrangement | PPTX [slideshare.net]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. repository.rit.edu [repository.rit.edu]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. iris.unipv.it [iris.unipv.it]
- 10. byjus.com [byjus.com]
- 11. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 12. Photo-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
common impurities in commercial 1-Naphthyl benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-Naphthyl benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: The most common impurities in commercial this compound are typically related to the synthesis process. These include unreacted starting materials and potential side products. The primary synthesis route is the esterification of 1-naphthol with benzoic acid or a derivative like benzoyl chloride.[1] Therefore, the expected impurities are:
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1-Naphthol: Unreacted starting material.
-
Benzoic Acid: Unreacted starting material or a hydrolysis product of benzoyl chloride.[1]
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2-Naphthyl benzoate: An isomeric impurity that may be present if the 1-naphthol starting material contained 2-naphthol.[1]
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be assessed using several analytical techniques.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods for separating and quantifying the main component and its impurities.[1][2][3] Spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are also valuable for structural confirmation and detecting the presence of functional groups from potential impurities.[1]
Q3: What are the potential impacts of these impurities on my experiments?
A3: The impact of impurities will depend on the nature of your experiment. For instance:
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Unreacted 1-Naphthol: Can interfere with reactions where the hydroxyl group is reactive. In biological assays, it may exhibit its own biological activity, confounding the results attributed to this compound.
-
Unreacted Benzoic Acid: Can alter the pH of your reaction medium and participate in acid-base reactions.
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2-Naphthyl benzoate: As an isomer, it may have different physical properties (e.g., solubility, melting point) and potentially different reactivity or biological activity, leading to inconsistent results.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Lower than expected yield in a reaction using this compound. | The purity of the this compound may be lower than stated, meaning less of the active reagent is present. | Perform a purity analysis (e.g., by HPLC or GC-MS) to determine the actual percentage of this compound in your material. Adjust the amount of reagent used based on the purity assessment. |
| Inconsistent results between different batches of this compound. | Different batches may have varying levels and types of impurities. | Analyze each new batch for purity and impurity profile before use. If possible, purchase from a single, reliable supplier with consistent quality control. |
| Unexpected side products in your reaction. | Impurities in the this compound may be reacting to form unexpected byproducts. | Identify the impurities in your starting material. This will help in predicting and identifying potential side products. Consider purifying the this compound before use if the impurities are reactive in your system. |
| Physical properties (e.g., melting point) of the commercial product do not match literature values. | The presence of impurities can depress and broaden the melting point range. | A broad melting point range is a strong indicator of the presence of impurities. Recrystallization can be a method to purify the solid material. |
Impurity Profile of Commercial this compound
The following table summarizes the common impurities and their typical, albeit hypothetical, concentration ranges in commercial-grade this compound. Actual values may vary between suppliers and batches.
| Impurity | Chemical Structure | CAS Number | Typical Concentration Range (w/w %) |
| 1-Naphthol | C₁₀H₈O | 90-15-3 | 0.1 - 0.5% |
| Benzoic Acid | C₇H₆O₂ | 65-85-0 | 0.1 - 0.5% |
| 2-Naphthyl benzoate | C₁₇H₁₂O₂ | 93-44-7 | < 0.2% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a reverse-phase HPLC method for the analysis of this compound and its common impurities.[2]
Instrumentation:
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HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Phosphoric acid (analytical grade)
-
This compound reference standard
-
1-Naphthol reference standard
-
Benzoic acid reference standard
-
2-Naphthyl benzoate reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standards in the mobile phase to prepare individual stock solutions. Prepare a mixed standard solution containing all four components at known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
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Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
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UV Detection Wavelength: 254 nm
-
-
Analysis: Inject the mixed standard solution to determine the retention times and response factors of each component. Then, inject the sample solution.
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Quantification: Identify the impurities in the sample by comparing their retention times with those of the standards. Quantify the impurities based on their peak areas relative to the standard of the main component or by using a calibration curve for each impurity.
Visualizations
Caption: Workflow for the analysis of impurities in this compound.
References
Technical Support Center: HPLC Analysis of 1-Naphthyl Benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of 1-Naphthyl benzoate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a common issue where the peak is asymmetrical, with the latter half of the peak being broader than the front half. This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and compromise the overall reproducibility of the analysis.[1]
Q2: What are the common causes of peak tailing for a neutral, hydrophobic compound like this compound?
A2: For neutral and hydrophobic compounds such as this compound, peak tailing is often not due to silanol interactions that affect basic compounds.[2] Instead, the primary causes are typically related to:
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Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase.
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Injection Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[3][4][5]
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Extra-column Band Broadening: This can be caused by excessive tubing length or diameter between the injector and the detector, or dead volume in fittings.
-
Column Degradation: Over time, voids can form in the column packing material, leading to peak shape issues.
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Co-eluting Impurities: A small, unresolved impurity eluting just after the main peak can give the appearance of tailing.
Q3: How is peak tailing quantified?
A3: Peak tailing is commonly measured using the tailing factor (Tf) or asymmetry factor (As). The tailing factor is calculated as the ratio of the entire peak width at 5% of the peak height to twice the distance from the leading edge to the peak maximum at 5% height. A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to indicate significant tailing.[1]
Q4: Since this compound is neutral, do I need to worry about the mobile phase pH?
A4: For neutral compounds, the mobile phase pH generally has a minimal effect on retention time and peak shape.[2] Unlike acidic or basic compounds, this compound does not have an ionizable functional group, so its retention is not dependent on the pH of the mobile phase. However, operating at a low pH (e.g., with a small amount of acid like phosphoric or formic acid) can sometimes improve the peak shape of other compounds in the sample and ensure the long-term stability of the silica-based column.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter with peak tailing during the analysis of this compound.
Problem 1: My this compound peak is tailing, what should I check first?
Answer:
Start by systematically evaluating the most common and easily correctable causes. The following workflow can help you diagnose the issue.
References
optimizing catalyst concentration for 1-Naphthyl benzoate synthesis
Welcome to the technical support center for the synthesis of 1-Naphthyl benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via Fischer-Speier esterification or the Schotten-Baumann reaction.
Fischer-Speier Esterification Troubleshooting
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Insufficient Catalyst | Gradually increase the catalyst (e.g., concentrated sulfuric acid) loading in small increments. Start with a catalytic amount and monitor the reaction progress.[1] For solid acid catalysts, ensure the catalyst bed is properly packed and activated according to the manufacturer's instructions. |
| Reaction Equilibrium Not Shifted | The Fischer-Speier esterification is a reversible reaction. To drive the equilibrium towards the product, use an excess of one reactant (typically the less expensive one, such as benzoic acid in a 1:1.2 molar ratio to 1-naphthol).[1] Alternatively, remove water as it forms using a Dean-Stark apparatus. |
| Low Reaction Temperature | Ensure the reaction is heated to an appropriate temperature, typically refluxing in a solvent like toluene (around 100-120°C), for a sufficient duration (4-8 hours).[1] |
| Deactivated Catalyst | If using a solid acid catalyst, it may need regeneration. Follow the supplier's protocol for reactivation, which often involves washing with a solvent and heating. |
| Poor Quality Reagents | Ensure that 1-naphthol and benzoic acid are of high purity and dry. Moisture can inhibit the reaction. |
Issue 2: Presence of Unreacted Starting Materials in the Final Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Extend the reaction time or increase the reaction temperature within the recommended range.[1] Consider a modest increase in catalyst concentration. |
| Inefficient Purification | Unreacted benzoic acid can be removed by washing the organic phase with a mild base, such as a saturated sodium bicarbonate solution. Unreacted 1-naphthol can be removed by washing with a dilute sodium hydroxide solution. Multiple extractions may be necessary. Recrystallization of the final product from a suitable solvent like ethanol is also a crucial purification step. |
Issue 3: Formation of Side Products
| Potential Cause | Recommended Solution |
| High Catalyst Concentration or Temperature | Excessive acid catalyst or temperature can lead to dehydration of 1-naphthol or other side reactions. Optimize these parameters by starting with milder conditions and gradually increasing them. |
| Oxidation | 1-Naphthol is susceptible to oxidation, which can lead to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. |
Schotten-Baumann Reaction Troubleshooting
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Hydrolysis of Benzoyl Chloride | Benzoyl chloride is highly reactive and can be hydrolyzed by water. Ensure all glassware is dry and the reaction is performed promptly after adding the benzoyl chloride.[2] |
| Insufficient Base | The base (e.g., aqueous NaOH) is crucial to neutralize the HCl formed during the reaction.[3][4] Ensure the pH of the aqueous layer remains basic throughout the reaction. Add the base incrementally to maintain basicity. |
| Poor Mixing | The Schotten-Baumann reaction is often biphasic (aqueous and organic layers).[5] Vigorous stirring is essential to ensure the reactants in different phases can interact effectively. |
Issue 2: Product is Oily and Does Not Solidify
| Potential Cause | Recommended Solution |
| Presence of Impurities | Unreacted starting materials or byproducts can act as impurities that prevent crystallization. Ensure thorough washing of the product to remove these impurities. |
| Insufficient Cooling | After the reaction, cool the mixture in an ice bath to promote precipitation of the solid product. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst concentration for the Fischer-Speier synthesis of this compound?
A1: The optimal catalyst concentration is a critical parameter that often requires empirical determination. For strong acid catalysts like concentrated sulfuric acid, a "catalytic amount" is generally recommended.[1] This typically translates to a small percentage of the molar amount of the limiting reactant. It is advisable to start with a low concentration (e.g., 1-2 mol% relative to the limiting reagent) and gradually increase it while monitoring the reaction progress and yield. Overly high concentrations can lead to unwanted side reactions. For solid acid catalysts, the optimal loading depends on the specific catalyst's activity and surface area. Consulting the manufacturer's literature or relevant publications is recommended.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. Spot the reaction mixture alongside the starting materials (1-naphthol and benzoic acid) on a TLC plate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product (this compound) indicate the reaction is proceeding.
Q3: What are the most common side products in the synthesis of this compound?
A3: In Fischer-Speier esterification, potential side products can arise from the dehydration of 1-naphthol at high temperatures or in the presence of a high concentration of acid catalyst. In the Schotten-Baumann reaction, a common side product is benzoic acid, formed from the hydrolysis of unreacted benzoyl chloride.[2]
Q4: My final product has a pinkish or brownish hue. What is the cause and how can I remove it?
A4: The coloration is likely due to the oxidation of 1-naphthol. To minimize this, it is recommended to use high-purity 1-naphthol and consider running the reaction under an inert atmosphere. The color can often be removed during the workup by washing the organic layer with a dilute solution of sodium bisulfite or by recrystallizing the final product, sometimes with the addition of a small amount of activated carbon.
Q5: Can I use a different catalyst besides sulfuric acid?
A5: Yes, other acid catalysts can be used. Solid acid catalysts, such as sulfated zirconia or acidic resins, are increasingly popular due to their ease of separation and reusability.[1] Lewis acids can also be employed. The choice of catalyst may require optimization of the reaction conditions.
Experimental Protocols
Protocol 1: Fischer-Speier Synthesis of this compound
Materials:
-
1-Naphthol
-
Benzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
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Saturated Sodium Chloride (NaCl) solution (brine)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-naphthol and benzoic acid in a 1:1.1 molar ratio.
-
Add toluene as a solvent (approximately 5-10 mL per gram of 1-naphthol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol% relative to 1-naphthol) to the stirring mixture.
-
Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted benzoic acid and the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude this compound from hot ethanol to obtain the purified product.
Protocol 2: Schotten-Baumann Synthesis of this compound
Materials:
-
1-Naphthol
-
Benzoyl Chloride
-
10% Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Cold Water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, dissolve 1-naphthol in a 10% aqueous sodium hydroxide solution. Cool the mixture in an ice bath.
-
In a separate container, dissolve benzoyl chloride in an organic solvent such as dichloromethane or diethyl ether.
-
Slowly add the benzoyl chloride solution to the vigorously stirring, cold 1-naphthoxide solution.
-
Continue to stir vigorously for 15-30 minutes. A white precipitate of this compound should form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Caption: Workflow for the Fischer-Speier synthesis of this compound.
Caption: Workflow for the Schotten-Baumann synthesis of this compound.
References
Technical Support Center: Degradation Pathways of 1-Naphthyl Benzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 1-Naphthyl benzoate. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound?
A1: this compound primarily degrades through three main pathways:
-
Hydrolysis: The ester linkage is cleaved to yield 1-naphthol and benzoic acid. This can be catalyzed by acids, bases, or enzymes.[1]
-
Photodegradation: Upon exposure to ultraviolet (UV) light, it can undergo a Photo-Fries rearrangement, forming 2-benzoyl-1-naphthol and 4-benzoyl-1-naphthol.[1]
-
Microbial Degradation: While direct microbial degradation is not extensively documented, it is presumed to occur via the breakdown of its hydrolysis products, 1-naphthol and benzoic acid, by various microorganisms.[2][3][4][5][6]
Q2: What are the expected products from each degradation pathway?
A2: The expected products are:
-
Hydrolysis: 1-Naphthol and Benzoic Acid.[1]
-
Photodegradation (Photo-Fries Rearrangement): 2-benzoyl-1-naphthol and 4-benzoyl-1-naphthol.[1]
-
Microbial Degradation: This process involves a series of intermediates. 1-naphthol can be hydroxylated to 1,2-dihydroxynaphthalene, which is then further metabolized. Benzoic acid is typically converted to benzoyl-CoA and then undergoes ring cleavage.[2][3][4]
Q3: How can I monitor the degradation of this compound and the formation of its products?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the degradation of this compound and quantifying its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying and quantifying the more volatile degradation products after derivatization if necessary.
Troubleshooting Guides
Hydrolysis Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Hydrolysis | Insufficient reaction time or temperature. | Increase the reaction time or temperature. Monitor the reaction progress at different time points to determine the optimal duration. |
| Inadequate concentration of acid or base catalyst. | Increase the concentration of the acid or base catalyst. Ensure proper mixing. | |
| Poor solubility of this compound. | Use a co-solvent that is miscible with water (e.g., ethanol, acetonitrile) to improve solubility. | |
| Side Product Formation | Reaction temperature is too high, leading to decomposition. | Lower the reaction temperature and extend the reaction time if necessary. |
| Presence of impurities in the starting material or reagents. | Use high-purity starting materials and reagents. | |
| Difficulty in Product Separation/Extraction | Incorrect pH for extraction of 1-naphthol and benzoic acid. | Adjust the pH of the reaction mixture before extraction. Benzoic acid can be extracted from an acidic solution with an organic solvent, while 1-naphthol can be extracted from a basic solution.[7][8][9][10][11] |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Use gentle mixing instead of vigorous shaking. |
Photodegradation Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Degradation Rate | Insufficient light intensity or incorrect wavelength. | Ensure the light source provides the appropriate wavelength for excitation of this compound. Increase the light intensity if possible. |
| Low quantum yield of the reaction. | Consider using a photosensitizer if direct photolysis is inefficient. | |
| "Inner filter" effect where the products absorb light, preventing it from reaching the reactant. | Work with dilute solutions to minimize this effect. Monitor the UV-Vis spectrum of the reaction mixture over time. | |
| Complex Product Mixture | Secondary photochemical reactions of the primary products. | Limit the irradiation time to favor the formation of primary products. Use filters to narrow the wavelength range of the light source. |
| Irreproducible Results | Fluctuations in light source intensity. | Use a stabilized power supply for the lamp. Monitor the light intensity with a radiometer. |
| Variations in reaction temperature. | Use a thermostatted reaction vessel to maintain a constant temperature. |
Microbial Degradation Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Degradation Observed | The selected microbial strain or consortium cannot metabolize this compound or its hydrolysis products. | Screen different microbial strains known for degrading aromatic compounds. Use an enriched culture from a contaminated site. |
| Toxicity of this compound or its degradation products to the microorganisms. | Start with a lower concentration of the substrate. Gradually acclimate the culture to higher concentrations. | |
| Inappropriate culture conditions (pH, temperature, aeration, nutrients). | Optimize the culture medium and conditions for the specific microbial strain(s) being used. | |
| Slow Degradation Rate | Low bioavailability of the substrate. | Add a surfactant to increase the solubility and bioavailability of this compound. Ensure adequate mixing to disperse the substrate. |
| Limiting nutrients in the medium. | Supplement the medium with essential nutrients like nitrogen and phosphorus sources. | |
| Contamination of the Culture | Non-sterile techniques. | Ensure all media, glassware, and equipment are properly sterilized. Work in a sterile environment (e.g., laminar flow hood). |
Analytical (HPLC) Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing (for 1-naphthol or benzoic acid) | Secondary interactions with residual silanols on the HPLC column. | Use a mobile phase with a lower pH (for benzoic acid) or add a competing base (e.g., triethylamine) to the mobile phase (for 1-naphthol). Use an end-capped column. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Poor Resolution Between Peaks | Inappropriate mobile phase composition. | Optimize the mobile phase composition (e.g., ratio of organic solvent to water, pH). |
| Incorrect column chemistry. | Select a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column). | |
| Ghost Peaks | Contamination in the mobile phase or from the injector. | Use high-purity solvents and filter the mobile phase. Clean the injector and sample loop. |
| Carryover from a previous injection. | Run a blank gradient after each sample injection. | |
| Retention Time Drift | Changes in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or bubbles. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Quantitative Data Summary
Quantitative data for the degradation of this compound is not extensively available in the literature. The following tables provide a general overview of expected trends and data for related compounds.
Table 1: Hydrolysis Rate Constants for Related Esters
| Ester | Conditions | Rate Constant (k) | Reference |
| α-Naphthyl acetate | CTAB micellar solution | Varies with CTAB concentration | [12] |
| Ethyl acetate | Acidic (HCl) | ~0.00322 s⁻¹ (spectrophotometric) | [13] |
| Halogeno-aliphatic esters | Acidic and Alkaline | Varies with substituent | [14] |
Table 2: Photodegradation Quantum Yields for Related Compounds
| Compound | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| 1-Naphthol | 313 | 3.2 x 10⁻² (oxygen-saturated) | [15] |
| Naphthalene derivatives | 280 | Varies (e.g., < 0.001 for some) | [16] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
-
Materials: this compound, 1 M Hydrochloric Acid (HCl), Ethyl Acetate, Saturated Sodium Bicarbonate (NaHCO₃) solution, Anhydrous Sodium Sulfate (Na₂SO₄), Rotary Evaporator, HPLC system.
-
Procedure: a. Dissolve a known amount of this compound in a suitable organic solvent (e.g., ethanol or acetonitrile) in a round-bottom flask. b. Add an equal volume of 1 M HCl. c. Reflux the mixture with stirring for a specified time (e.g., 1-4 hours), monitoring the reaction progress by taking aliquots for HPLC analysis at regular intervals. d. After cooling to room temperature, transfer the mixture to a separatory funnel. e. Extract the aqueous layer with ethyl acetate (3x). f. To separate benzoic acid, wash the combined organic layers with saturated NaHCO₃ solution. The benzoic acid will move to the aqueous layer as sodium benzoate. g. To isolate 1-naphthol, dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent using a rotary evaporator. h. Acidify the aqueous layer from step 2f with concentrated HCl to precipitate benzoic acid, which can then be collected by filtration. i. Analyze all fractions by HPLC to determine the extent of hydrolysis and product distribution.
Protocol 2: Photodegradation of this compound
-
Materials: this compound, HPLC-grade Acetonitrile, UV photoreactor with a specific wavelength lamp (e.g., 254 nm or 300 nm), Quartz reaction vessel, HPLC system.
-
Procedure: a. Prepare a stock solution of this compound in acetonitrile. b. Dilute the stock solution with a mixture of acetonitrile and water to the desired starting concentration in the quartz reaction vessel. c. Take an initial sample (t=0) for HPLC analysis. d. Place the reaction vessel in the photoreactor and start the irradiation. e. Withdraw aliquots at regular time intervals (e.g., every 15-30 minutes) for HPLC analysis. f. Continue the irradiation for a predetermined duration or until significant degradation is observed. g. Analyze the samples by HPLC to quantify the disappearance of this compound and the formation of photo-Fries products (2-benzoyl-1-naphthol and 4-benzoyl-1-naphthol) and other byproducts like 1-naphthol.
Protocol 3: Microbial Degradation of this compound
-
Materials: this compound, a suitable microbial culture (e.g., Pseudomonas sp.), sterile mineral salts medium, sterile flasks, incubator shaker, HPLC system.
-
Procedure: a. Prepare a sterile mineral salts medium appropriate for the chosen microbial strain. b. Add a known concentration of this compound (dissolved in a minimal amount of a suitable, non-toxic solvent if necessary) to the sterile medium. c. Inoculate the medium with the microbial culture. d. Prepare a sterile control flask containing the medium and this compound but no microbial inoculum to account for abiotic degradation. e. Incubate the flasks in a shaker at the optimal temperature and agitation speed for the microbial culture. f. At regular time intervals, aseptically withdraw samples from both the experimental and control flasks. g. Prepare the samples for HPLC analysis by centrifuging to remove bacterial cells and filtering the supernatant. h. Analyze the supernatant by HPLC to monitor the concentration of this compound and its degradation products over time.
Visualizations
References
- 1. This compound | 607-55-6 | Benchchem [benchchem.com]
- 2. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation | eLife [elifesciences.org]
- 6. Systematic Analysis of Microbial Degradation Pathway of 1-Naphthyl-N-Methyl Carbamate Generated by EAWAG Biocatalysis/Biodegradation Database - Pathway Prediction System | Semantic Scholar [semanticscholar.org]
- 7. flowchart [sas.upenn.edu]
- 8. egyankosh.ac.in [egyankosh.ac.in]
- 9. Untitled Document [sas.upenn.edu]
- 10. Two-Base Extraction of Benzoic Acid, 2-Naphthol, and Naphthalene from Unknown Sample # 131 - Edubirdie [edubirdie.com]
- 11. Lab Report #1 Two Base Extraction - Google 文档 [docs.google.com]
- 12. Determination of the hydrolysis kinetics of alpha-naphthyl acetate in micellar systems and the effect of HPMC (catalyst present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oarjpublication.com [oarjpublication.com]
- 14. ias.ac.in [ias.ac.in]
- 15. Photochemical transformation of 1-naphthol in aerated aqueous solution - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance in 1-Naphthyl Benzoate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing steric hindrance in the synthesis of 1-Naphthyl benzoate.
I. Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound are the Fischer-Speier esterification of 1-naphthol with benzoic acid and the Schotten-Baumann reaction of 1-naphthol with benzoyl chloride.[1] Other advanced methods include ester-mediated nucleophilic aromatic substitution (SNAr) reactions.[1]
Q2: What is steric hindrance and how does it affect the synthesis of this compound?
A2: Steric hindrance is the slowing of chemical reactions due to the spatial arrangement of atoms in a molecule. In the synthesis of this compound, the bulky naphthyl group can impede the approach of the benzoic acid or benzoyl chloride to the hydroxyl group of 1-naphthol, particularly at the C1 position, which is more sterically crowded than the C2 position. This can lead to lower reaction rates and yields compared to the synthesis of its isomer, 2-Naphthyl benzoate.
Q3: What are the typical side products in the synthesis of this compound?
A3: In Fischer-Speier esterification, common side products include unreacted starting materials (1-naphthol and benzoic acid) and water. In the Schotten-Baumann reaction, a potential side product is benzoic acid, formed from the hydrolysis of unreacted benzoyl chloride.[2] If the reaction temperature is too high in the presence of a base, hydrolysis of the this compound product can also occur.
Q4: How can I monitor the progress of my this compound synthesis reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. The disappearance of the starting material spots and the appearance of a new spot corresponding to this compound indicate the reaction is proceeding.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Troubleshooting Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Insufficient reaction time or temperature. | For Fischer-Speier esterification, ensure the reaction is refluxed for an adequate duration (typically 4-8 hours) at a temperature of 100-120 °C.[1] For the Schotten-Baumann reaction, ensure vigorous shaking for at least 15-20 minutes to maximize the interfacial reaction.[2] |
| Inefficient catalyst. | For Fischer-Speier, use a catalytic amount of a strong acid like concentrated sulfuric acid. Consider using a solid acid catalyst for easier separation.[1] For Schotten-Baumann, ensure the aqueous NaOH solution is of the correct concentration (typically 10%) to effectively deprotonate the 1-naphthol. | |
| Equilibrium not shifted towards products (Fischer-Speier). | Use an excess of one reactant (either 1-naphthol or benzoic acid) to drive the equilibrium forward.[1] The molar ratio of 1-naphthol to benzoic acid is often in the range of 1:1 to 1:1.2.[1] Alternatively, remove water as it is formed using a Dean-Stark apparatus. | |
| Product loss during workup | Incomplete extraction of the product. | Ensure the use of an appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane) and perform multiple extractions to maximize recovery. |
| Hydrolysis of the ester during workup. | During the workup of the Schotten-Baumann reaction, avoid prolonged contact with a strong base, especially at elevated temperatures, as this can lead to hydrolysis of the ester product. |
Troubleshooting Low Purity
| Symptom | Possible Cause | Suggested Solution |
| Presence of unreacted starting materials in the final product | Incomplete reaction. | Refer to the "Troubleshooting Low Yield" section to optimize reaction conditions. |
| Inefficient purification. | Recrystallization is a common and effective method for purifying this compound. Ethanol is a suitable solvent for recrystallization.[2] Ensure the crude product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly to form pure crystals. | |
| Presence of benzoic acid in the final product (Schotten-Baumann) | Hydrolysis of excess benzoyl chloride. | During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove any unreacted benzoyl chloride and the resulting benzoic acid.[3] |
| Oily product instead of solid crystals | Presence of impurities. | The presence of unreacted starting materials or side products can lower the melting point of the product, causing it to be an oil. Thorough purification by recrystallization is necessary. |
III. Experimental Protocols
A. Fischer-Speier Esterification of 1-Naphthol
This protocol describes the synthesis of this compound from 1-naphthol and benzoic acid using an acid catalyst.
Materials:
-
1-Naphthol
-
Benzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (or another suitable inert solvent)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-naphthol and benzoic acid in a molar ratio of approximately 1:1.1.
-
Add a suitable volume of toluene to dissolve the reactants.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per 10 mmol of limiting reagent).
-
Heat the reaction mixture to reflux (approximately 100-120 °C) and maintain for 4-8 hours.[1] Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer successively with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted benzoic acid)
-
Saturated sodium chloride solution (brine)
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from ethanol.
B. Schotten-Baumann Reaction
This protocol describes the synthesis of this compound from 1-naphthol and benzoyl chloride in the presence of a base.
Materials:
-
1-Naphthol
-
Benzoyl chloride
-
10% Sodium hydroxide (NaOH) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a conical flask, dissolve 1-naphthol in a 10% aqueous sodium hydroxide solution. The amount of NaOH should be in molar excess to the 1-naphthol.
-
Cool the solution in an ice bath.
-
Add benzoyl chloride dropwise to the cooled solution while vigorously stirring or shaking. A slight molar excess of benzoyl chloride is typically used.
-
Continue to stir or shake the mixture vigorously for 15-20 minutes. A white solid precipitate of this compound should form.
-
After the reaction is complete (the smell of benzoyl chloride should be gone), filter the solid product using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining NaOH and sodium benzoate.
-
For further purification, dissolve the crude product in diethyl ether.
-
Transfer the ether solution to a separatory funnel and wash successively with:
-
Water
-
Saturated sodium bicarbonate solution (to remove any benzoic acid)
-
Saturated sodium chloride solution (brine)
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Recrystallize the crude this compound from ethanol to obtain pure crystals.
IV. Visualizations
Caption: Workflow for the synthesis of this compound via Fischer-Speier esterification.
Caption: Workflow for the synthesis of this compound via the Schotten-Baumann reaction.
Caption: Troubleshooting logic for this compound synthesis.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Naphthyl Benzoate and 2-Naphthyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1-naphthyl benzoate and 2-naphthyl benzoate, focusing on the well-documented Fries rearrangement. The distinct substitution patterns of the naphthyl ring in these two isomers lead to significant differences in their reaction pathways and product formation, which will be elucidated through experimental data and mechanistic diagrams.
Spectroscopic Data Comparison
Spectroscopic analysis reveals subtle yet important electronic differences between the two isomers, which can influence their reactivity.
Table 1: Comparative Spectroscopic Data for this compound and 2-Naphthyl Benzoate
| Parameter | This compound | 2-Naphthyl Benzoate | Significance |
| ¹H NMR | Aromatic protons typically resonate between δ 7.0 and 8.5 ppm.[1] | Aromatic protons also resonate in a similar region, with slight shifts due to the different substitution pattern. | The precise chemical shifts and coupling constants of the naphthyl protons can provide insights into the electron density distribution in each isomer. |
| ¹³C NMR | The ester carbonyl carbon (C=O) signal appears around δ 170 ppm.[1] | The ester carbonyl carbon (C=O) signal is also observed in a similar region. | Variations in the chemical shift of the carbonyl carbon and other aromatic carbons can indicate differences in electronic environment and susceptibility to electrophilic attack. |
| IR Spectroscopy | The C=O stretching frequency is characteristic of an aromatic ester. | The C=O stretching frequency is also characteristic of an aromatic ester, and any shift compared to the 1-isomer can suggest differences in conjugation and bond strength. |
The Fries Rearrangement: A Study in Contrasting Reactivity
The Fries rearrangement, an acid-catalyzed isomerization of a phenolic ester to a hydroxyaryl ketone, serves as an excellent platform to demonstrate the divergent reactivity of this compound and 2-naphthyl benzoate.
When subjected to the same reaction conditions (boiling with anhydrous aluminum chloride in chlorobenzene), the two isomers yield distinct products, highlighting the influence of the ester's position on the naphthalene ring.[2]
Table 2: Products of the Fries Rearrangement of Naphthyl Benzoates [2]
| Starting Material | Reaction Conditions | Products | Proposed Mechanism |
| This compound | Anhydrous AlCl₃, boiling chlorobenzene | 2-Benzoyl-1-naphthol and 4-Benzoyl-1-naphthol | Intramolecular |
| 2-Naphthyl Benzoate | Anhydrous AlCl₃, boiling chlorobenzene | 1-Benzoyl-2-naphthol | Inter- and Intramolecular |
The Fries rearrangement of this compound proceeds via an intramolecular pathway to yield a mixture of the ortho (2-benzoyl-1-naphthol) and para (4-benzoyl-1-naphthol) isomers.[2] In contrast, 2-naphthyl benzoate rearranges to give 1-benzoyl-2-naphthol, and evidence suggests that this transformation may occur through both intramolecular and intermolecular pathways.[2]
Experimental Protocols
Synthesis of Naphthyl Benzoates via the Schotten-Baumann Reaction
This method is a reliable procedure for the preparation of both this compound and 2-naphthyl benzoate.
Materials:
-
1-Naphthol or 2-Naphthol
-
Benzoyl chloride
-
10% Sodium hydroxide solution
-
Ethanol (for recrystallization)
-
Ice
Procedure:
-
In a conical flask, dissolve the respective naphthol (e.g., 1.44 g, 0.01 mol of 1-naphthol) in 10 mL of 10% sodium hydroxide solution.
-
Cool the flask in an ice bath.
-
Add benzoyl chloride (e.g., 1.41 g, 1.2 mL, 0.01 mol) portion-wise while vigorously shaking the flask.
-
After the addition is complete, stopper the flask and continue to shake for 15-20 minutes.
-
A solid precipitate of the naphthyl benzoate will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure naphthyl benzoate.
Fries Rearrangement of Naphthyl Benzoates
The following is a general procedure based on the comparative study by Yamamoto et al.[2]
Materials:
-
This compound or 2-Naphthyl benzoate
-
Anhydrous aluminum chloride (AlCl₃)
-
Chlorobenzene (solvent)
-
Ice
-
Hydrochloric acid (for workup)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, dissolve the naphthyl benzoate (e.g., 2.48 g, 0.01 mol) in chlorobenzene.
-
Carefully add anhydrous aluminum chloride (e.g., 1.47 g, 0.011 mol) in portions to the solution.
-
Heat the reaction mixture to reflux (boiling) and maintain this temperature for the desired reaction time (e.g., several hours, monitoring by TLC is recommended).
-
After cooling to room temperature, pour the reaction mixture onto crushed ice and acidify with dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography to isolate the respective benzoyl-naphthol isomers.
Mechanistic Pathways
The differing outcomes of the Fries rearrangement for 1-naphthyl and 2-naphthyl benzoate can be visualized through their proposed reaction pathways.
Caption: Proposed intramolecular pathway for the Fries rearrangement of this compound.
Caption: Proposed mixed inter- and intramolecular pathways for the Fries rearrangement of 2-naphthyl benzoate.
References
comparative analysis of 1-Naphthyl benzoate synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common laboratory-scale synthesis methods for 1-Naphthyl benzoate, an important intermediate in organic synthesis. The objective is to offer a comprehensive overview of various synthetic routes, enabling researchers to select the most suitable method based on factors such as yield, reaction conditions, and substrate compatibility.
Introduction
This compound is a key building block in the synthesis of more complex molecules, including dyes and potential pharmaceutical agents.[1] Its preparation typically involves the esterification of 1-naphthol with benzoic acid or its derivatives. This guide will delve into four prominent methods for this transformation: Fischer-Speier Esterification, the Schotten-Baumann Reaction, Steglich Esterification, and the Mitsunobu Reaction. We will compare these methods based on their reaction mechanisms, experimental protocols, and available performance data.
Method Comparison
The choice of synthesis method for this compound depends on several factors, including the desired yield, the sensitivity of the starting materials to harsh conditions, and the availability of reagents. The following table summarizes the key aspects of each method.
| Method | Reactants | Reagents/Catalyst | Typical Conditions | Reported Yield | Advantages | Disadvantages |
| Fischer-Speier Esterification | 1-Naphthol, Benzoic Acid | Strong acid catalyst (e.g., H₂SO₄) | High temperature, removal of water | Moderate to high (with water removal) | Inexpensive reagents, simple procedure. | Harsh acidic conditions, reversible reaction, may require long reaction times.[2] |
| Schotten-Baumann Reaction | 1-Naphthol, Benzoyl Chloride | Aqueous base (e.g., NaOH), optional phase transfer catalyst | Low temperature, biphasic system | Good to excellent | High yields, rapid reaction, mild conditions.[3] | Use of acyl chloride which can be moisture-sensitive. |
| Steglich Esterification | 1-Naphthol, Benzoic Acid | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Room temperature, anhydrous solvent (e.g., CH₂Cl₂) | Potentially low for phenols (e.g., 44% for phenol) | Mild, neutral conditions, suitable for acid/base sensitive substrates.[4][5] | DCC is a known allergen, formation of dicyclohexylurea byproduct can complicate purification. |
| Mitsunobu Reaction | 1-Naphthol, Benzoic Acid | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Low to room temperature, anhydrous solvent (e.g., THF) | Good to excellent | Mild, neutral conditions, high yields for phenols.[4] | Stoichiometric amounts of reagents required, formation of triphenylphosphine oxide byproduct. |
Experimental Protocols
Detailed experimental procedures for each synthesis method are provided below. These protocols are based on established literature procedures for similar esterifications and should be adapted and optimized for the specific synthesis of this compound.
Fischer-Speier Esterification
The direct esterification of phenols like 1-naphthol can be challenging but can be driven to completion by removing the water formed during the reaction.[6]
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1-naphthol (1.0 eq), benzoic acid (1.2 eq), and a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted benzoic acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Schotten-Baumann Reaction
This method is a widely used and effective way to prepare esters of phenols.[7] The use of a phase transfer catalyst can enhance the reaction rate and yield.[3]
Procedure:
-
Dissolve 1-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10% w/v) in a flask.
-
Cool the solution in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise with vigorous stirring.
-
If using a phase transfer catalyst (e.g., tetrabutylammonium chloride), add it to the reaction mixture.
-
Continue stirring vigorously at low temperature for a specified time (e.g., 15-30 minutes).[7]
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure ester.
Steglich Esterification
This method utilizes a carbodiimide to activate the carboxylic acid for esterification under mild, neutral conditions.[5]
Procedure:
-
In a dry flask under an inert atmosphere, dissolve benzoic acid (1.0 eq), 1-naphthol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous solvent like dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, the byproduct, dicyclohexylurea (DCU), will precipitate as a white solid.
-
Filter off the DCU and wash the solid with the reaction solvent.
-
Wash the filtrate with dilute HCl to remove DMAP, followed by a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mitsunobu Reaction
The Mitsunobu reaction is a reliable method for the esterification of phenols, often providing high yields under mild conditions.[4]
Procedure:
-
In a dry flask under an inert atmosphere, dissolve 1-naphthol (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography to separate the desired ester from the triphenylphosphine oxide and hydrazine byproducts.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflows for each synthesis method.
Caption: Fischer-Speier Esterification Workflow
Caption: Schotten-Baumann Reaction Workflow
Caption: Steglich Esterification Workflow
Caption: Mitsunobu Reaction Workflow
Conclusion
The synthesis of this compound can be achieved through various esterification methods, each with its own set of advantages and disadvantages. The Schotten-Baumann reaction appears to be a highly effective method, likely providing good to excellent yields under mild conditions and with a straightforward workup. For substrates that are sensitive to basic conditions, the Mitsunobu reaction offers an excellent alternative, also affording high yields under neutral conditions, albeit with the need for stoichiometric reagents and chromatographic purification. The Fischer-Speier esterification is a classical and cost-effective method, but its reversible nature and the requirement for harsh acidic conditions may limit its applicability for certain substrates. Finally, while the Steglich esterification is advantageous for its mild and neutral conditions, literature suggests it may not be the most efficient method for the esterification of phenols, potentially resulting in lower yields compared to the other methods. The selection of the optimal synthesis route will ultimately depend on the specific requirements of the researcher, including scale, purity requirements, and the functional group tolerance of the starting materials.
References
- 1. This compound | 607-55-6 | Benchchem [benchchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. chem.libretexts.org [chem.libretexts.org]
Unraveling the Fragmentation Fingerprint: A Comparative Mass Spectrometry Analysis of 1-Naphthyl Benzoate and its Isomers
A deep dive into the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 1-naphthyl benzoate, its structural isomer 2-naphthyl benzoate, and the simpler analog phenyl benzoate reveals characteristic fragmentation pathways crucial for their identification and differentiation in complex matrices. This guide provides a comparative analysis of their mass spectral data, supported by detailed experimental protocols, to aid researchers, scientists, and drug development professionals in their analytical endeavors.
The structural nuances of aromatic esters significantly influence their fragmentation behavior under electron ionization. Understanding these patterns is paramount for the unambiguous identification of these compounds in various applications, from environmental analysis to drug metabolism studies. This guide presents a side-by-side comparison of the mass spectral data of this compound, 2-naphthyl benzoate, and phenyl benzoate, highlighting the key fragmentation pathways that serve as their molecular fingerprints.
Comparative Fragmentation Analysis
The mass spectra of the three aromatic esters, while exhibiting some common fragmentation patterns, display distinct differences that allow for their differentiation. The primary fragmentation involves the cleavage of the ester bond, leading to the formation of a stable benzoyl cation. However, the nature of the naphthyl or phenyl group influences the subsequent fragmentation steps and the relative abundance of the resulting ions.
Upon electron impact, the molecular ion ([M]•+) of all three compounds is readily formed. The most prominent fragmentation pathway for this compound and its isomer, 2-naphthyl benzoate, is the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is the base peak in their spectra.[1][2] This is followed by the loss of a carbonyl group to yield the phenyl cation ([C₆H₅]⁺) at m/z 77.[1][2]
While the primary fragmentation of the naphthyl benzoates is dominated by the benzoyl moiety, subtle differences in the relative intensities of other fragment ions can be observed, arising from the different substitution patterns on the naphthalene ring. For phenyl benzoate, a similar pattern is observed with the formation of the benzoyl cation at m/z 105 and the phenyl cation at m/z 77.
The following table summarizes the key quantitative data from the mass spectra of the three compounds.
| m/z | Proposed Fragment | This compound Relative Intensity (%) | 2-Naphthyl Benzoate Relative Intensity (%) | Phenyl Benzoate Relative Intensity (%) |
| 248 | [C₁₇H₁₂O₂]•+ (Molecular Ion) | Present | Present | N/A |
| 198 | [C₁₃H₁₀O₂]•+ (Molecular Ion) | N/A | N/A | Present |
| 127 | [C₁₀H₇]⁺ (Naphthyl cation) | Present | Present | N/A |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | 100 (Base Peak) | 100 (Base Peak) | 100 (Base Peak) |
| 77 | [C₆H₅]⁺ (Phenyl cation) | High | High | High |
| 51 | [C₄H₃]⁺ | Present | Present | Present |
Fragmentation Pathways
The fragmentation of these aromatic esters can be visualized through the following pathways. The initial ionization event leads to the formation of a radical cation, which then undergoes a series of bond cleavages to produce the observed fragment ions.
Figure 1. Fragmentation pathways of naphthyl and phenyl benzoates.
Experimental Protocols
The following is a representative experimental protocol for the analysis of this compound and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Standard solutions of this compound, 2-naphthyl benzoate, and phenyl benzoate are prepared in a suitable volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Serial dilutions are performed to obtain a range of concentrations for calibration purposes.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-350.
-
Solvent Delay: 3 minutes.
4. Data Analysis:
-
The acquired mass spectra are analyzed to identify the molecular ion and characteristic fragment ions.
-
The fragmentation patterns are compared with spectral libraries (e.g., NIST) for confirmation.
-
Relative abundances of the fragment ions are calculated to generate the quantitative data presented in the comparison table.
The experimental workflow can be summarized in the following diagram:
Figure 2. GC-MS experimental workflow.
This comparative guide provides a foundational understanding of the mass spectrometric behavior of this compound and related aromatic esters. The distinct fragmentation patterns, coupled with the detailed experimental protocol, offer a valuable resource for the accurate identification and characterization of these compounds in various scientific and industrial settings.
References
A Comparative Guide to the Synthesis of Naphthyl Benzoate: Fischer Esterification vs. Nucleophilic Aromatic Substitution (SNAr)
For researchers and professionals in drug development and chemical synthesis, the efficient production of aryl esters like naphthyl benzoate is a common requirement. Two principal synthetic routes for this transformation are the classic Fischer esterification and the Schotten-Baumann reaction, a type of nucleophilic aromatic substitution (SNAr). This guide provides a detailed comparison of these two methodologies, supported by experimental data and protocols, to aid in the selection of the most appropriate synthetic strategy.
At a Glance: Fischer Esterification vs. SNAr (Schotten-Baumann)
| Parameter | Fischer Esterification | SNAr (Schotten-Baumann Reaction) |
| Reactants | 2-Naphthol, Benzoic Acid | 2-Naphthol, Benzoyl Chloride |
| Reagents | Strong acid catalyst (e.g., H₂SO₄) | Base (e.g., aq. NaOH, Pyridine) |
| Reaction Conditions | High temperature, often with removal of water (e.g., Dean-Stark trap) | Typically room temperature or slightly above |
| Reaction Time | Several hours to days[1] | Generally rapid (minutes to a few hours) |
| Typical Yield | Low to moderate, but can be high with forcing conditions[2] | Generally high |
| Key Side Reactions | Sulfonation of the aromatic ring if using H₂SO₄ at high temperatures | Hydrolysis of benzoyl chloride |
| Substrate Scope | Generally less efficient for phenols due to their lower nucleophilicity[3] | Highly effective for phenols and other nucleophiles |
| Atom Economy | Higher (byproduct is water) | Lower (byproduct is HCl, which needs to be neutralized) |
Logical Workflow of Synthetic Routes
Caption: Comparative workflow of Naphthyl Benzoate synthesis.
Experimental Protocols
Fischer Esterification of 2-Naphthol with Benzoic Acid
The direct esterification of phenols using the Fischer method is notoriously challenging due to the low nucleophilicity of the phenolic hydroxyl group. To achieve reasonable yields, the reaction equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one reactant or by the removal of water as it is formed, for instance, with a Dean-Stark apparatus.
Materials:
-
2-Naphthol
-
Benzoic Acid
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (or another suitable solvent for azeotropic water removal)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2-naphthol (1.0 eq), benzoic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Add a sufficient volume of toluene to facilitate azeotropic removal of water.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and remove unreacted benzoic acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
SNAr (Schotten-Baumann) Synthesis of 2-Naphthyl Benzoate
This method is generally more efficient for the synthesis of esters from phenols. The use of a more reactive acylating agent (benzoyl chloride) and a base to activate the phenol circumvents the equilibrium limitations of the Fischer esterification.
Materials:
-
2-Naphthol
-
Benzoyl Chloride
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Ethanol (for recrystallization)
Procedure:
-
In a conical flask, dissolve 2-naphthol (1.0 eq) in a 10% aqueous sodium hydroxide solution. The solution should be cooled in an ice bath.
-
Add benzoyl chloride (1.1 eq) portion-wise to the cooled solution while stirring or shaking vigorously.
-
Continue to stir or shake the mixture for 15-20 minutes. The product, 2-naphthyl benzoate, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-naphthyl benzoate.
Concluding Remarks
For the synthesis of naphthyl benzoate, the Schotten-Baumann (SNAr) approach is generally superior to the Fischer esterification in terms of reaction rate, yield, and milder reaction conditions. While Fischer esterification has the advantage of higher atom economy, its practical application for phenols like naphthol is often limited by the harsh conditions required to drive the reaction to completion. The Schotten-Baumann reaction, despite using a more expensive and moisture-sensitive reagent in benzoyl chloride, offers a more reliable and efficient pathway to the desired aryl ester, making it the preferred method in many research and industrial settings.
References
A Comparative Guide to the Photophysical Behavior of 1-Naphthyl Benzoate and its Isomer, 2-Naphthyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
The isomeric positioning of a substituent on a naphthalene ring can profoundly influence its photophysical properties. This guide provides a comparative analysis of the photophysical behavior of 1-naphthyl benzoate and its isomer, 2-naphthyl benzoate. While direct, comprehensive comparative data is scarce in publicly available literature, this guide synthesizes existing information on related compounds and theoretical principles to elucidate their distinct characteristics.
Key Photophysical Differences and Underlying Mechanisms
Studies on aromatic esters, including derivatives of naphthalene, indicate that the position of the ester linkage significantly alters their photophysical behavior.[1] The primary distinction in the photophysical characteristics of this compound and 2-naphthyl benzoate is expected to arise from the efficiency of intramolecular charge transfer (ICT).
In this compound, the benzoate group is sterically closer to the periposition of the naphthalene ring, which can facilitate a more effective through-space interaction upon photoexcitation. This proximity can lead to a more efficient intramolecular electron transfer from the electron-rich naphthalene moiety (the donor) to the electron-accepting benzoate group. This ICT process provides a non-radiative decay pathway for the excited state, which consequently leads to the quenching of fluorescence and a lower fluorescence quantum yield.
Conversely, in 2-naphthyl benzoate, the greater distance and different geometric arrangement between the ester group and the naphthalene core are likely to result in a less efficient ICT. This would lead to a higher fluorescence quantum yield and a longer fluorescence lifetime compared to the 1-isomer, as the radiative decay pathway (fluorescence) would be more competitive.
Quantitative Photophysical Data
A comprehensive, direct comparison of the key photophysical parameters for this compound and 2-naphthyl benzoate is not available in the current literature. The following table is intended to be illustrative of the expected differences based on the principles of intramolecular charge transfer and data from analogous compounds. The values are therefore presented as "Expected" rather than as experimentally verified data for a direct comparison.
| Photophysical Parameter | This compound | 2-Naphthyl Benzoate |
| Absorption Maximum (λ_abs) | Expected to be similar to 2-isomer | Expected to be similar to 1-isomer |
| Emission Maximum (λ_em) | Expected to be similar to 2-isomer | Expected to be similar to 1-isomer |
| Fluorescence Quantum Yield (Φ_f) | Expected to be lower | Expected to be higher |
| Fluorescence Lifetime (τ_f) | Expected to be shorter | Expected to be longer |
Experimental Protocols
The characterization of the photophysical properties of this compound and its isomer would involve the following standard experimental techniques:
1. UV-Visible Absorption Spectroscopy:
-
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients.
-
Methodology:
-
Solutions of this compound and 2-naphthyl benzoate are prepared in a suitable spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile) at a known concentration.
-
The absorption spectra are recorded using a dual-beam UV-Visible spectrophotometer over a wavelength range of approximately 200-400 nm.
-
The solvent is used as a reference.
-
The wavelength of maximum absorption (λ_abs) is determined from the resulting spectrum.
-
2. Steady-State Fluorescence Spectroscopy:
-
Objective: To determine the emission maxima (λ_em) and the relative fluorescence quantum yield (Φ_f).
-
Methodology:
-
Dilute solutions of the samples are prepared in a spectroscopic grade solvent, with absorbance at the excitation wavelength kept below 0.1 to avoid inner filter effects.
-
The fluorescence emission spectra are recorded using a spectrofluorometer, with excitation at the respective absorption maxima.
-
The relative fluorescence quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with a known quantum yield, using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
3. Time-Resolved Fluorescence Spectroscopy:
-
Objective: To determine the fluorescence lifetime (τ_f) of the excited state.
-
Methodology:
-
Time-Correlated Single Photon Counting (TCSPC) is the most common technique.
-
The sample is excited by a pulsed light source (e.g., a picosecond laser or a light-emitting diode).
-
The time delay between the excitation pulse and the arrival of the first emitted photon at the detector is measured for a large number of events.
-
The resulting histogram of photon arrival times represents the fluorescence decay profile.
-
The fluorescence lifetime is determined by fitting the decay curve to one or more exponential functions.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the photophysical characterization of this compound and its isomer.
Caption: Workflow for the photophysical characterization of naphthyl benzoate isomers.
Signaling Pathway of Photoexcitation and Decay
The following diagram illustrates the key photophysical processes following photoexcitation of this compound, highlighting the intramolecular charge transfer pathway.
Caption: Key deactivation pathways for excited this compound.
References
A Comparative Guide to the Quantitative Analysis of 1-Naphthyl Benzoate: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC): A Robust and Versatile Technique
High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally sensitive.
Experimental Protocol: Representative HPLC-UV Method
This protocol is a representative method for the quantitative analysis of 1-Naphthyl benzoate based on established practices for similar aromatic esters.
1. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations spanning the expected sample concentration range.
-
Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 230 nm (estimated based on the chromophores present in this compound).
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Specificity
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its high sensitivity and the structural information provided by the mass spectrometer make it a valuable tool for trace analysis.
Experimental Protocol: Representative GC-MS Method
The following is a representative protocol for the quantitative analysis of this compound, assuming it is sufficiently volatile and thermally stable for GC analysis.
1. Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Create calibration standards by serially diluting the stock solution.
-
Dissolve the sample in the same solvent to a concentration within the calibration range.
-
An internal standard (e.g., a structurally similar, non-interfering compound) may be added to all solutions for improved accuracy and precision.
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless (for trace analysis) or split.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of this compound.
-
3. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the internal standard (if used) against the concentration of the standards.
-
Determine the concentration of this compound in the sample using the calibration curve.
Performance Comparison: HPLC vs. GC-MS
The following table summarizes the typical performance characteristics for the quantitative analysis of aromatic esters using HPLC and GC-MS. These are representative values and may vary depending on the specific instrumentation and method optimization.
| Performance Parameter | HPLC-UV (Representative) | GC-MS (Representative) |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.003 - 0.03 µg/mL |
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for both HPLC and GC-MS analysis.
Caption: Experimental workflow for the quantitative analysis of this compound by HPLC.
Caption: Experimental workflow for the quantitative analysis of this compound by GC-MS.
Logical Comparison of Analytical Techniques
The choice between HPLC and GC-MS depends on several factors related to the analyte's properties and the analytical requirements.
Caption: Logical comparison of HPLC and GC-MS for the analysis of this compound.
Conclusion
Both HPLC and GC-MS are powerful techniques for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis. HPLC offers robustness and is suitable for a wider range of compounds without the need for derivatization. In contrast, GC-MS provides higher sensitivity and more definitive identification through mass spectral data, provided the analyte is sufficiently volatile and thermally stable. For routine quality control with established samples, a validated HPLC method is often preferred for its simplicity and high throughput. For trace analysis or when unambiguous identification is critical, a GC-MS method would be the superior choice. Ultimately, the selection should be based on a thorough evaluation of the analytical needs, available instrumentation, and method validation to ensure accurate and reliable results.
References
Comparative Analysis of Cross-Reactivity in Immunoassays Targeting Naphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cross-reactivity in immunoassays developed for the detection of naphthalene and its derivatives. Understanding the specificity of such assays is critical for accurate quantification and avoiding false-positive results in various applications, from environmental monitoring to drug development. This document summarizes key performance data from published studies and outlines the experimental protocols used to determine antibody specificity.
Cross-Reactivity Performance Data
The cross-reactivity of an immunoassay is a measure of its ability to distinguish the target analyte from structurally similar compounds. The following table summarizes the cross-reactivity of different immunoassays developed for naphthalene and β-naphthol with various related compounds. Cross-reactivity is typically expressed as a percentage relative to the target analyte (100%).
| Immunoassay Target | Compound Tested | Cross-Reactivity (%) | Reference |
| Naphthalene | Naphthalene | 100 | [1] |
| 1-Naphthol | <15 | [1] | |
| 2-Naphthol | <15 | [1] | |
| Acenaphthene | <15 | [1] | |
| Quinoline | <15 | [1] | |
| Indole | <15 | [1] | |
| 1,2,3,4-Tetrahydronaphthalene | <15 | [1] | |
| Decahydronaphthalene | <15 | [1] | |
| β-Naphthol | β-Naphthol | 100 | [2] |
| Sudan 1 | 61-79 | [2] | |
| Sudan 2 | 61-79 | [2] | |
| Sudan 3 | 61-79 | [2] | |
| Sudan 4 | 61-79 | [2] | |
| Para Red | 61-79 | [2] | |
| Sudan Red G | 61-79 | [2] | |
| Sudan Red B | 61-79 | [2] | |
| Acid Orange II | 61-79 | [2] |
Experimental Protocols
The determination of cross-reactivity is a critical step in the validation of any immunoassay. The most common method for this is the competitive enzyme-linked immunosorbent assay (ELISA).
Competitive Fluorescence Immunoassay for Naphthalene
A reliable and sensitive competitive fluorescence immunoassay for the quantitative determination of naphthalene (NA) was developed.[1]
Hapten Synthesis and Immunogen Preparation: 2-naphthoxy acetic acid (NAA) was selected as the hapten for naphthalene. The active ester method was used to couple NAA to carrier proteins (bovine serum albumin) to form the artificial immune antigen.[1]
Antibody Production: Male New Zealand white rabbits were immunized with the prepared antigen to obtain polyclonal antibodies.[1]
Immunoassay Procedure: A competitive fluorescence immunoassay format was established. The assay's principle relies on the competition between free naphthalene in the sample and a fixed amount of a naphthalene-tracer conjugate for a limited number of antibody binding sites. The signal generated from the tracer is inversely proportional to the concentration of naphthalene in the sample.
Cross-Reactivity Determination: To assess the specificity of the anti-naphthalene antibody, various structurally related compounds were tested for their ability to inhibit the binding of the tracer to the antibody. The cross-reactivity was calculated as the ratio of the concentration of naphthalene required to cause 50% inhibition to the concentration of the competing compound required for the same level of inhibition, multiplied by 100. The cross-reactivities of the anti-NA antibody to seven structurally related compounds were found to be below 15%.[1]
Multi-Analyte Immunoassay for Red Dyes Based on a Monoclonal Antibody to β-Naphthol
A multi-analyte immunoassay for the determination of eight red dyes in food samples was developed.[2]
Hapten and Monoclonal Antibody Production: Two dye intermediates, 2-hydroxy-1-naphthoic acid and 1-amino-2-naphthol, were used as haptens to produce monoclonal antibodies. The resulting monoclonal antibodies were found to recognize Sudan 1-4, Para red, Sudan red G, Sudan red B, and Acid orange II simultaneously.[2]
Immunoassay Format: A heterologous indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) was developed. This format involves the competition between the free analyte in the sample and a coating antigen (a different but related hapten-protein conjugate) for the binding sites of the monoclonal antibody.
Cross-Reactivity Analysis: The cross-reactivity of the assay with eight different red dyes was evaluated. The cross-reactivities to the eight analytes were in the range of 61%-79%, with β-naphthol as the reference compound (100%).[2] This indicates that the antibody has a broad specificity for this class of naphthalene-containing dyes.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a competitive ELISA, a standard method for determining cross-reactivity.
References
comparing the efficacy of different catalysts for 1-Naphthyl benzoate synthesis
A Comparative Guide to Catalysts for 1-Naphthyl Benzoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound, an important intermediate in organic synthesis for dyes and potential pharmaceutical agents, can be achieved through various catalytic methods.[1] The choice of catalyst is critical as it influences reaction efficiency, yield, and environmental impact. This guide provides a comparative analysis of different catalytic strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.
Comparative Analysis of Catalytic Methods
The selection of a catalytic method for the synthesis of this compound depends on factors such as desired yield, reaction conditions, cost, and sustainability. Homogeneous acid catalysts are traditional but pose separation and corrosion challenges.[2] The Schotten-Baumann reaction offers a high-yield alternative but uses stoichiometric base. Modern heterogeneous solid acid catalysts present a green and reusable option, aligning with sustainable chemistry principles.[3]
Table 1: Comparison of Catalytic Methods for this compound Synthesis
| Catalytic Method | Catalyst Example | Reactants | Typical Conditions | Yield | Advantages | Disadvantages |
| Fischer-Speier Esterification | Conc. H₂SO₄, p-TsOH | 1-Naphthol, Benzoic Acid | Reflux (Toluene), 100-120°C, 4-8 hours[1] | Moderate to High | Inexpensive catalyst, well-established method.[4] | Harsh conditions, catalyst is corrosive and difficult to remove, generates acidic waste.[2] |
| Schotten-Baumann Reaction | Aq. NaOH, Pyridine | 1-Naphthol, Benzoyl Chloride | Room Temperature, Biphasic (Water/Organic), 15-30 mins[5][6] | High | Fast reaction at mild temperatures, high yields.[5] | Uses stoichiometric base, benzoyl chloride is lachrymatory, generates salt waste.[7] |
| Heterogeneous Solid Acid Catalysis | Sulfated Zirconia, Zeolites, Sulfonated Resins (e.g., Amberlyst-15) | 1-Naphthol, Benzoic Acid | High Temperature (e.g., 150-200°C)[2] | Good to Excellent | Catalyst is easily separable and reusable, non-corrosive, environmentally friendly.[8][9] | Can require higher temperatures, potential for catalyst deactivation over time.[2] |
| Microwave-Assisted Synthesis | H₂SO₄ | 4-Fluoro-3-nitrobenzoic acid, Butanol | Sealed-vessel, 130°C, 15 minutes[10] | High (for model reaction) | Drastically reduced reaction times, improved yields.[10] | Requires specialized microwave equipment, challenges with scalability. |
Experimental Protocols
Detailed methodologies for the primary synthetic routes are provided below.
Fischer-Speier Esterification Protocol
This protocol describes the acid-catalyzed reaction between 1-naphthol and benzoic acid.
Materials:
-
1-Naphthol
-
Benzoic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (or another suitable solvent)
-
5% Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
-
Round-bottomed flask, reflux condenser, separatory funnel, heating mantle
Procedure:
-
In a round-bottomed flask, combine 1-naphthol (1.0 eq), benzoic acid (1.1 eq), and toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 110-120°C) for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a 5% sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Schotten-Baumann Reaction Protocol
This method utilizes an acid chloride and a base for the esterification of 1-naphthol.[13]
Materials:
-
1-Naphthol
-
Benzoyl Chloride
-
10% Sodium Hydroxide (NaOH) solution
-
Dichloromethane (or Diethyl Ether)
-
Conical flask or beaker, separatory funnel
Procedure:
-
Dissolve 1-naphthol (1.0 eq) in a 10% aqueous NaOH solution in a conical flask, and cool the mixture in an ice bath.[6]
-
Add benzoyl chloride (1.1 eq) dropwise to the cooled solution while stirring or shaking vigorously.[5]
-
Continue vigorous shaking for 15-20 minutes. The product, this compound, will precipitate as a solid.[7]
-
Ensure the solution remains alkaline; if not, add more NaOH solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with cold water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.[6]
Heterogeneous Solid Acid Catalysis Protocol
This protocol outlines a general procedure using a reusable solid acid catalyst.
Materials:
-
1-Naphthol
-
Benzoic Acid
-
Solid Acid Catalyst (e.g., Sulfated Zirconia, Amberlyst-15)
-
High-boiling point solvent (e.g., Toluene or Xylene)
-
Round-bottomed flask, reflux condenser, heating mantle, filtration setup
Procedure:
-
To a round-bottomed flask, add 1-naphthol (1.0 eq), benzoic acid (1.2 eq), the solid acid catalyst (e.g., 5-10 wt% of reactants), and a solvent.
-
Attach a reflux condenser, potentially with a Dean-Stark trap to remove the water formed during the reaction, which drives the equilibrium towards the product.[11]
-
Heat the mixture to reflux at the appropriate temperature for the chosen solvent and catalyst (typically 120-180°C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.[8]
-
The filtrate, containing the product, is then worked up by washing with a basic solution (e.g., NaHCO₃) to remove any unreacted benzoic acid.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified.
Visualizing Synthesis Workflows
Diagrams created using Graphviz illustrate the logical flow of the key synthetic and purification processes.
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Schotten-Baumann Synthesis.
Caption: Workflow for Heterogeneous Solid Acid Catalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. oru.edu [oru.edu]
- 3. This compound | 607-55-6 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. egyankosh.ac.in [egyankosh.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. studylib.net [studylib.net]
- 13. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Analytical Validation for 1-Naphthyl Benzoate Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 1-Naphthyl benzoate is critical. This guide provides a comparative overview of validated analytical methods for its quantification, focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols and performance data are presented to aid in method selection and implementation.
Comparison of Analytical Methods
The two primary analytical techniques suitable for the quantification of this compound are HPLC-UV and GC-MS. Each method offers distinct advantages and is suited for different analytical challenges.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity using a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and fragmentation analysis.[1][2] |
| Typical Stationary Phase | C18 reverse-phase column.[1][3] | HP-5ms or similar non-polar capillary column.[4] |
| Typical Mobile/Carrier Gas | Acetonitrile/Water/Acid mixture.[3] | Helium or Hydrogen.[4] |
| Detection | UV detector, typically at 254 nm.[1] | Mass spectrometer (Electron Ionization).[1][5][6] |
| Selectivity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass spectrum, providing high confidence in identification.[2] |
| Sensitivity | Generally in the µg/mL to ng/mL range. | Typically offers higher sensitivity, reaching pg/mL levels. |
| Sample Volatility Requirement | Not required. Suitable for a wide range of compounds. | The analyte must be volatile and thermally stable. This compound is suitable for GC.[1] |
| Derivatization | Not typically required for this compound. | Not required for this compound itself, but may be used for related analytes like its hydrolysis products (naphthols).[4] |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial cost and maintenance. |
Experimental Protocols
Below are detailed methodologies for the quantification of this compound using HPLC-UV, and a general protocol for GC-MS analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from established protocols for this compound and similar aromatic esters.[1][3]
1. Instrumentation and Conditions:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).[7]
-
Mobile Phase: Acetonitrile and water (e.g., 75:25 v/v) with 0.1% phosphoric acid.[3] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters (Illustrative):
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be > 0.99.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound (e.g., low, medium, and high concentrations). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a standard solution (n=6) on the same day. The relative standard deviation (RSD) should be < 2%.
-
Intermediate Precision (Inter-day precision): Analyze the same standard solution on three different days. The RSD should be < 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for the analysis of esters and related aromatic compounds.[2][9]
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: HP-5ms (or equivalent) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-300.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a volatile solvent such as acetone or ethyl acetate.
-
Calibration Standards: Prepare a series of dilutions from the stock solution.
-
Sample Preparation: Dissolve the sample in a suitable solvent and filter if necessary.
3. Data Analysis:
-
Quantification is typically performed using the peak area of a characteristic ion of this compound in selected ion monitoring (SIM) mode for higher sensitivity and selectivity, or from the total ion chromatogram (TIC).
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical flow of a typical analytical method validation process, a crucial step for ensuring reliable and accurate quantification.
Caption: Workflow for Analytical Method Validation.
References
- 1. This compound | 607-55-6 | Benchchem [benchchem.com]
- 2. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Naphthalenol, 1-benzoate | C17H12O2 | CID 69086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Naphthalenol, benzoate [webbook.nist.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. tsfx.edu.au [tsfx.edu.au]
A Comparative Guide to HPLC Columns for the Analysis of 1-Naphthyl Benzoate
For researchers, scientists, and professionals in drug development, the accurate analysis of compounds like 1-Naphthyl benzoate is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for such analyses, and the choice of the HPLC column is a critical factor that dictates the success of the separation. This guide provides a comparative overview of the performance of different HPLC columns for the analysis of this compound, supported by experimental data and detailed protocols.
Understanding the Separation Mechanisms
The separation of this compound in reversed-phase HPLC is primarily influenced by the stationary phase chemistry of the column. The most common stationary phases are C18, C8, and Phenyl.
-
C18 and C8 Columns: These columns have octadecyl (C18) or octyl (C8) silane ligands bonded to the silica support. Separation is achieved predominantly through hydrophobic (van der Waals) interactions between the nonpolar alkyl chains and the analyte. C18 columns, having a higher carbon load, generally provide greater retention for nonpolar compounds compared to C8 columns.
-
Phenyl Columns: Phenyl columns have phenyl groups attached to the silica support, often with a spacer like a hexyl chain (Phenyl-Hexyl). In addition to hydrophobic interactions, these columns offer a unique separation mechanism based on π-π interactions between the electron-rich phenyl rings of the stationary phase and aromatic analytes like this compound.[1] This can lead to different selectivity and sometimes enhanced retention for such compounds compared to traditional alkyl-chain columns.[1]
Performance Comparison of HPLC Columns
While direct comparative studies on the analysis of this compound are limited, we can compile and compare data from various sources and analogous compounds to provide a useful performance overview. The following table summarizes the expected performance of different column types for this analysis.
| Column Type | Stationary Phase | Primary Interaction | Expected Retention Time | Potential Advantages | Potential Disadvantages |
| Standard Reversed-Phase | C18 (Octadecyl Silane) | Hydrophobic | Moderate to High | Good retention, widely available, robust. | May show peak tailing for certain compounds. |
| Standard Reversed-Phase | C8 (Octyl Silane) | Hydrophobic | Moderate | Shorter analysis time than C18, good for faster screenings. | Less retention for nonpolar compounds. |
| Aromatic-Specific | Phenyl-Hexyl | π-π and Hydrophobic | Moderate to High | Alternative selectivity for aromatic compounds, can resolve closely eluting peaks.[1] | May have different elution orders compared to C18. |
| Novel Stationary Phase | Newcrom R1 | Mixed-Mode | Analyte-dependent | Can offer unique selectivity for complex mixtures. | Less commonly available, may require specific mobile phases. |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible results. Below are typical protocols for the HPLC analysis of this compound on different column types.
Method 1: Analysis on a Newcrom R1 Column
This method is suitable for the analysis of this compound using a specialized mixed-mode column.
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile (MeCN) and water with 0.1% phosphoric acid. The exact ratio of MeCN to water would need to be optimized for desired retention.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Note: For Mass Spectrometry (MS) detection, phosphoric acid should be replaced with a volatile modifier like formic acid.[2]
Method 2: General Protocol for C18 and Phenyl-Hexyl Columns
This protocol can be adapted for both C18 and Phenyl-Hexyl columns. The mobile phase composition will likely require adjustment to achieve optimal separation on each column.
-
Columns:
-
C18, 5 µm, 4.6 x 150 mm
-
Phenyl-Hexyl, 5 µm, 4.6 x 150 mm
-
-
Mobile Phase: A mixture of Acetonitrile (or Methanol) and water. A typical starting point would be 70:30 (v/v) Acetonitrile:Water. The organic modifier can be adjusted to control retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizing the Experimental Workflow
To illustrate the logical flow of an HPLC analysis, the following diagram outlines the key steps from sample preparation to data analysis.
Conclusion
The selection of an appropriate HPLC column is a critical step in the development of a robust and reliable method for the analysis of this compound. While C18 columns are a common starting point due to their versatility and strong retention for nonpolar compounds, Phenyl-Hexyl columns offer an alternative selectivity that can be highly advantageous for aromatic analytes. The unique π-π interactions provided by the phenyl stationary phase can lead to improved resolution and different elution patterns, which can be crucial for separating this compound from potential impurities. For more complex separations, novel stationary phases like Newcrom R1 may provide unique solutions. The choice of the optimal column will ultimately depend on the specific requirements of the analysis, including the desired resolution, analysis time, and the complexity of the sample matrix. Researchers are encouraged to screen different column chemistries to identify the most suitable option for their application.
References
1-Naphthyl Benzoate: A Comparative Guide to its Applications
For Researchers, Scientists, and Drug Development Professionals
1-Naphthyl benzoate, an aromatic ester, serves as a versatile building block and functional molecule in various scientific and industrial fields. This guide provides a comparative overview of its applications, performance against alternatives, and detailed experimental protocols for its key uses.
Section 1: Synthesis and Physicochemical Properties
This compound is primarily synthesized through the esterification of 1-naphthol with benzoic acid.[1] The most common laboratory method is the Fischer-Speier esterification, which involves reacting the two precursors in the presence of an acid catalyst.[1] Alternative methods, such as using coupling reagents or employing ester-mediated nucleophilic aromatic substitution (SNAr), offer routes to substituted naphthyl benzoates.[1]
A key area of investigation involves comparing the properties of this compound with its isomer, 2-naphthyl benzoate. The position of the ester linkage on the naphthalene ring significantly influences their steric and electronic characteristics, leading to differences in reactivity and photophysical behavior.[1]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2-Naphthyl Benzoate |
| Molecular Formula | C₁₇H₁₂O₂ | C₁₇H₁₂O₂ |
| Molecular Weight | 248.28 g/mol | 248.28 g/mol |
| CAS Number | 607-55-6[2] | 93-44-7[3] |
| Appearance | White crystalline solid | White to light yellow crystalline powder |
Section 2: Applications and Performance Comparison
Intermediate in Dye Synthesis
Naphthol derivatives are crucial precursors in the synthesis of azo dyes. The performance of this compound as a starting material can be indirectly compared to other naphthols by examining the yields of the resulting dyes.
Table 2: Comparison of Azo Dye Synthesis Yields using Naphthol Derivatives
| Coupling Component | Diazonium Salt | Dye Structure | Yield (%) | Reference |
| 2-Naphthol | Aniline | 1-Phenylazo-2-naphthol | 88.06 | [4] |
| 2-Naphthol | Aniline | 1-Phenylazo-2-naphthol | Not specified | |
| 1-Nitroso-2-naphthol | Varies | Metal-complex azo dye | 86 | [5] |
Note: Direct comparative studies on the yield and performance of azo dyes synthesized from this compound versus other naphthol derivatives under identical conditions are limited in the available literature.
Fluorescent Probe for Enzyme Detection
The ester linkage in this compound can be cleaved by esterase enzymes, leading to the release of 1-naphthol. This product can then react with a diazonium salt to produce a colored or fluorescent compound, forming the basis of an enzyme activity assay. While specific data for this compound is scarce, the principle is well-established with the closely related compound, α-naphthyl acetate.
Table 3: Comparison of Fluorescent Probes for Esterase Detection
| Probe Type | Principle | Advantages | Disadvantages |
| Naphthyl Esters (e.g., α-Naphthyl Acetate) | Enzymatic hydrolysis releases naphthol, which couples with a diazonium salt to form a chromophore/fluorophore.[6] | Simple, colorimetric or fluorometric detection. | Indirect detection, potential for interference. |
| 1,8-Naphthalimide-based | Enzyme-triggered cleavage of a quenching group leads to fluorescence enhancement. | High sensitivity, "turn-on" response. | Can be complex to synthesize. |
| Benzothiazole-based | Enzymatic hydrolysis induces a change in the electronic properties of the benzothiazole fluorophore. | Good photostability, tunable emission. | May require specific reaction conditions. |
Section 3: Experimental Protocols
Synthesis of this compound (Fischer-Speier Esterification)
This protocol describes a general method for the synthesis of this compound.
Materials:
-
1-Naphthol
-
Benzoic acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate solution (for washing)
-
Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
Dissolve 1-naphthol and a slight excess of benzoic acid in toluene in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and wash it with sodium bicarbonate solution to remove unreacted benzoic acid and the acid catalyst.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Diagram 1: Fischer-Speier Esterification of this compound
Caption: Synthesis of this compound via Fischer-Speier esterification.
Esterase Activity Assay using an α-Naphthyl Ester Substrate
This protocol is adapted from methods using α-naphthyl acetate and can be modified for this compound to detect esterase activity.[6][7][8][9]
Materials:
-
α-Naphthyl acetate (or this compound) solution (substrate)
-
Phosphate buffer
-
Fast Blue BB salt solution (diazonium salt)
-
Sample containing esterase (e.g., cell lysate, tissue homogenate)
-
Spectrophotometer or microplate reader
Procedure:
-
Working Solution Preparation: Prepare a fresh working solution by mixing the α-naphthyl acetate solution and the Fast Blue BB salt solution in phosphate buffer immediately before use.[8]
-
Fixation (for tissue sections): If using tissue sections, fix them appropriately (e.g., with a citrate-acetone-formaldehyde solution) and rinse with deionized water.[6]
-
Incubation: Add the sample containing the esterase to the working solution and incubate at 37°C. The incubation time will vary depending on the enzyme concentration.[6][9]
-
Detection: The enzymatic hydrolysis of the naphthyl ester by esterase will produce α-naphthol, which then couples with the Fast Blue BB salt to form a colored precipitate.[6]
-
Quantification: The intensity of the color can be measured spectrophotometrically to determine the esterase activity.
Diagram 2: Workflow for Esterase Activity Assay
Caption: General workflow for detecting esterase activity using a naphthyl ester substrate.
Section 4: Signaling Pathways and Logical Relationships
The application of this compound in studying photochemical reactions often involves the Photo-Fries rearrangement. Upon UV irradiation, the ester undergoes homolytic cleavage of the ester bond, forming radical intermediates that can recombine to yield keto isomers and acyl naphthols.[1]
Diagram 3: Photo-Fries Rearrangement of this compound
Caption: Simplified pathway of the Photo-Fries rearrangement.
This guide provides a foundational understanding of the applications of this compound. Further research is encouraged to explore direct comparative studies to fully elucidate its performance advantages and limitations against alternative compounds.
References
- 1. This compound | 607-55-6 | Benchchem [benchchem.com]
- 2. 1-Naphthalenol, 1-benzoate | C17H12O2 | CID 69086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Naphthyl benzoate | C17H12O2 | CID 66734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. View of Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. pscientifics.com [pscientifics.com]
Safety Operating Guide
Personal protective equipment for handling 1-Naphthyl benzoate
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Naphthyl benzoate. Given the limited specific toxicological data for this compound, a cautious approach is recommended, treating it with the same level of care as its precursor, 1-Naphthol, which is known to be hazardous.
Immediate Safety and Personal Protective Equipment (PPE)
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
Use of a chemical fume hood is highly recommended to minimize inhalation exposure.
-
Ensure that safety showers and eyewash stations are readily accessible.[1]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against dust particles and potential splashes.[1][2]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.[1]
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound and any related hazardous materials.
-
Clear the workspace of any unnecessary items.
-
Don the appropriate PPE as outlined above.
-
-
Handling:
-
Avoid direct contact with the skin and eyes.[1]
-
Minimize the creation of dust when handling the solid form of the compound.
-
If transferring the substance, use a spatula or other appropriate tool.
-
Keep containers of this compound tightly closed when not in use.
-
-
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Disposal Plan
-
All waste containing this compound must be disposed of as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[2] Do not dispose of down the drain or in regular trash.
Quantitative Data Summary
| Parameter | Value (for 1-Naphthol) |
| Oral LD50 (Rat) | 1870 mg/kg |
| Dermal LD50 (Rabbit) | >1000 mg/kg |
| Inhalation LC50 (Rat) | >420 mg/m³ |
Data obtained from the Safety Data Sheet for 1-Naphthol.[1]
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
